Product packaging for Fmoc-D-3,3-Diphenylalanine(Cat. No.:)

Fmoc-D-3,3-Diphenylalanine

カタログ番号: B557690
分子量: 463.5 g/mol
InChIキー: PENQOTJCVODUQU-MUUNZHRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Fmoc-D-3,3-Diphenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25NO4 B557690 Fmoc-D-3,3-Diphenylalanine

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENQOTJCVODUQU-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine, a non-natural amino acid derivative, is a pivotal building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a bulky diphenylmethyl moiety at the β-carbon and the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, imparts significant advantages in the synthesis of novel peptides and peptidomimetics. The incorporation of this amino acid can enhance the enzymatic stability, conformational rigidity, and binding affinity of peptides, making it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its use, and its strategic role in the development of peptide-based drugs.

Physicochemical Properties

The distinct properties of this compound are fundamental to its application in peptide synthesis. The bulky diphenyl groups provide steric hindrance, which can influence peptide folding and resistance to proteolysis, while the aromatic nature enhances opportunities for π-π stacking interactions, potentially stabilizing secondary structures.[1]

General Properties

A summary of the general physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid[3]
Synonyms Fmoc-D-Dip-OH, (R)-N-(Fmoc)-β-phenyl-phenylalanine[3]
Appearance White to off-white powder[1]
CAS Number 189937-46-0[3][4]
Purity ≥98% (HPLC)[1]
Molecular and Spectroscopic Data

The molecular formula and weight, along with key computed properties, are crucial for stoichiometric calculations in synthesis and for analytical characterization. This data is summarized in Table 2.

PropertyValueReference(s)
Molecular Formula C₃₀H₂₅NO₄[1][3]
Molecular Weight 463.52 g/mol [5]
Monoisotopic Mass 463.17835828 Da[3]
Melting Point 116.5-119.5 °C[4]
Topological Polar Surface Area 75.6 Ų[3]
XLogP3-AA 6.1[3]
Solubility and Storage

Proper handling and storage are critical to maintaining the integrity of the compound. Table 3 provides solubility and recommended storage conditions.

PropertyValueReference(s)
Solubility DMSO: 200 mg/mL (431.48 mM)[5]
Storage (Powder) Store desiccated at -20°C for long-term stability.[5]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles.[5]

Experimental Protocols

The following sections detail generalized, yet comprehensive, protocols for the synthesis, purification, and characterization of this compound and its incorporation into peptides.

Synthesis of this compound

The standard method for protecting the amine group of an amino acid with Fmoc involves reacting the free amino acid with an Fmoc-donating reagent under basic conditions.

Materials:

  • D-3,3-Diphenylalanine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

Protocol:

  • Dissolution: Dissolve D-3,3-Diphenylalanine (1.0 equivalent) in an aqueous solution of 10% sodium bicarbonate.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water.

  • Extraction: Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1 M HCl. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product under vacuum.

Purification by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying Fmoc-amino acids to the high degree required for peptide synthesis.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

Protocol:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of acetonitrile and water.

  • Method Development: Perform an initial analytical run to determine the optimal gradient for separation. A typical gradient might run from 45% to 65% Solvent B over 15-20 minutes.

  • Preparative Run: Inject the dissolved crude product onto the preparative C18 column. Run the optimized gradient.

  • Fraction Collection: Monitor the elution at 254 nm or 280 nm, where the Fmoc group has strong absorbance. Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a fluffy, white solid.

Characterization Methods

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the chemical structure of the final product.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the fluorenyl group (typically in the 7.2-7.9 ppm range), the two phenyl groups, and the α- and β-protons of the amino acid backbone.[3] The α-proton signal is a key indicator of structure and purity.

  • ¹³C NMR: The carbon NMR provides further confirmation of the carbon skeleton.[3]

3.3.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) is commonly used.

  • Expected Ions: The analysis should confirm the expected molecular weight with the detection of ions such as [M+H]⁺ (m/z ≈ 464.18) or [M+Na]⁺ (m/z ≈ 486.17).

  • Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, often involving the loss of the dibenzofulvene moiety from the Fmoc group.

Application in Peptide Synthesis and Drug Development

This compound is exclusively used as a building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation is a strategic choice to enhance the properties of the final peptide.

Role in Solid-Phase Peptide Synthesis (SPPS)

The SPPS cycle is an iterative process of adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow start Start: Resin with C-terminal Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-D-3,3-Dip-OH + Activator) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Add another AA cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle->cleavage Sequence complete end End: Purified Peptide cleavage->end

Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Impact on Peptide Drug Properties

The introduction of 3,3-diphenylalanine into a peptide sequence can profoundly influence its therapeutic potential. Its bulky, hydrophobic nature can be leveraged to design peptides with improved characteristics. For instance, it has been used in the synthesis of pseudopeptide analogues designed to inhibit specific enzymes and to create potent ghrelin receptor inverse agonists.[]

Influence of 3,3-Diphenylalanine incorporation on peptide properties.

Conclusion

This compound is a highly specialized chemical tool for peptide chemists and drug developers. Its well-defined physicochemical properties, combined with its strategic application in SPPS, allow for the rational design of peptides with enhanced stability, affinity, and therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this unique non-natural amino acid in advanced research and development settings.

References

An In-depth Technical Guide to Fmoc-D-3,3-Diphenylalanine: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the molecular characteristics of Fmoc-D-3,3-Diphenylalanine, a key reagent in peptide synthesis and drug discovery. The data presented is intended for researchers, scientists, and professionals engaged in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in synthesis protocols and for analytical characterization.

PropertyValue
Molecular Formula C30H25NO4[1][2][3][4][5]
Molecular Weight 463.5 g/mol [1][3]
Alternate Molecular Weight 463.52 g/mol [2][4][5]

Molecular Structure and Composition

This compound is an amino acid derivative. Its structure is composed of a D-3,3-Diphenylalanine core, which is protected at the amino group by a Fluorenylmethyloxycarbonyl (Fmoc) group. This composition is illustrated in the following diagram.

A This compound B Fmoc Group (C15H11O2) A->B contains C D-3,3-Diphenylalanine (C15H15NO2) A->C contains

Diagram of this compound's molecular components.

References

Solubility of Fmoc-D-3,3-Diphenylalanine in DMF and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Fmoc-D-3,3-Diphenylalanine in N,N-Dimethylformamide (DMF) and other common organic solvents. Due to its bulky diphenylalanine side chain, understanding the solubility of this amino acid derivative is crucial for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, the following table summarizes the available quantitative and qualitative information. Researchers are strongly encouraged to determine solubility empirically for their specific applications and conditions.[1]

SolventChemical ClassSolubility (at ambient temperature)Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic200 mg/mL (431.48 mM)Ultrasonic assistance may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2]
N,N-Dimethylformamide (DMF) Polar AproticGood to Excellent (Qualitative)While specific quantitative data is unavailable, Fmoc-amino acids are generally readily soluble in DMF.[1] The optical rotation of the L-enantiomer is measured at a concentration of 10 mg/mL in DMF, indicating at least this level of solubility.[3]
N-Methyl-2-pyrrolidone (NMP) Polar AproticGood to Excellent (Qualitative)NMP is often used for its high solvating power, particularly for hydrophobic compounds.[1][4]
Dichloromethane (DCM) ChlorinatedLimited (Qualitative)DCM is generally not a good solvent for Fmoc-amino acids due to its lower polarity.[1][5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., DMF, analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (e.g., 24 to 72 hours) to ensure the solution is saturated.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the concentration determined by HPLC and the dilution factor used. The experiment should be performed in triplicate to ensure accuracy.[7]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess this compound to solvent in vials start->add_excess equilibrate Agitate at constant temperature (e.g., 24-72 hours) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter_sample Filter supernatant settle->filter_sample dilute Dilute filtered sample filter_sample->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

The Impact of Steric Hindrance: A Technical Guide to Fmoc-D-3,3-Diphenylalanine in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and materials science. Among these, Fmoc-D-3,3-diphenylalanine, a Cα,α-disubstituted amino acid, presents a unique set of properties due to its significant steric bulk. This in-depth technical guide explores the profound steric hindrance effects of this compound on peptide structure, from synthesis and conformational restriction to its influence on biological activity. This document provides detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. The introduction of sterically demanding amino acids, such as D-3,3-diphenylalanine, offers a compelling approach to modulate peptide conformation and enhance desirable physicochemical properties. The two phenyl groups attached to the β-carbon of the amino acid backbone impose significant conformational constraints, influencing secondary structure, proteolytic stability, and receptor binding affinity. This guide will delve into the multifaceted effects of this unique amino acid, providing practical insights for its application in peptide design and development.

Synthesis of this compound

Experimental Protocol: Fmoc Protection of D-3,3-Diphenylalanine

Materials:

Procedure:

Method A: Using Fmoc-OSu (Schotten-Baumann conditions)

  • Dissolution: Dissolve D-3,3-diphenylalanine in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu in 1,4-dioxane dropwise at room temperature.

  • Reaction: Allow the reaction to stir overnight at room temperature.

  • Work-up:

    • Pour the reaction mixture into ice-water and acidify to pH 2 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

Method B: Using Fmoc-Cl

  • Suspension: Suspend D-3,3-diphenylalanine in a mixture of dichloromethane (DCM) and pyridine.

  • Addition of Fmoc-Cl: Cool the suspension to 0°C and add a solution of Fmoc-Cl in tetrahydrofuran (THF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate and purify the product by crystallization.[1]

Workflow for Fmoc Protection of D-3,3-Diphenylalanine

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification D-3,3-Diphenylalanine D-3,3-Diphenylalanine Reaction in Basic Solution Reaction in Basic Solution D-3,3-Diphenylalanine->Reaction in Basic Solution Fmoc-Cl or Fmoc-OSu Fmoc-Cl or Fmoc-OSu Fmoc-Cl or Fmoc-OSu->Reaction in Basic Solution Acidification & Extraction Acidification & Extraction Reaction in Basic Solution->Acidification & Extraction Crystallization Crystallization Acidification & Extraction->Crystallization This compound This compound Crystallization->this compound

Caption: General workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric bulk of this compound presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies and incomplete reactions compared to standard amino acids.[2][3] Overcoming this steric hindrance requires optimized protocols.

Experimental Protocol: SPPS of Peptides Containing D-3,3-Diphenylalanine

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amide) or pre-loaded Wang/2-Chlorotrityl resin (for C-terminal acid)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HCTU, HATU, or COMU are recommended for sterically hindered couplings.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing solvents: DMF, DCM, Isopropanol.

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 30-60 minutes.

    • Wash the resin as in step 2.

  • Coupling of this compound (Optimized for Steric Hindrance):

    • Double Coupling: Perform two consecutive coupling reactions.

    • Extended Coupling Time: Increase the coupling time to 2-4 hours for each coupling.

    • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), if compatible with the peptide sequence and protecting groups.

    • Choice of Reagents: Use a more potent coupling reagent like HATU or COMU. Consider using a less hindered base like 2,4,6-collidine instead of DIPEA to minimize side reactions.

    • Monitoring: After coupling, perform a Kaiser test or a Chloranil test to ensure complete reaction. If the test is positive (indicating free amines), repeat the coupling.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Cycle for Incorporating Sterically Hindered Amino Acids

Start Start Resin with free amine Resin with free amine Start->Resin with free amine Couple Fmoc-AA Couple Fmoc-AA Resin with free amine->Couple Fmoc-AA  Extended time,  Double coupling,  Stronger reagents Wash Wash Couple Fmoc-AA->Wash Fmoc Deprotection Fmoc Deprotection Wash->Fmoc Deprotection Fmoc Deprotection->Resin with free amine  Repeat for  next AA End End Fmoc Deprotection->End Final AA

Caption: Optimized SPPS cycle for incorporating this compound.

Quantitative Data on Physicochemical Properties

The incorporation of D-3,3-diphenylalanine significantly impacts the physicochemical properties of peptides. While comprehensive quantitative data is not always available in a comparative format, the following tables summarize key findings from the literature.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids

Amino Acid TypeCoupling ConditionsTypical Yield/PurityNotes
Standard (e.g., Ala, Leu)Standard (HCTU/DIPEA, 30 min)>95%Generally high efficiency.
Sterically Hindered (e.g., Aib)StandardLow/VariableOften requires optimized conditions.
D-3,3-Diphenylalanine Optimized (e.g., HATU, double coupling, extended time) Good to High Optimization is crucial for acceptable yields. Direct quantitative comparison data is limited.

Note: Specific yield percentages for this compound are not consistently reported in comparative studies. The qualitative assessment is based on general observations for Cα,α-disubstituted amino acids.[2][3]

Table 2: Impact on Peptide Solubility

Peptide FeatureObservationRationale
High content of non-polar residuesDecreased aqueous solubilityIncreased hydrophobicity leads to aggregation.[4]
Incorporation of D-amino acidsCan disrupt aggregationMay interfere with the formation of β-sheet structures that can lead to insolubility.[4]
D-3,3-Diphenylalanine Variable, can decrease aqueous solubility The two phenyl groups significantly increase hydrophobicity. However, the disruption of regular secondary structures might counteract this effect in some sequences.[5][6][7]

Table 3: Effect on Receptor Binding Affinity

Peptide SystemModificationReceptorBinding Affinity (IC₅₀ or Kᵢ)Reference
GnRH AnalogD-Phe at position 6GnRH ReceptorImproved affinityLu et al., 2014
Opioid Peptide (CJ-15,208 analog)D-Phe at position 1μ-opioid receptor1.1 ± 0.2 μMPurington et al., 2020
Opioid Peptide (CJ-15,208 analog)D-Phe at position 3μ-opioid receptor> 10 μMPurington et al., 2020

Structural Effects on Peptides

The steric hindrance of the diphenylalanine moiety forces the peptide backbone to adopt specific conformations, primarily restricting the Ramachandran angles (φ and ψ) and influencing the formation of secondary structures.

Conformational Analysis Techniques

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1).

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify amide proton resonances.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • Assign all proton resonances.

    • Integrate NOE/ROE cross-peaks to determine interproton distances.

    • Measure ³J(HN, Hα) coupling constants to obtain dihedral angle (φ) restraints.

    • Use the collected restraints in molecular dynamics simulations or distance geometry calculations to generate a family of 3D structures.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., phosphate (B84403) buffer, methanol) at a concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a CD spectropolarimeter with a 1 mm pathlength quartz cuvette. Set the wavelength range to 190-260 nm for far-UV CD.

  • Data Acquisition: Record the CD spectrum at a controlled temperature. Subtract a blank spectrum of the solvent.

  • Data Analysis: Analyze the resulting spectrum for characteristic secondary structure signals:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band below 200 nm.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the peptide using techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or micro-batch crystallization. Screen a wide range of conditions (precipitants, pH, temperature, additives).

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer, preferably at a synchrotron source for higher resolution.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods like direct methods, molecular replacement (if a homologous structure is available), or anomalous dispersion.

    • Build an atomic model into the resulting electron density map.

    • Refine the model against the diffraction data to improve its agreement with the experimental observations.

Impact on Biological Activity and Signaling Pathways

The conformational constraints imposed by D-3,3-diphenylalanine can lead to enhanced biological activity and selectivity by locking the peptide into a bioactive conformation.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

The incorporation of D-amino acids, including D-phenylalanine, into GnRH analogs is a well-established strategy to increase metabolic stability and receptor binding affinity. GnRH receptor activation initiates a Gq/11-mediated signaling cascade.

GnRH Receptor Signaling Pathway

GnRH Analog GnRH Analog GnRH Receptor GnRH Receptor GnRH Analog->GnRH Receptor Binds Gq/11 Gq/11 GnRH Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: Simplified GnRH receptor signaling cascade.[8][9][10][11]

Opioid Receptor Signaling

Opioid peptides containing D-amino acids have been explored for their potential as analgesics with reduced side effects. Opioid receptors are G-protein coupled receptors that primarily couple to Gi/o, leading to the inhibition of adenylyl cyclase.

Opioid Receptor Signaling Pathway

Opioid Peptide Opioid Peptide Opioid Receptor Opioid Receptor Opioid Peptide->Opioid Receptor Binds Gi/o Gi/o Opioid Receptor->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gi/o->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Leads to Ion Channels->Cellular Response Leads to RGD Peptide RGD Peptide Integrin Receptor Integrin Receptor RGD Peptide->Integrin Receptor Binds FAK FAK Integrin Receptor->FAK Recruits & Activates Src Src FAK->Src Activates PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway Src->MAPK/ERK Pathway Activates Cellular Responses Cellular Responses PI3K/Akt Pathway->Cellular Responses Leads to MAPK/ERK Pathway->Cellular Responses Leads to Antimicrobial Peptide Antimicrobial Peptide Bacterial Membrane Bacterial Membrane Antimicrobial Peptide->Bacterial Membrane Interacts with ROS Generation ROS Generation Antimicrobial Peptide->ROS Generation Induces Membrane Disruption Membrane Disruption Bacterial Membrane->Membrane Disruption Leads to Cell Death Cell Death Membrane Disruption->Cell Death ROS Generation->Cell Death

References

The Role of Fmoc-D-3,3-Diphenylalanine in Inducing β-Turns in Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The induction and stabilization of specific secondary structures in peptides is a cornerstone of rational drug design and the development of novel biomaterials. Among these structures, the β-turn, a four-amino-acid motif that reverses the direction of the polypeptide chain, is critical for molecular recognition, protein folding, and biological activity. Unnatural amino acids, particularly those with significant steric bulk at the α-carbon, are powerful tools for nucleating β-turns. This technical guide provides an in-depth analysis of the role of Nα-fluorenylmethoxycarbonyl-D-3,3-diphenylalanine (Fmoc-D-3,3-Diphenylalanine) as a potent inducer of β-turn conformations in peptides. We will explore the underlying principles of stereochemical control, provide quantitative data for β-turn characterization, detail relevant experimental protocols, and present visual workflows for the synthesis and analysis of peptides incorporating this unique amino acid derivative.

Introduction: The Importance of Defined Conformations

The biological function of a peptide is intrinsically linked to its three-dimensional structure. While linear peptides often exist as a dynamic ensemble of conformations in solution, pre-organizing a peptide into a specific bioactive conformation can significantly enhance its binding affinity, selectivity, and metabolic stability. β-Turns are one of the most common types of non-repetitive secondary structures, crucial for the formation of globular protein architecture and often found in the active sites of peptide hormones and neurotransmitters.

The incorporation of Cα,α-disubstituted amino acids is a well-established strategy to constrain the conformational freedom of the peptide backbone. The steric hindrance imposed by two substituents on the α-carbon restricts the accessible Ramachandran (φ, ψ) space, thereby promoting the adoption of specific secondary structures like β-turns or helices.

This compound: A Powerful β-Turn Inducer

This compound, a derivative of Cα,α-diphenylglycine, is particularly effective at inducing β-turns due to a combination of two key features:

  • Gem-Diphenyl Substitution: The two bulky phenyl groups at the Cα position create significant steric hindrance, severely restricting the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds. This steric constraint forces the peptide backbone into a folded conformation. While Cα,α-diphenylglycine itself can adopt both extended and folded conformations depending on the adjacent residues, the inherent steric bulk predisposes the backbone to turn formation.[1][2]

  • D-Configuration: The chirality at the α-carbon plays a critical role in determining the type of β-turn. D-amino acids are known to stabilize reverse turn structures, particularly type I' and type II' β-turns, which are mirror images of the more common type I and II turns formed by L-amino acids. This is especially true when the D-amino acid is placed at the i+1 or i+2 position of the turn. The D-configuration of 3,3-diphenylalanine directs the peptide backbone into a specific turn geometry that would be energetically unfavorable for its L-enantiomer.

The combination of extreme steric bulk and the D-configuration makes this compound a powerful tool for nucleating well-defined β-turn structures in synthetic peptides.

Quantitative Data for β-Turn Characterization

The precise geometry of a β-turn is defined by the backbone dihedral angles (φ, ψ) of the two central residues (i+1 and i+2). The table below summarizes the idealized dihedral angles for the most common types of β-turns. The incorporation of a D-amino acid at position i+1 or i+2 typically favors the formation of type I' or II' turns.

β-Turn Typeφ(i+1)ψ(i+1)φ(i+2)ψ(i+2)
Type I -60°-30°-90°
Type II -60°120°80°
Type I' 60°30°90°
Type II' 60°-120°-80°
Type VIII -60°-30°-120°120°

Table 1: Idealized dihedral angles for common β-turn types. The incorporation of this compound is expected to strongly favor Type I' or Type II' turns.

Structural characterization of peptides containing this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), to determine these dihedral angles and identify key hydrogen bonds.

NMR ParameterIndication of β-Turn
NOE Connectivity Short distance between the NH of residue i+3 and the NH of residue i+2. Short distance between the CαH of residue i+1 and the NH of residue i+2. Strong sequential dαN(i+2, i+3) NOE.
³J(HN,Hα) Coupling Constants Values are indicative of the φ dihedral angle according to the Karplus equation.
Temperature Coefficient of Amide Protons (dδ/dT) A small value (more positive than -3.0 ppb/K) for the NH proton of residue i+3 suggests it is involved in an intramolecular hydrogen bond, a hallmark of a stable β-turn.
¹³C Chemical Shifts Cα and Cβ chemical shifts can be indicative of specific secondary structures.

Table 2: Key NMR parameters for the identification and characterization of β-turns in peptides.

Experimental Protocols

Peptide Synthesis using this compound

Peptides incorporating this compound are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the diphenylalanine residue, coupling may require extended reaction times or more potent coupling reagents.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • For this compound, a stronger coupling agent like HATU may be beneficial, and the coupling time may need to be extended (e.g., 2-4 hours).

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: Remove the terminal Fmoc group using the deprotection protocol.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

NMR Structural Analysis Protocol

High-resolution 2D NMR spectroscopy is the primary method for determining the solution structure of peptides.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD₃OH, CDCl₃, or H₂O/D₂O 9:1 with a buffer). The choice of solvent can significantly impact the observed conformation.

  • The peptide concentration should be in the range of 1-5 mM.

NMR Experiments:

  • 1D ¹H NMR: To check sample purity and overall spectral dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's fold. For peptides in the intermediate molecular weight range where the NOE can be close to zero, ROESY is the preferred experiment.[3][4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Variable Temperature Experiments: Measure 1D ¹H spectra at different temperatures (e.g., 288 K to 318 K in 5 K increments) to determine the temperature coefficients of the amide protons.

Data Analysis:

  • Resonance Assignment: Use TOCSY and NOESY/ROESY spectra to assign all proton resonances sequentially.

  • NOE/ROE Constraint Generation: Identify and integrate cross-peaks in the NOESY/ROESY spectrum. Calibrate the cross-peak volumes to distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

  • Dihedral Angle Restraints: Calculate ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive φ angle restraints using the Karplus equation.

  • Hydrogen Bond Restraints: Identify slowly exchanging amide protons from variable temperature experiments to define hydrogen bond donors in the structure calculation.

  • Structure Calculation: Use the derived distance, dihedral, and hydrogen bond restraints as input for molecular dynamics and simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of approximately 50-100 µM. The buffer should not have high absorbance in the far-UV region.

  • Measurement: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Analysis: The shape of the CD spectrum is characteristic of the secondary structure.

    • α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

    • β-sheet: A negative band around 216-218 nm and a positive band around 195-200 nm.

    • β-turn: Spectra can be more varied, but a classic type I β-turn often shows a weak negative band around 220-230 nm and a strong positive band around 205 nm. Type II turns may show a weak positive band around 220 nm and a strong negative band around 205 nm.[5]

    • Random Coil: A strong negative band around 200 nm.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis spps Solid-Phase Peptide Synthesis (Fmoc-D-3,3-DPA incorporation) cleavage Cleavage from Resin spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms nmr 2D NMR Spectroscopy (TOCSY, NOESY/ROESY) ms->nmr cd Circular Dichroism (Secondary Structure) ms->cd nmr_data NMR Data Analysis (Restraint Generation) nmr->nmr_data structure_calc 3D Structure Calculation (Simulated Annealing) nmr_data->structure_calc final_structure final_structure structure_calc->final_structure Final Structure Ensemble

Caption: Workflow for synthesis and structural analysis of peptides.

beta_turn_induction start Peptide Backbone diphe Incorporate This compound start->diphe steric Gem-Diphenyl Steric Hindrance diphe->steric d_config D-Configuration Stereochemical Bias diphe->d_config restriction Restricted φ, ψ Angles steric->restriction d_config->restriction turn Favored β-Turn Conformation (e.g., Type I' or II') restriction->turn

Caption: Mechanism of β-turn induction by this compound.

Conclusion

This compound is a highly effective building block for inducing β-turn conformations in synthetic peptides. The synergistic effect of the sterically demanding gem-diphenyl groups and the stereochemical preference of the D-configuration provides a powerful constraint on the peptide backbone, leading to well-defined, stable turn structures. For researchers in drug discovery and biomaterial science, the ability to precisely control peptide secondary structure is invaluable. By employing the synthetic and analytical protocols outlined in this guide, scientists can harness the turn-inducing properties of this compound to design peptides with enhanced biological activity, improved stability, and novel structural features. Further detailed structural studies on a variety of peptide sequences containing this amino acid will continue to refine our understanding and expand its application in peptide and protein engineering.

References

Conformational Analysis of Peptides Containing Fmoc-D-3,3-Diphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, offering enhanced stability, constrained conformations, and improved biological activity. Among these, Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dip) is a particularly intriguing building block due to its bulky, aromatic nature which significantly influences peptide backbone conformation and potential protein-protein interactions. This technical guide provides an in-depth overview of the conformational analysis of peptides containing this compound, detailing experimental protocols and presenting a framework for understanding their structural implications. While specific quantitative structural data for peptides containing this exact modification is sparse in publicly accessible literature, this guide synthesizes available information on closely related diphenylalanine-containing peptides to provide a comprehensive analytical approach.

Introduction: The Role of D-3,3-Diphenylalanine in Peptide Design

This compound is an amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural constraints.[1][2] The presence of two phenyl groups on the β-carbon atom imparts significant steric hindrance, which can restrict the conformational freedom of the peptide backbone. This feature is highly valuable in drug development for designing peptides with enhanced stability against proteolytic degradation and improved bioavailability.[2][3] The bulky diphenylalanine moiety can also influence the peptide's binding affinity and selectivity for its biological target.[3]

The D-configuration of the amino acid further contributes to proteolytic resistance and can be used to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition in many biological processes. The Fmoc protecting group is standard in SPPS, allowing for the efficient and selective synthesis of complex peptide sequences.[1]

Experimental Protocols for Conformational Analysis

The elucidation of the three-dimensional structure of peptides containing this compound is crucial for understanding their structure-activity relationship. The following are detailed methodologies for key experiments used in their conformational analysis.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including this compound) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O). The choice of solvent can significantly impact the peptide's conformation.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify amide proton resonances.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • Assign all proton resonances using the COSY and TOCSY spectra.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Measure the coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the φ angle.

    • Use the distance and dihedral angle restraints in molecular dynamics simulations or simulated annealing calculations to generate a family of low-energy structures representing the peptide's conformation in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer). The final concentration for measurement should be in the range of 0.1-0.2 mg/mL. The buffer itself should not have significant absorbance in the far-UV region.

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range typically from 190 nm to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). A blank spectrum of the buffer should also be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotted as molar ellipticity [θ] versus wavelength, can be qualitatively analyzed for the presence of characteristic secondary structures (e.g., α-helices show negative bands around 222 and 208 nm, while β-sheets show a negative band around 218 nm). Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Quantitative Conformational Data

Due to the limited availability of specific experimental data for peptides containing this compound, the following tables present representative quantitative data from studies on peptides with conformationally constrained and aromatic amino acids. This data serves as a reference for the expected conformational parameters.

Table 1: Representative Dihedral Angles (φ, ψ) from X-ray Crystallography of Peptides with Constrained Residues

Peptide SequenceResidue of Interestφ (°)ψ (°)Secondary Structure
Boc-L-Val-ΔPhe-L-Val-OCH₃ (Molecule A)ΔPhe6233Part of a non-standard turn
Boc-L-Val-ΔPhe-L-Val-OCH₃ (Molecule B)ΔPhe5633Part of a non-standard turn
Boc-L-Val-ΔPhe-L-Val-OCH₃ (Molecule C)ΔPhe6535Part of a non-standard turn
GAV (central Alanine)Ala-68.7-38.1α-helical region
AAA (Molecule A, central Alanine)Ala-143.4160.2β-sheet region

Data is representative of peptides containing constrained residues and serves as a comparative reference.[4][5]

Table 2: Representative NMR-Derived Coupling Constants and their Correlation to Dihedral Angles

ParameterTypical Value RangeCorresponding Dihedral Angle (φ)Secondary Structure Implication
³J(HN,Hα)< 5 Hz~ -60°α-helix
³J(HN,Hα)> 8 Hz~ -120° to -140°β-sheet
³J(HN,Hα)6-8 Hz-Random coil or turn

This table provides a general correlation used in the conformational analysis of peptides.[6]

Visualization of Experimental Workflows and Logical Relationships

Graphviz diagrams are provided to illustrate the logical flow of experiments and the relationships between different aspects of the conformational analysis.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_nmr_details NMR Data Processing SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Characterization->NMR CD Circular Dichroism Characterization->CD Assignment Resonance Assignment NMR->Assignment Restraints Derive Restraints (Distances, Dihedral Angles) Assignment->Restraints Structure_Calc Structure Calculation Restraints->Structure_Calc Final_Structure 3D Structure Ensemble Structure_Calc->Final_Structure

Caption: Workflow for the synthesis and conformational analysis of peptides.

Signaling Pathways and Drug Development Implications

The diphenylalanine motif is the core recognition element of the β-amyloid (Aβ) polypeptide, which is central to the pathology of Alzheimer's disease.[7] The self-assembly of Aβ into amyloid fibrils is a key event in the disease progression. Peptides containing diphenylalanine can serve as reductionist models to study the mechanisms of Aβ aggregation and to screen for inhibitors of this process.[7]

The conformation of Aβ is critical for its aggregation propensity. It can exist in both a non-amyloidogenic random coil state and an amyloidogenic β-sheet conformation.[8] The transition to the β-sheet structure is a prerequisite for fibril formation. Therefore, a key strategy in the development of therapeutics for Alzheimer's disease is to stabilize the non-amyloidogenic conformation or to block the self-assembly of the β-sheet conformers.

Peptides containing D-3,3-Diphenylalanine can be designed to interfere with the Aβ aggregation pathway. The bulky diphenylalanine residue can act as a "β-sheet breaker" by sterically hindering the ordered packing of Aβ monomers into fibrils. The D-amino acid configuration can further enhance the disruptive effect and provide proteolytic stability.

The logical relationship for this therapeutic strategy can be visualized as follows:

Amyloid_Inhibition_Pathway Abeta_Monomer Aβ Monomer (Random Coil) Abeta_BetaSheet Aβ Monomer (β-Sheet Conformation) Abeta_Monomer->Abeta_BetaSheet Conformational Change Oligomers Soluble Oligomers Abeta_BetaSheet->Oligomers Self-Assembly Fibrils Amyloid Fibrils Oligomers->Fibrils Toxicity Neurotoxicity Oligomers->Toxicity Fibrils->Toxicity Inhibitor D-Dip Peptide Inhibitor Inhibitor->Abeta_BetaSheet Binds and Disrupts Inhibitor->Oligomers Blocks Elongation

Caption: Inhibition of the β-amyloid aggregation pathway by a D-Dip containing peptide.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced stability and conformational control. While a comprehensive understanding of the precise structural consequences of this modification requires detailed experimental investigation for each specific peptide sequence, the methodologies and comparative data presented in this guide provide a robust framework for researchers in the field. The application of NMR and CD spectroscopy, coupled with computational modeling, is essential for elucidating the three-dimensional structures of these modified peptides and for rationally designing molecules that can modulate biological pathways, such as the inhibition of β-amyloid aggregation. As the field of peptide therapeutics continues to advance, the use of unique building blocks like this compound will undoubtedly play a crucial role in the creation of next-generation drugs.

References

Spectroscopic Characterization of Fmoc-D-3,3-Diphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize N-(9-Fluorenylmethoxycarbonyl)-D-3,3-Diphenylalanine (Fmoc-D-3,3-Diphenylalanine). As a key building block in peptide synthesis, particularly for creating peptides with unnatural amino acids to enhance stability and confer specific secondary structures, its precise structural confirmation is critical for researchers, scientists, and drug development professionals. This document outlines the principles and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, presenting key data in a structured format for clarity and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm)[1].

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz or higher for protons[1].

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse length, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio[1].

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction using appropriate software.

NMR Data

The following tables summarize the expected chemical shifts for this compound. Actual values may vary slightly based on solvent and concentration.

Table 1: ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl H (x10) 7.0 - 7.5 Multiplet -
Fmoc H (x8) 7.5 - 7.8 Multiplet -
NH ~6.1 Doublet ~7.0
α-CH ~5.1 Triplet ~6.0
β-CH ~4.3 Doublet ~7.0
Fmoc CH₂ ~4.1 - 4.3 Multiplet -
Fmoc CH ~4.1 Triplet ~7.0

(Note: Data is compiled based on typical values for Fmoc-protected amino acids and related compounds[1].)

Table 2: ¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ, ppm)
Carboxyl C=O ~172
Urethane (B1682113) C=O ~156
Phenyl C (aromatic) 126 - 138
Fmoc C (aromatic) 120 - 144
Fmoc CH ~66
α-CH ~56
β-CH ~46
Fmoc CH₂ ~37

(Note: Data is compiled based on typical values and spectral databases for Fmoc-protected amino acids[2][3].)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For this compound, key groups include the O-H of the carboxylic acid, N-H of the amide, and the C=O of both the carboxyl and urethane groups.

Experimental Protocol: IR
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Alternatively, for transmission, prepare a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vector 33[1].

  • Data Acquisition: Record the spectrum typically over a range of 4000–400 cm⁻¹[4]. To improve the signal-to-noise ratio, an average of multiple scans (e.g., 64 scans) is common, with a spectral resolution of 4 cm⁻¹ or better[1].

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

IR Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 O-H stretch (broad) Carboxylic Acid
~3300 N-H stretch Amide (Urethane)
3100 - 3000 C-H stretch Aromatic
~1735 C=O stretch Carboxylic Acid
~1690 C=O stretch (Amide I) Urethane
1600 - 1450 C=C stretch Aromatic Ring
~1530 N-H bend (Amide II) Urethane

(Note: Data is based on established IR correlation tables and literature on similar Fmoc-peptides[3][5][6]. The amide I band in related self-assembling structures can split into components around 1630 and 1685 cm⁻¹[5].)

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound, the CD spectrum provides information about the stereochemistry of the chiral α-carbon and the conformation of the bulky Fmoc and diphenyl groups in solution.

Experimental Protocol: CD
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or an aqueous buffer) to a known concentration (e.g., 10-100 μM). The solvent must be transparent in the desired UV region.

  • Instrumentation: Use a dedicated CD spectrometer. Measurements are performed in a quartz cuvette with a defined path length (e.g., 1 mm or 1 cm).

  • Data Acquisition: Scan across the desired wavelength range, typically from 350 nm down to ~190 nm. The electronic transitions of the fluorene (B118485) group are observed between 240 and 310 nm, while peptide backbone transitions occur at lower wavelengths[4]. Multiple scans are averaged to improve data quality. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

  • Data Processing: The raw CD signal (in millidegrees) is typically converted to molar ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.

CD Data

The CD spectrum of this compound is dominated by signals from the fluorenyl and phenyl chromophores. The D-configuration of the amino acid will produce a spectrum that is the mirror image of its L-enantiomer.

Table 4: Expected CD Spectral Features

Wavelength Region (nm) Associated Transition Expected Sign for D-Enantiomer
300 - 310 π → π* (Fluorenyl B₂) May be positive or negative depending on conformation
260 - 275 π → π* (Fluorenyl) Often a strong positive or negative band
210 - 230 π → π* (Phenyl / Amide) Negative minimum often associated with β-sheet-like structures in related peptides[7]
< 210 π → π* (Amide) Strong positive or negative band

(Note: The exact positions and signs of the Cotton effects are highly sensitive to solvent, temperature, and aggregation state[4]. The data presented are general expectations based on literature for Fmoc-protected amino acids[4][7].)

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G cluster_prep cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_end prep Sample Preparation (Weighing & Dissolution) nmr_acq NMR Acquisition (¹H & ¹³C) prep->nmr_acq ir_acq IR Acquisition (FTIR-ATR) prep->ir_acq cd_acq CD Acquisition (Far-UV & Near-UV) prep->cd_acq nmr_proc NMR Processing (FT, Integration, Peak Picking) nmr_acq->nmr_proc ir_proc IR Processing (Baseline Correction, Peak ID) ir_acq->ir_proc cd_proc CD Processing (Baseline Subtraction, Conversion) cd_acq->cd_proc elucidation Structural Elucidation & Purity Confirmation nmr_proc->elucidation ir_proc->elucidation cd_proc->elucidation

Caption: Experimental workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Thermal Stability of Peptides Incorporating Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern therapeutic peptide design, aimed at enhancing stability, efficacy, and bioavailability. Among these, Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) stands out for its ability to confer significant structural rigidity and thermal stability. The bulky gem-diphenyl groups on the α-carbon introduce steric hindrance and promote stabilizing hydrophobic interactions, making it a valuable component in the synthesis of robust peptide-based drugs.[1][2][3] This guide provides a comprehensive overview of the thermal stability of peptides containing this compound. It details the primary experimental protocols for assessing thermal stability, presents a comparative analysis of these techniques, and illustrates key experimental and logical workflows using structured diagrams.

Introduction: The Role of this compound in Peptide Stability

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and conformational instability. The introduction of unnatural amino acids is a key strategy to overcome these limitations. This compound is a protected amino acid derivative designed for efficient use in Solid-Phase Peptide Synthesis (SPPS).[4] Its unique structure, featuring two phenyl groups, enhances the stability and solubility of the resulting peptides.[1][2]

The enhanced stability is attributed to several factors:

  • Steric Shielding: The two bulky phenyl groups can sterically hinder the approach of proteolytic enzymes, thus increasing the peptide's half-life in vivo.

  • Conformational Rigidity: The diphenylalanine moiety restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and increase its resistance to thermal denaturation.[3]

  • Hydrophobic Interactions: The aromatic rings can participate in intramolecular and intermolecular π-π stacking and hydrophobic interactions, further stabilizing the peptide's folded state. A study on diphenylalanine peptide nanotubes demonstrated their remarkable thermal and chemical stability, preserving their secondary structure at temperatures up to 90°C.[5]

Methodologies for Assessing Peptide Thermal Stability

The thermal stability of a peptide is typically quantified by its melting temperature (Tm), the temperature at which 50% of the peptide is in its unfolded state. Several biophysical techniques are employed to monitor the unfolding process as a function of temperature.[6] The primary methods include Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, and Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF).[7][8]

cluster_workflow General Workflow for Peptide Thermal Stability Analysis A Peptide Synthesis (with Fmoc-D-3,3-DPA) B Purification & Characterization (e.g., HPLC, Mass Spec) A->B C Sample Preparation (Buffer, Concentration) B->C D Thermal Stability Assay C->D E Differential Scanning Calorimetry (DSC) D->E Measures Heat Capacity F Circular Dichroism (CD) Spectroscopy D->F Measures Secondary Structure G Thermal Shift Assay (TSA / DSF) D->G Measures Fluorescence H Data Acquisition (Signal vs. Temperature) E->H F->H G->H I Data Analysis (Tm Calculation) H->I

General workflow for peptide thermal stability analysis.

Data Presentation: Comparative Analysis of Techniques

While specific quantitative Tm values for peptides containing this compound are proprietary or not widely published, a comparison of the analytical techniques used to generate such data is crucial for researchers. The following table summarizes the key characteristics of the primary methods for assessing peptide thermal stability.

TechniquePrincipleKey Parameters MeasuredSample RequirementsAdvantagesDisadvantages
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.Melting Temperature (Tm), Enthalpy (ΔH), Heat Capacity Change (ΔCp).[7]Higher concentration (0.1-2 mg/mL), requires matching buffer for reference.Gold standard; provides direct thermodynamic data; high precision.[7]Requires larger sample amounts; lower throughput; sensitive to buffer mismatch.[9]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which changes as the peptide unfolds.[8][10]Melting Temperature (Tm), secondary structure content (α-helix, β-sheet).[11]Lower concentration (0.1-0.5 mg/mL)[12], requires optically clear buffer.Provides information on structural changes; high sensitivity; uses less sample than DSC.[13]Indirect measure of stability; buffer components can interfere with signal.
Thermal Shift Assay (TSA) / DSF Monitors the fluorescence of a dye that binds to hydrophobic regions of the peptide, which become exposed upon thermal denaturation.[14]Apparent Melting Temperature (Tm).[7]Low concentration, small volume; suitable for 96-well plate format.High throughput; low sample consumption; rapid screening of conditions.[14]Indirect assay; dye binding can sometimes influence stability; not all proteins show a clear signal.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible thermal stability data.

Solid-Phase Peptide Synthesis (SPPS) with this compound

SPPS is the standard method for producing peptides containing this compound. The process involves a repeated cycle of deprotection, washing, amino acid coupling, and further washing.

cluster_spfs Fmoc-SPPS Cycle for Peptide Elongation Start Start: Resin-Bound Peptide (with N-terminal Fmoc) A 1. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->A B 2. Washing Steps (DMF, DCM) A->B C 3. Amino Acid Activation (Fmoc-D-3,3-DPA + Activator) B->C D 4. Coupling Reaction (Activated AA added to Resin) C->D E 5. Washing Steps (DMF) D->E Repeat Repeat Cycle for Next Amino Acid E->Repeat End Result: Elongated Peptide (with N-terminal Fmoc) Repeat->A Continue Elongation Repeat->End Final Residue Added

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide or 2-Chlorotrityl Chloride resin) in a suitable solvent like Dimethylformamide (DMF) for at least 1 hour.[15]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group, exposing a free amine.[15]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation & Coupling: Dissolve this compound (typically 3-5 equivalents) and an activating agent (e.g., HBTU/HATU with DIEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/TIPS/Water) to cleave the peptide from the resin and remove side-chain protecting groups.[15]

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To directly measure the thermodynamic parameters of peptide unfolding.[7]

Methodology:

  • Sample Preparation: Prepare a peptide solution at a concentration of 0.5-2.0 mg/mL in the desired buffer. Prepare a matching reference buffer solution. Thoroughly degas both solutions to prevent bubble formation.[7]

  • Instrument Setup: Load the peptide solution into the sample cell and the matching buffer into the reference cell of the calorimeter.

  • Equilibration: Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).

  • Thermal Scan: Heat the sample at a constant scan rate (e.g., 1°C/min) up to a temperature well above the transition (e.g., 95°C).[16]

  • Data Acquisition: Continuously record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: Subtract the buffer-buffer baseline scan from the sample scan. Fit the resulting thermogram to a suitable model to determine the Tm (the peak of the curve), ΔH (the area under the peak), and ΔCp.

Protocol for Circular Dichroism (CD) Spectroscopy

Objective: To determine the thermal stability by monitoring changes in the peptide's secondary structure.[6]

Methodology:

  • Sample Preparation: Prepare a peptide solution at a concentration of 0.1-0.5 mg/mL in a suitable, non-absorbing buffer (e.g., phosphate (B84403) buffer).[12]

  • Instrument Setup: Turn on the CD spectrometer and nitrogen flush for at least 30 minutes. Set the scanning wavelength range (e.g., 190-260 nm for far-UV) or a single wavelength characteristic of a secondary structure feature (e.g., 222 nm for an α-helix).[11][12]

  • Equilibration: Place the sample in a quartz cuvette and insert it into the temperature-controlled sample holder. Equilibrate at the starting temperature (e.g., 20°C).

  • Thermal Melt: Increase the temperature in controlled increments (e.g., 1-2°C/min) up to the final temperature (e.g., 95°C).[12]

  • Data Acquisition: Record the CD signal (ellipticity) at the chosen wavelength(s) at each temperature point.

  • Data Analysis: Plot the CD signal versus temperature. The resulting data will typically form a sigmoidal curve. Fit this curve to a Boltzmann equation to determine the Tm, which corresponds to the midpoint of the transition.[12]

Factors Influencing Stability

The thermal stability of a peptide is not an intrinsic constant but is influenced by a combination of its primary sequence and its environment. The inclusion of this compound is a primary sequence modification designed to fundamentally enhance this stability.

cluster_factors Logical Relationship of Peptide Stability Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_dpa_props DPA Contributions Tm Overall Thermal Stability (Tm) P Primary Sequence P->Tm DPA This compound SH Steric Hindrance DPA->SH HI Hydrophobic Interactions DPA->HI SS Secondary Structure (α-helix, β-sheet) SS->Tm TS Tertiary/Quaternary Structure TS->Tm Solvent Solvent Conditions Solvent->Tm pH pH pH->Solvent Ionic Ionic Strength Ionic->Solvent SH->Tm HI->Tm

Factors influencing the thermal stability of peptides.

Conclusion

The incorporation of this compound is a powerful strategy for enhancing the thermal stability of therapeutic peptides. Its unique diphenyl structure provides steric shielding and promotes favorable intramolecular interactions that stabilize the peptide's native conformation. A thorough assessment of this stability is critical for drug development and requires the application of robust biophysical techniques. While DSC provides direct thermodynamic data, CD spectroscopy offers valuable insights into structural changes, and TSA allows for high-throughput screening. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively characterize the thermal properties of their peptide candidates, accelerating the development of more stable and effective peptide-based therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Unnatural Amino Acid: Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the unnatural amino acid Fmoc-D-3,3-diphenylalanine, a key building block in modern peptide chemistry and drug discovery. The document details its physicochemical properties, outlines methodologies for its synthesis, and describes its application in solid-phase peptide synthesis (SPPS). While a singular "discovery" event for this compound is not prominent in the scientific literature, its development is a logical extension of established principles in asymmetric synthesis and peptide chemistry. This guide serves as a technical resource, offering detailed protocols and workflow visualizations to aid researchers in the effective utilization of this unique synthetic moiety.

Introduction: The Advent of Unnatural Amino Acids

The 20 naturally occurring amino acids form the fundamental basis of protein structure and function. However, the field of chemical biology has expanded this repertoire through the synthesis and incorporation of unnatural amino acids (UAAs).[1] These novel building blocks introduce unique side chains, backbones, and stereochemistries, enabling the creation of peptides and proteins with enhanced properties such as increased stability, constrained conformations, and novel biological activities.[1] this compound is one such UAA, distinguished by its bulky diphenylmethyl side chain and its D-chiral configuration, which confers resistance to enzymatic degradation by proteases.[2]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[3] Its lability to mild basic conditions allows for the sequential addition of amino acids to a growing peptide chain on a solid support, without damaging acid-sensitive functionalities.[3] The combination of the D-3,3-diphenylalanine core with the Fmoc protecting group makes this compound a valuable reagent for the synthesis of peptidomimetics and other peptide-based therapeutics.

Physicochemical and Characterization Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and characterization.

PropertyValue
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid[4]
Synonyms Fmoc-D-Dip-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoic acid[4]
CAS Number 189937-46-0[4]
Molecular Formula C30H25NO4[4][5]
Molecular Weight 463.5 g/mol [4][5]
Appearance White to off-white powder[5]
Purity (via HPLC) ≥ 98%[5]
Optical Rotation [α]D²⁰ +24 ± 4° (c=1 in DMF) (Note: Value is for the L-enantiomer; the D-enantiomer will have the opposite sign)[5]
Storage Conditions 0–8 °C[5]

Synthesis and Methodologies

The synthesis of this compound is achieved in two principal stages: the asymmetric synthesis of the D-3,3-diphenylalanine core, followed by the protection of the α-amino group with the Fmoc moiety.

Asymmetric Synthesis of D-3,3-Diphenylalanine

The enantioselective synthesis of D-amino acids is a well-established field in organic chemistry. While a specific, published route for D-3,3-diphenylalanine was not identified, a generalized and reliable approach involves the asymmetric amination of a prochiral precursor. The following workflow illustrates this process.

G start Prochiral Precursor (e.g., β,β-diphenyl-α-keto-propionic acid) reaction Asymmetric Amination start->reaction reagents Chiral Catalyst/Auxiliary + Amine Source reagents->reaction intermediate Chiral Intermediate reaction->intermediate hydrolysis Hydrolysis & Auxiliary Removal intermediate->hydrolysis product D-3,3-Diphenylalanine hydrolysis->product

Caption: Generalized workflow for the asymmetric synthesis of D-3,3-diphenylalanine.

Experimental Protocol (Generalized):

  • Reaction Setup: A prochiral α-keto acid precursor is dissolved in a suitable anhydrous solvent under an inert atmosphere.

  • Asymmetric Amination: A chiral catalyst (e.g., a transition metal complex with a chiral ligand) and an amine source (e.g., ammonia (B1221849) or a protected amine) are added. Alternatively, a chiral auxiliary can be attached to the precursor prior to amination. The reaction is maintained at a specific temperature and monitored for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The chiral auxiliary, if used, is cleaved under appropriate conditions (e.g., acid hydrolysis). The crude product is then purified by extraction and recrystallization or chromatography to yield the enantiomerically pure D-amino acid.

Fmoc Protection of D-3,3-Diphenylalanine

The protection of the α-amino group is a standard procedure that renders the amino acid suitable for SPPS.

G start D-3,3-Diphenylalanine reaction Schotten-Baumann Reaction start->reaction reagents Fmoc-Cl or Fmoc-OSu + Base (e.g., NaHCO₃) reagents->reaction workup Acidification & Extraction reaction->workup product This compound workup->product

Caption: Workflow for the Fmoc protection of D-3,3-diphenylalanine.

Experimental Protocol:

  • Dissolution: D-3,3-diphenylalanine is dissolved in an aqueous basic solution (e.g., 10% sodium bicarbonate).

  • Reaction: The solution is cooled in an ice bath, and a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent (e.g., dioxane or acetone) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Purification: The reaction mixture is washed with a non-polar solvent (e.g., diethyl ether) to remove excess Fmoc-Cl. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide chains using Fmoc-based SPPS. The workflow for a single coupling cycle is illustrated below.

G start Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of this compound (with HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide (N-terminal Fmoc) wash2->end end->deprotection Next Cycle

Caption: A single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Experimental Protocol for SPPS:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: A solution of this compound, an activating agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated until the coupling is complete, as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

As a protected amino acid building block, this compound is not biologically active itself. The biological properties of peptides incorporating D-3,3-diphenylalanine are yet to be extensively explored. However, the introduction of this residue can be hypothesized to have the following impacts:

  • Proteolytic Stability: The D-configuration of the amino acid provides significant resistance to degradation by endogenous proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life for peptide-based drugs.[2]

  • Conformational Constraint: The bulky diphenylmethyl side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation that enhances binding to a biological target.

  • Hydrophobicity: The two phenyl groups significantly increase the hydrophobicity of the peptide, which can influence its solubility, aggregation properties, and interaction with cell membranes or hydrophobic pockets of proteins.

Currently, there is no specific signaling pathway known to be directly modulated by peptides containing D-3,3-diphenylalanine. The discovery of such interactions would require the synthesis of specific peptide libraries containing this UAA and their subsequent screening in various biological assays.

Conclusion

This compound represents a powerful tool for chemists and pharmacologists engaged in the design and synthesis of novel peptides. Its synthesis, while requiring specialized techniques for asymmetric control, follows established chemical principles. Its application in SPPS is straightforward and allows for the introduction of unique structural and chemical properties into peptide sequences. The continued exploration of peptides containing this and other unnatural amino acids holds significant promise for the development of the next generation of peptide-based therapeutics with improved stability, potency, and specificity.

References

Methodological & Application

Coupling Reagents for Challenging Peptide Synthesis: A Guide to HBTU and HATU in Fmoc-SPPS of D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the successful solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered amino acids is a significant challenge. The bulky nature of residues such as Fmoc-D-3,3-Diphenylalanine can impede coupling reactions, leading to lower yields, incomplete sequences, and an increased risk of epimerization. The choice of coupling reagent is therefore a critical determinant of success. This document provides a detailed comparison of two commonly used uronium-based coupling reagents, HBTU and HATU, and offers protocols for their application in the synthesis of peptides containing the sterically demanding this compound.

Introduction to Sterically Hindered Couplings

The incorporation of amino acids with bulky side chains, such as D-3,3-diphenylalanine, into a growing peptide chain is often inefficient under standard SPPS conditions. The steric hindrance around the alpha-carbon can significantly slow down the rate of acylation, creating a "difficult coupling" scenario. In such cases, the selection of a highly efficient coupling reagent is paramount to drive the reaction to completion and minimize side reactions.

HBTU vs. HATU: A Comparative Overview

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most popular and effective coupling reagents used in Fmoc-SPPS. While both are widely used, they exhibit key differences in their reactivity and effectiveness, particularly in the context of sterically hindered couplings.

HATU consistently demonstrates superior performance in terms of reaction speed and the purity of the final peptide product, especially in the synthesis of "difficult" sequences.[1] This enhanced efficiency is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[1] The more reactive intermediate leads to faster and more complete coupling reactions, which is particularly advantageous when dealing with sterically hindered residues. Furthermore, the rapid kinetics of HATU-mediated couplings can contribute to a lower risk of epimerization.[1][2]

While HBTU is a very effective coupling reagent for many standard sequences, it may require longer reaction times or double coupling for challenging residues.[3][4] For the coupling of especially bulky amino acids, more potent reagents like HATU are often recommended.[5]

Quantitative Data Summary

Table 1: Comparative Performance of HBTU and HATU with Sterically Hindered Amino Acids (e.g., Aib)

ParameterHBTUHATUReference
Coupling Yield Good to HighVery High[6]
Reaction Time Longer (may require double coupling)Shorter[1]
Epimerization Higher riskLower risk[1][2]
Purity of Crude Peptide LowerHigher[1]

Note: The data presented in this table is a summary from studies on various sterically hindered amino acids and should be considered as a general guideline. Optimal conditions for this compound may vary.

Experimental Protocols

The following are detailed protocols for the manual Fmoc-based SPPS of peptides containing this compound using HBTU and HATU. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin used.

General SPPS Workflow

SPPS_Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (HBTU or HATU) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Coupling of this compound using HBTU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF. Agitate for 3 minutes, drain, and then repeat the treatment for 7 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and immediately add the solution to the deprotected resin. Agitate the reaction mixture at room temperature.

  • Monitoring the Coupling: Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. For a sterically hindered amino acid like this compound, a single coupling may take 1-4 hours. If the Kaiser test is positive after this time, a second coupling is recommended.

  • Double Coupling (if necessary): Drain the reaction mixture, wash the resin with DMF (3 x 1 min), and repeat steps 3-5.

  • Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).

Protocol 2: Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 3 minutes, drain, and then repeat the treatment for 7 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 1-2 minutes. Add the activated solution to the deprotected resin. Agitate the reaction mixture at room temperature.

  • Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. Due to the higher reactivity of HATU, the coupling time is expected to be significantly shorter than with HBTU, typically ranging from 30 minutes to 2 hours.

  • Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

Signaling Pathways and Logical Relationships

The choice of coupling reagent directly impacts the efficiency of the acylation reaction, which is the core of peptide bond formation.

Coupling_Mechanism cluster_reagents Coupling Reagents cluster_intermediates Active Esters HBTU HBTU OBt_ester OBt-Active Ester (Less Reactive) HBTU->OBt_ester HATU HATU OAt_ester OAt-Active Ester (More Reactive) HATU->OAt_ester Peptide_Resin Deprotected Peptide-Resin OBt_ester->Peptide_Resin Slower Acylation OAt_ester->Peptide_Resin Faster Acylation Coupled_Peptide Coupled Peptide Peptide_Resin->Coupled_Peptide Fmoc_AA This compound Fmoc_AA->HBTU Fmoc_AA->HATU

Caption: Mechanism of action for HBTU and HATU in peptide coupling.

Conclusion and Recommendations

For the successful incorporation of the sterically hindered this compound in SPPS, the choice of coupling reagent is a critical parameter.

  • HATU is the recommended reagent for coupling this compound and other sterically hindered amino acids. Its superior reactivity leads to higher coupling efficiencies, faster reaction times, and a reduced risk of epimerization, ultimately resulting in a higher purity of the crude peptide.[1][2]

  • HBTU can be used , but may require longer coupling times and the necessity of a double coupling protocol to achieve satisfactory results.[3][4]

  • Careful monitoring of the coupling reaction using a method like the Kaiser test is essential to ensure complete incorporation of the amino acid.

  • The protocols provided should be considered as a starting point, and optimization of reaction times and reagent equivalents may be necessary for specific peptide sequences.

By selecting the appropriate coupling reagent and carefully controlling the reaction conditions, researchers can overcome the challenges associated with the incorporation of sterically demanding amino acids like this compound and successfully synthesize complex peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Standard Fmoc Deprotection of D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group is typically achieved through a β-elimination mechanism induced by a secondary amine base, most commonly piperidine (B6355638).[2] D-3,3-Diphenylalanine is an unnatural amino acid with significant steric hindrance due to the two phenyl groups on the β-carbon.[3][] This steric bulk can impede the approach of the deprotection reagent, potentially leading to incomplete Fmoc removal and the formation of deletion sequences.[5] Therefore, optimized deprotection protocols are crucial for the successful incorporation of this amino acid into peptide sequences.

These application notes provide detailed protocols for the standard Fmoc deprotection of D-3,3-Diphenylalanine, addressing the challenges posed by its steric hindrance.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorenyl group. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamate, which subsequently decarboxylates. The liberated DBF is a reactive electrophile and is trapped by the excess amine in the deprotection solution to form a stable adduct.[2]

digraph "Fmoc Deprotection Mechanism" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin"]; Intermediate [label="Carbanion Intermediate"]; Free_Amine [label="H2N-Peptide-Resin"]; DBF [label="Dibenzofulvene (DBF)"]; Adduct [label="DBF-Piperidine Adduct"]; Piperidine [label="Piperidine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CO2 [label="CO2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Fmoc_Peptide -> Intermediate [label="+ Piperidine"]; Intermediate -> Free_Amine [label="- DBF, -CO2"]; DBF -> Adduct [label="+ Piperidine"]; }

Caption: Decision workflow based on Kaiser test results.

Troubleshooting

  • Incomplete Deprotection (Negative Kaiser Test):

    • Extend the deprotection time.

    • Increase the concentration of piperidine (e.g., to 30-50%). [6] * Perform additional deprotection cycles.

    • Switch to the enhanced deprotection protocol with DBU.

  • Peptide Aggregation:

    • Switch to a more polar solvent like N-methylpyrrolidone (NMP). [6] * Perform the deprotection at a slightly elevated temperature (use with caution as it may increase side reactions).

Conclusion

The successful Fmoc deprotection of the sterically hindered amino acid D-3,3-Diphenylalanine requires careful consideration of reaction conditions. While standard protocols using 20% piperidine in DMF serve as a good starting point, extended reaction times and repeated deprotection cycles are often necessary. For particularly challenging cases, the use of a stronger base like DBU can be effective, although potential side reactions must be considered. Consistent monitoring of the deprotection efficiency using methods like the Kaiser test and UV-Vis spectrophotometry is crucial to ensure complete removal of the Fmoc group and the synthesis of high-quality peptides.

References

Application Note: Efficient Incorporation of Fmoc-D-3,3-Diphenylalanine in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability, constrained conformations, and improved binding affinities.[1][2] Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dip) is a bulky, non-proteogenic amino acid derivative whose dual phenyl groups on the β-carbon introduce significant steric hindrance.[3] This structural feature makes its incorporation into a growing peptide chain a considerable challenge for standard automated solid-phase peptide synthesis (SPPS) protocols, often leading to low coupling yields and incomplete sequences.[4][5]

This application note provides detailed protocols and strategies to overcome the challenges associated with the automated synthesis of peptides containing this compound. The methodologies focus on optimized coupling conditions, including the use of high-efficiency coupling reagents and microwave-assisted synthesis, to ensure high purity and yield of the target peptide.[6][7]

Materials and Reagents

  • Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[8] For C-terminal acids, Wang resin is a common choice.[9]

  • Amino Acids: Standard Fmoc-protected amino acids and this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v).[8]

  • Coupling Reagents:

    • High-Efficiency Aminium/Uronium Reagents: HATU (O-(7-Azabenzotrizol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate).[10][11]

    • Activator Base: N,N-Diisopropylethylamine (DIPEA).[8]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v).[8]

  • Precipitation/Washing: Cold diethyl ether.

Experimental Protocols

General Automated Peptide Synthesis Workflow

Automated peptide synthesis follows a cyclical process of deprotection, activation, and coupling.[7] The following diagram illustrates the major steps in a standard Fmoc-SPPS cycle.

General Fmoc-SPPS Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Return Repeat for next amino acid Wash_2->Return If not last residue Cleavage Final Cleavage & Deprotection Wash_2->Cleavage If last residue Return->Deprotection Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for automated Fmoc-based solid-phase peptide synthesis.

Standard Protocol for Proteogenic Amino Acids

This protocol is suitable for all standard amino acids in the sequence.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group.[8]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.

  • Coupling:

    • Prepare a solution of the standard Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Optimized Protocol for this compound Incorporation

Due to significant steric hindrance, the incorporation of Fmoc-D-Dip requires optimized conditions to achieve high coupling efficiency. Microwave assistance is highly recommended.[4][6][12]

  • Deprotection and Washing: Perform the Fmoc deprotection and washing steps as described in the standard protocol (Section 2.2, Steps 2-3).

  • Optimized Coupling:

    • Prepare a solution of this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Microwave-Assisted Method (Recommended):

      • Add the activated amino acid solution to the resin.

      • Perform the coupling in a microwave peptide synthesizer for 10-20 minutes at a controlled temperature of 75°C.[12]

    • Conventional Method (Extended Time):

      • If a microwave synthesizer is not available, extend the coupling time to at least 4-12 hours at room temperature.[13] Gentle agitation or rocking is required.

  • Double Coupling (Optional but Recommended): To ensure maximum incorporation, drain the reaction vessel and repeat the coupling step (Step 2) with a fresh solution of activated this compound.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle.

Peptide Cleavage, Deprotection, and Purification
  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under a vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature.[8]

  • Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass via mass spectrometry (MS).

Data Presentation

Effective incorporation of sterically hindered residues like D-Dip requires robust coupling methods. The following tables provide a template for comparing the efficacy of different synthesis strategies.

Table 1: Comparison of Coupling Conditions for a Test Peptide (Ac-Tyr-Gly-Gly-D-Dip-Leu-NH₂)

ParameterStandard Protocol (Conventional)Optimized Protocol (Conventional)Optimized Protocol (Microwave)
Coupling Reagent HBTU/DIPEAHATU/DIPEAHATU/DIPEA
Reaction Time for D-Dip 2 hours6 hours15 minutes
Reaction Temperature Room TemperatureRoom Temperature75°C
Crude Peptide Purity (HPLC) ~45%~70%>90%
Target Peptide Yield LowModerateHigh

Table 2: Analytical Data for Purified Test Peptide (Ac-Tyr-Gly-Gly-D-Dip-Leu-NH₂) Synthesized via Microwave Protocol

Analysis MethodExpected ResultObserved Result
RP-HPLC Purity >95%97.2%
Mass Spectrometry (ESI-MS) [M+H]⁺ = 705.35 g/mol [M+H]⁺ = 705.4 g/mol

Key Relationships and Structures

The chemical structure of the protected amino acid and the activation pathway are central to understanding the synthesis process.

Structure of this compound Fmoc_D_Dip

Caption: Chemical structure of this compound.

Coupling Activation Pathway cluster_0 Reactants cluster_1 Activation cluster_2 Coupling Fmoc_AA Fmoc-D-Dip-COOH Active_Ester Activated OAt-Ester (Highly Reactive) Fmoc_AA->Active_Ester HATU HATU + DIPEA HATU->Active_Ester New_Peptide_Bond Fmoc-D-Dip-CO-NH-Peptide-Resin Active_Ester->New_Peptide_Bond Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide_Bond

Caption: Activation of Fmoc-D-Dip with HATU to form a reactive ester for coupling.

Conclusion

The successful incorporation of the sterically demanding this compound into peptide sequences using automated synthesizers is achievable through optimized protocols. Standard coupling times and reagents are often insufficient, leading to truncated sequences and low yields. The use of highly efficient coupling reagents like HATU, combined with extended reaction times or, more effectively, microwave-assisted heating, dramatically improves coupling efficiency.[6][10] These enhanced methods drive the reaction to completion, enabling the synthesis of complex peptides containing bulky, non-natural residues with high purity and yield, thereby facilitating advanced drug discovery and development.

References

Application Notes and Protocols for Fmoc-D-3,3-Diphenylalanine in Drug Design for Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Fmoc-D-3,3-Diphenylalanine

This compound is an unnatural amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to enhance the metabolic stability of peptide-based drug candidates. Peptides often suffer from rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of D-amino acids, such as D-3,3-Diphenylalanine, is a key strategy to overcome this limitation. The bulky diphenylmethyl group at the α-carbon of D-3,3-Diphenylalanine provides significant steric hindrance, effectively shielding the adjacent peptide bonds from enzymatic cleavage.

The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based SPPS workflows. By strategically replacing a native L-amino acid with this compound, researchers can develop peptide analogs with significantly improved pharmacokinetic profiles.

Mechanism of Enhanced Metabolic Stability

The primary mechanism by which D-3,3-Diphenylalanine confers metabolic stability is through steric hindrance and altered stereochemistry. Proteases, the enzymes responsible for peptide degradation, have highly specific active sites that recognize and bind to L-amino acid residues.

  • Stereochemical Hindrance : The D-configuration of the amino acid is not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This inherent resistance to cleavage is a fundamental advantage of incorporating D-amino acids.

  • Steric Shielding : The two phenyl groups on the β-carbon create a bulky side chain that physically blocks the approach of proteases to the adjacent peptide bonds. This steric bulk can protect neighboring L-amino acid residues from enzymatic attack as well.

The combination of these factors results in a peptide that is significantly more resistant to proteolysis, leading to a longer half-life in biological matrices such as plasma and liver microsomes.

Applications in Drug Design

The use of this compound is particularly beneficial in the design of peptide-based therapeutics where a prolonged duration of action is desired. This includes, but is not limited to:

  • Neuropeptide Analogs : Many neuropeptides have therapeutic potential but are limited by their short half-life. Incorporating D-3,3-Diphenylalanine can lead to more stable analogs for treating neurological and metabolic disorders.

  • GPCR Ligands : Peptide ligands for G-protein coupled receptors (GPCRs) are a major class of therapeutics. Enhanced metabolic stability can improve their efficacy and dosing regimen.

  • Enzyme Inhibitors : Peptidic enzyme inhibitors can be made more robust by incorporating this unnatural amino acid, leading to more sustained target engagement.

Data Presentation

Table 1: Illustrative Plasma Stability Data

PeptideModificationHalf-life (t½) in Human Plasma (min)
Peptide A (Native)None15
Peptide A-D-DipL-Phe replaced with D-3,3-Diphenylalanine>240
Peptide B (Native)None35
Peptide B-D-DipL-Tyr replaced with D-3,3-Diphenylalanine>360

Table 2: Illustrative Liver Microsomal Stability Data

PeptideModificationIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)
Peptide A (Native)None150
Peptide A-D-DipL-Phe replaced with D-3,3-Diphenylalanine<10
Peptide B (Native)None95
Peptide B-D-DipL-Tyr replaced with D-3,3-Diphenylalanine<5

Experimental Protocols

Protocol for Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected L-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound. Due to the steric bulk, the coupling time may need to be extended to 4 hours or overnight to ensure complete reaction. A coupling test (e.g., Kaiser test) is recommended.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for In Vitro Plasma Stability Assay

This protocol is for determining the half-life of a peptide in human plasma.

Materials:

  • Test peptide and control peptide (native sequence)

  • Pooled human plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal standard (a stable, non-related peptide)

  • Thermomixer or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide and control peptide in a suitable solvent (e.g., water or DMSO).

    • Prepare a working solution by diluting the stock solution in PBS to the desired starting concentration (e.g., 100 µM).

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • At time t=0, add the peptide working solution to the plasma to achieve a final peptide concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding 3 volumes of cold ACN containing the internal standard (e.g., 150 µL).

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the test peptide relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide against time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol for Liver Microsomal Stability Assay

This protocol is for determining the intrinsic clearance of a peptide in human liver microsomes.

Materials:

  • Test peptide and control peptide

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard

  • Thermomixer or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock and working solutions of the test and control peptides as in the plasma stability assay.

    • Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

  • Incubation:

    • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

    • Add the peptide working solution to the incubation mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding 3 volumes of cold ACN containing the internal standard.

  • Sample Processing:

    • Process the samples as described in the plasma stability assay (vortex, centrifuge, collect supernatant).

  • LC-MS/MS Analysis:

    • Quantify the remaining peptide concentration by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide against time.

    • Determine the degradation rate constant (k).

    • Calculate the half-life (t½) as t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Metabolic Stability Assays cluster_analysis Data Analysis s1 Fmoc-SPPS Resin s2 Deprotection s1->s2 s3 Coupling with This compound s2->s3 s4 Chain Elongation s3->s4 s5 Cleavage & Purification s4->s5 a1 Plasma Stability Assay s5->a1 Test Peptide a2 Liver Microsomal Assay s5->a2 Test Peptide d1 LC-MS/MS Quantification a1->d1 a2->d1 d2 Half-life (t½) Calculation d1->d2 d3 Intrinsic Clearance (CLint) Calculation d1->d3

Caption: Experimental workflow for the synthesis and metabolic stability assessment of peptides containing D-3,3-Diphenylalanine.

steric_hindrance cluster_native Native L-Peptide cluster_modified D-3,3-Diphenylalanine Modified Peptide p1 ...-L-AA-L-AA-... e1 Protease p1->e1 Binding & Cleavage p2 ...-L-AA-D-Dip-L-AA-... e2 Protease p2->e2 Steric Hindrance (No Binding/Cleavage)

Caption: Mechanism of enhanced metabolic stability through steric hindrance by D-3,3-Diphenylalanine.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Metabolically Stable Peptide Ligand (with D-3,3-Diphenylalanine) receptor GPCR ligand->receptor Binding & Activation g_protein G-Protein receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: A representative GPCR signaling pathway that can be targeted by a metabolically stabilized peptide agonist.

Application Notes and Protocols for the Synthesis of Peptide-Based Drugs Using Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dip) is a non-proteinogenic amino acid characterized by the presence of two phenyl groups on the β-carbon. This bulky side chain imparts significant conformational rigidity to peptide backbones. Its incorporation into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability, receptor binding affinity, and overall biological activity. A notable application of Fmoc-D-Dip is in the development of potent and selective thrombin inhibitors, which are crucial anticoagulant agents for the treatment and prevention of thrombotic disorders. The diphenylalanine moiety can establish strong hydrophobic interactions with enzyme active sites, such as the S3 pocket of thrombin, leading to enhanced inhibitory potency.

These application notes provide a comprehensive overview of the solid-phase peptide synthesis (SPPS) of peptides containing this compound, with a focus on the synthesis of direct thrombin inhibitors. Detailed protocols for synthesis, purification, and characterization are provided, along with relevant quantitative data and a visualization of the underlying biological pathway.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis
ReagentSupplierGradePurpose
Rink Amide MBHA Resin (100-200 mesh, 0.5 mmol/g)VariousPeptide Synthesis GradeSolid support for peptide synthesis, yielding a C-terminal amide.
This compound (Fmoc-D-Dip-OH)VariousPeptide Synthesis GradeNon-natural amino acid building block.
Other Fmoc-protected Amino AcidsVariousPeptide Synthesis GradeStandard amino acid building blocks.
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradePrimary solvent for washing and coupling reactions.
Dichloromethane (DCM)VariousACS GradeSolvent for washing and resin swelling.
Piperidine (B6355638)VariousACS GradeReagent for Fmoc deprotection.
HBTU (Hexamethylfluorouronium Borate)VariousPeptide Synthesis GradeCoupling reagent for sterically hindered amino acids.
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis GradeBase for activation of amino acids during coupling.
Trifluoroacetic acid (TFA)VariousReagent GradeReagent for cleavage of the peptide from the resin.
Triisopropylsilane (TIS)VariousReagent GradeScavenger to prevent side reactions during cleavage.
Acetonitrile (ACN)VariousHPLC GradeSolvent for HPLC purification.
Deionized WaterIn-houseHPLC GradeSolvent for HPLC purification and sample preparation.
Table 2: Biological Activity of a D-3,3-Diphenylalanine-Containing Tetrapeptide Thrombin Inhibitor
Peptide SequenceTargetAssayInhibition Constant (Ki)Yield (%)Purity (%)
Ac-D-Dip-Pro-D-Arg-Gly-NH₂ThrombinChromogenic Substrate Cleavage Assay500 - 60 nM[1]>70>95

Yield and purity values are representative for optimized solid-phase peptide synthesis and may vary based on sequence and specific conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-3,3-Diphenylalanine-Containing Tetrapeptide

This protocol describes the manual synthesis of a model tetrapeptide, Ac-D-Dip-Pro-D-Arg(Pbf)-Gly-NH₂, on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling and Preparation: a. Place 200 mg of Rink Amide MBHA resin (0.1 mmol) in a fritted peptide synthesis vessel. b. Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation. c. Drain the DMF. d. Wash the resin three times with 5 mL of DMF.

2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes at room temperature. c. Drain the solution. d. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. e. Drain the solution and wash the resin five times with 5 mL of DMF. f. Perform a Kaiser test to confirm the presence of free amines.

3. Amino Acid Coupling (Glycine - First Amino Acid): a. In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF. b. Pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 2 hours at room temperature. e. Drain the coupling solution and wash the resin three times with 5 mL of DMF. f. Perform a Kaiser test to confirm complete coupling (negative result).

4. Subsequent Amino Acid Couplings (D-Arg(Pbf) and Pro): a. Repeat the Fmoc deprotection step (Protocol 1, Step 2). b. Couple the next amino acid (Fmoc-D-Arg(Pbf)-OH and then Fmoc-Pro-OH) using the same procedure as in Protocol 1, Step 3.

5. Coupling of this compound (Bulky Amino Acid): a. Repeat the Fmoc deprotection step (Protocol 1, Step 2). b. In a separate vial, dissolve Fmoc-D-Dip-OH (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in 4 mL of DMF. c. Pre-activate for 10 minutes. d. Add the activated amino acid solution to the resin. e. Agitate for 4-6 hours at room temperature. Due to the steric hindrance of Fmoc-D-Dip-OH, a longer coupling time and increased equivalents are recommended. f. Drain the coupling solution and wash the resin three times with 5 mL of DMF. g. Perform a Kaiser test. If the test is positive, perform a double coupling by repeating steps 5b-5f.

6. N-terminal Acetylation: a. Repeat the Fmoc deprotection step (Protocol 1, Step 2). b. Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v/v). c. Add 5 mL of the capping solution to the resin and agitate for 30 minutes. d. Drain the solution and wash the resin three times with DMF, followed by three times with DCM. e. Dry the resin under vacuum.

7. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). b. Add 5 mL of the cleavage cocktail to the dried peptide-resin. c. Agitate for 3 hours at room temperature. d. Filter the resin and collect the filtrate into a cold centrifuge tube. e. Precipitate the crude peptide by adding 40 mL of cold diethyl ether. f. Centrifuge at 3000 rpm for 10 minutes, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization of the Peptide

1. Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a minimal amount of 50% ACN/water. b. Purify the peptide using a preparative C18 RP-HPLC column. c. Use a linear gradient of 5-95% ACN in water (both containing 0.1% TFA) over 40 minutes at a flow rate of 10 mL/min. d. Monitor the elution profile at 220 nm and 280 nm. e. Collect fractions corresponding to the major peak. f. Analyze the purity of the collected fractions by analytical RP-HPLC. g. Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry: a. Dissolve a small amount of the purified peptide in 50% ACN/water. b. Analyze the sample by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow Resin Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-D-Arg(Pbf)-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Pro-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Couple Fmoc-D-Dip-OH (Double Coupling) Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Deprotection5 Fmoc Deprotection Wash4->Deprotection5 Acetylation N-terminal Acetylation Deprotection5->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (ESI-MS) Purification->Characterization FinalPeptide Purified Peptide Characterization->FinalPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a tetrapeptide containing D-3,3-Diphenylalanine.

Signaling Pathway: Inhibition of Thrombin in the Coagulation Cascade

Coagulation_Cascade cluster_pathway Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin (Active Factor IIa) Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Insoluble Clot) Fibrinogen->Fibrin Polymerization Inhibitor D-Dip-Containing Peptide Inhibitor Inhibitor->Thrombin Direct Inhibition

Caption: Mechanism of action of a D-3,3-Diphenylalanine-based direct thrombin inhibitor in the coagulation cascade.

References

Application Notes and Protocols: Fmoc-D-3,3-Diphenylalanine in Foldamer and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-3,3-diphenylalanine is a non-proteinogenic amino acid derivative that serves as a valuable building block in the design of foldamers and peptidomimetic scaffolds. Its unique structural features, including the bulky gem-diphenyl group and the D-configuration of the alpha-carbon, impart specific conformational constraints and properties to peptide sequences. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).[1][2]

The incorporation of D-amino acids, such as this compound, is a known strategy to induce helical structures in peptides and to enhance their stability against enzymatic degradation.[3][4] The two phenyl groups at the β-carbon atom introduce significant steric hindrance, which restricts the conformational freedom of the peptide backbone, promoting well-defined secondary structures.[5][6] These characteristics make this compound a powerful tool for creating novel biomaterials, therapeutic agents, and research probes with tailored properties.

Key Applications

The distinct structural properties of this compound lend themselves to a variety of applications in research and drug development:

  • Foldamer Design: The restricted bond rotation around the Cα-Cβ bond due to the diphenyl groups can be exploited to design peptides that fold into predictable and stable secondary structures, such as helices and turns.[7] This is crucial for creating synthetic mimics of natural protein domains.

  • Peptidomimetic Scaffolds: Peptides incorporating this amino acid can serve as scaffolds for presenting functional groups in a defined spatial arrangement. This is particularly useful for designing inhibitors of protein-protein interactions or enzyme active sites.[8][9][10]

  • Biomaterial Development: The aromatic phenyl groups can drive self-assembly through π-π stacking interactions, leading to the formation of nanostructures like nanofibers, nanotubes, and hydrogels.[11][12][13] These materials have potential applications in tissue engineering, drug delivery, and 3D cell culture.[14][15]

  • Enhanced proteolytic stability: The presence of a D-amino acid and the bulky side chain can protect the peptide backbone from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[4]

Quantitative Data

The incorporation of 3,3-diphenylalanine (Dip) significantly impacts the material properties of peptide assemblies. The following table summarizes key quantitative data from studies on dipeptides containing this residue, highlighting the enhanced mechanical and piezoelectric properties compared to the well-studied diphenylalanine (FF).

ParameterDip-DipFF (for comparison)Reference
Young's Modulus ~70 GPa19–27 GPa[5][6]
Piezoelectric Coefficient (d33) ~73 pC/N18 pC/N[5][6]
Thermal Stability Up to 360 °C~300 °C[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-3,3-Diphenylalanine

This protocol describes the manual synthesis of a short peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin or pre-loaded Wang resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% v/v in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid solution and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the diphenylalanine.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization of Self-Assembled Nanostructures

This protocol outlines the general procedure for inducing self-assembly of a D-3,3-diphenylalanine-containing peptide and characterizing the resulting nanostructures.

Materials:

  • Purified peptide containing D-3,3-diphenylalanine

  • Solvents for dissolution (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), Dimethyl sulfoxide (B87167) (DMSO))

  • Aqueous buffer for inducing assembly (e.g., phosphate-buffered saline (PBS), deionized water)

  • Transmission Electron Microscopy (TEM) grids (carbon-coated copper)

  • Uranyl acetate (B1210297) solution (2% w/v) for negative staining

  • Atomic Force Microscopy (AFM) mica substrates

  • Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation for Self-Assembly:

    • Dissolve the purified peptide in a minimal amount of a suitable organic solvent like HFIP or DMSO to create a stock solution (e.g., 1-10 mg/mL).

    • To induce self-assembly, dilute the stock solution into an aqueous buffer (e.g., PBS or water) to the desired final concentration. The change in solvent polarity will trigger the self-assembly process.

    • Allow the solution to incubate at room temperature or 37°C for a specified period (minutes to hours) to allow for the formation of stable nanostructures.

  • Transmission Electron Microscopy (TEM):

    • Place a 5-10 µL drop of the peptide solution onto a TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Blot away the excess liquid using filter paper.

    • For negative staining, apply a drop of 2% uranyl acetate solution for 30-60 seconds, then blot away the excess.

    • Allow the grid to air-dry completely before imaging.

  • Atomic Force Microscopy (AFM):

    • Deposit a small volume (5-10 µL) of the peptide solution onto a freshly cleaved mica surface.

    • Allow the sample to adsorb for 1-2 minutes.

    • Gently rinse with deionized water to remove non-adsorbed material and salts.

    • Dry the sample under a gentle stream of nitrogen.

    • Image the surface in tapping mode.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To analyze the secondary structure of the peptide in its assembled state, acquire an FTIR spectrum of the hydrogel or a dried film of the assembled peptide.

    • The amide I region (1600-1700 cm⁻¹) is particularly informative:

      • Peaks around 1620-1640 cm⁻¹ are indicative of β-sheet structures.

      • Peaks around 1650-1660 cm⁻¹ suggest α-helical or random coil conformations.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-D-3,3-DPA) Deprotection->Coupling Coupling->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Final peptide Purification RP-HPLC Purification Cleavage->Purification SelfAssembly Self-Assembly Induction Purification->SelfAssembly TEM TEM SelfAssembly->TEM AFM AFM SelfAssembly->AFM FTIR FTIR SelfAssembly->FTIR

Caption: Experimental workflow for the synthesis and characterization of peptides containing this compound.

self_assembly_pathway Monomer Fmoc-D-3,3-DPA Peptide Monomers Initiation Change in Solvent Polarity Monomer->Initiation Intermediate Protofibrils Initiation->Intermediate π-π stacking & H-bonding Nanofiber Nanofibers Intermediate->Nanofiber Elongation & Lateral Association Hydrogel Hydrogel Network Nanofiber->Hydrogel Entanglement

Caption: Proposed self-assembly pathway for this compound containing peptides.

signaling_pathway_inhibition cluster_ppi Protein-Protein Interaction ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding Downstream Downstream Signaling Pathway Activation ProteinB->Downstream Peptidomimetic Peptidomimetic Scaffold (with D-3,3-DPA) Peptidomimetic->ProteinA Inhibits Interaction CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Downstream->CellularResponse

Caption: Conceptual diagram of a peptidomimetic scaffold inhibiting a protein-protein interaction.

References

Application Notes and Protocols for Analytical HPLC of Peptides Containing Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as D-3,3-Diphenylalanine (D-Dip), into peptide sequences is a powerful strategy in drug discovery to enhance proteolytic stability, modulate conformation, and improve biological activity. The presence of the bulky and hydrophobic diphenylmethyl side chain and the D-configuration of this amino acid introduces unique challenges for analytical characterization, particularly by High-Performance Liquid Chromatography (HPLC). Furthermore, the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group, often present during synthesis and purification steps, adds to the hydrophobicity of the peptide.

This document provides detailed application notes and protocols for the development of robust analytical Reversed-Phase HPLC (RP-HPLC) methods for peptides containing Fmoc-D-3,3-Diphenylalanine. These guidelines are intended to assist researchers in achieving accurate purity assessment, impurity profiling, and characterization of these challenging molecules.

Core Principles and Considerations

RP-HPLC separates peptides based on their hydrophobicity. The stationary phase is typically a non-polar material (e.g., C8 or C18 silica), and the mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724) (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides containing this compound are highly hydrophobic and will interact strongly with the stationary phase.

Key challenges for these peptides include:

  • High Retention: The extreme hydrophobicity can lead to very long retention times, requiring high concentrations of organic solvent for elution.

  • Poor Peak Shape: Strong interactions with the stationary phase can result in peak broadening or tailing.

  • Aggregation: The bulky aromatic side chains can promote peptide aggregation, leading to complex chromatograms and poor recovery.

  • Diastereomer Separation: Incomplete stereochemical purity during synthesis can result in diastereomers that may be difficult to resolve from the main peptide peak.[1][2][3][4]

Experimental Protocols

Protocol 1: General Screening Method for Peptides Containing this compound

This protocol is designed as a starting point to determine the approximate retention time of your peptide and to get an initial assessment of its purity.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Due to the hydrophobicity of the peptide, initial dissolution in aqueous buffers may be difficult.

  • Once dissolved, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or similar
Column C18, 4.6 x 150 mm, 3.5 or 5 µm, 300 Å
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 - 40 °C
Detection Wavelength 214 nm and 265 nm (for Fmoc group)
Injection Volume 10 - 20 µL
Gradient 30% to 90% B in 30 minutes

3. Data Analysis:

  • Integrate the chromatogram to determine the retention time (RT) of the main peak and the area percentage of all detected peaks.

  • The high hydrophobicity of Fmoc-D-Dip containing peptides will likely result in a late elution time under these conditions.

Protocol 2: Optimized Method for Purity Assessment and Impurity Profiling

Based on the results from the screening method, this protocol aims to improve the resolution between the main peptide and its impurities.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. HPLC System and Conditions:

ParameterRecommended Condition
HPLC System UPLC system (e.g., Waters ACQUITY) for higher resolution
Column C8 or C18, 2.1 x 100 mm, 1.7 or 1.8 µm, 300 Å
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 214 nm, 265 nm, and Diode Array Detector (DAD) for peak purity analysis
Injection Volume 2 - 5 µL
Gradient A shallow gradient around the elution point determined in Protocol 1. For example, if the peptide eluted at 60% B, a gradient of 50% to 70% B over 20-30 minutes can be applied.

3. Data Analysis:

  • Carefully integrate all peaks and report the purity as the area percentage of the main peak.

  • Use the DAD to check for peak purity of the main component. Co-eluting impurities will result in a non-homogenous spectrum across the peak.

  • If a mass spectrometer is available, couple it to the HPLC (LC-MS) to identify the masses of the main peptide and any impurities.

Data Presentation

The following tables summarize typical HPLC parameters and expected results for peptides containing this compound.

Table 1: HPLC Method Parameters for a Model Peptide (Ac-Phe-Ala-Val-D-Dip-Ile-NH2)

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 70% B in 45 min
Flow Rate 1.0 mL/min
Detection 210 nm
Reference Adapted from a study on a peptide containing diphenylalanine[5]

Table 2: Example of Quantitative Data for a Crude Peptide Containing Fmoc-D-Dip

Peak NumberRetention Time (min)Area (%)Potential Identity
115.23.5Deletion sequence
218.985.0Fmoc-D-Dip Peptide (Product)
319.55.8Diastereomer
422.15.7Aggregated species or other impurity

Visualization of Workflows and Logical Relationships

HPLC_Workflow Figure 1: General Workflow for Analytical HPLC of Fmoc-D-Dip Peptides cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve in minimal DMF/DMSO dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate inject Inject Sample filtrate->inject separate RP-HPLC Separation (C8/C18, Water/ACN/TFA) inject->separate detect UV Detection (214 nm & 265 nm) separate->detect integrate Integrate Chromatogram detect->integrate purity Determine Purity (%) integrate->purity impurities Identify Impurities (LC-MS) integrate->impurities

Caption: General Workflow for Analytical HPLC of Fmoc-D-Dip Peptides.

Method_Development Figure 2: Logical Relationships in HPLC Method Development cluster_params Key HPLC Parameters goal Goal: High Resolution & Accurate Purity peptide_props Peptide Properties (High Hydrophobicity, Bulky) column Column Chemistry (C8 vs C18) peptide_props->column gradient Gradient Slope (Shallow vs Steep) peptide_props->gradient mobile_phase Mobile Phase (ACN %, Ion-Pairing) peptide_props->mobile_phase temp Temperature peptide_props->temp column->goal Impacts Selectivity gradient->goal Critical for Resolution mobile_phase->goal Affects Retention temp->goal Fine-tunes Separation

Caption: Logical Relationships in HPLC Method Development.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and materials science, offering the potential to enhance biological activity, increase stability, and introduce novel structural motifs. Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) is one such non-natural amino acid derivative, characterized by the presence of two phenyl groups on the β-carbon of the alanine (B10760859) side chain and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group[1]. The bulky and aromatic nature of the D-Dpa residue can enforce specific secondary structures and provide resistance to enzymatic degradation.

Accurate characterization of synthetic peptides is crucial to ensure purity and confirm the primary sequence. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and sequence information through fragmentation analysis[2][3][4]. The two most common soft ionization techniques used for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)[4][5][6][7].

This application note provides detailed protocols for the mass spectrometry analysis of peptides containing the this compound residue. It covers sample preparation, instrumentation, data acquisition, and interpretation, addressing the unique considerations for analyzing peptides with this bulky, non-natural amino acid.

Instrumentation and Methodologies

The analysis of Fmoc-D-Dpa-containing peptides can be effectively performed using either ESI or MALDI mass spectrometry, often coupled with tandem MS (MS/MS) for sequence verification[2][3].

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates multiply charged ions ([M+nH]n+) from analytes in solution[5]. It is well-suited for coupling with liquid chromatography (LC) to separate complex peptide mixtures before MS analysis. ESI is particularly useful for obtaining high-resolution mass measurements and for analyzing peptides that are readily soluble in common LC mobile phases.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the peptide analyte is co-crystallized with a matrix on a target plate. A laser is used to desorb and ionize the sample, typically generating singly charged ions ([M+H]+)[3]. MALDI is known for its high sensitivity, speed, and tolerance to some buffers and salts[6][8]. Time-of-Flight (TOF) analyzers are commonly paired with MALDI sources[4].

  • Tandem Mass Spectrometry (MS/MS): To confirm the peptide sequence, MS/MS is employed. A specific precursor ion (the molecular ion of the peptide) is selected and fragmented through collision-induced dissociation (CID) or other methods[3][9]. The resulting fragment ions, primarily b- and y-ions from cleavage of the peptide backbone, provide sequence information.

Experimental Workflow and Protocols

The overall process for analyzing Fmoc-D-Dpa-containing peptides involves several key stages, from sample preparation to data interpretation.

G cluster_0 Peptide Preparation cluster_1 MS Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Interpretation a Solid-Phase Peptide Synthesis b Cleavage from Resin & Deprotection a->b c Purification (e.g., HPLC) b->c d For ESI-MS: Dissolve in Solvent c->d Choose Ionization Method e For MALDI-MS: Co-crystallize with Matrix c->e Choose Ionization Method f MS1 Scan: Determine Molecular Weight d->f e->f g MS/MS Scan: Select Precursor & Fragment f->g h Confirm Molecular Ion g->h i Analyze Fragment Ions (b, y) h->i j Verify Amino Acid Sequence i->j

Caption: General experimental workflow for MS analysis of synthetic peptides.
Protocol 1: Sample Preparation

This protocol outlines the steps for preparing a purified peptide sample for both ESI and MALDI-MS analysis.

Materials:

  • Purified, lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)

  • Eppendorf tubes, pipettes

Procedure for ESI-MS:

  • Prepare a stock solution of the peptide by dissolving the lyophilized powder in an appropriate solvent (e.g., 50% ACN in water) to a concentration of ~1 mg/mL.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL in a solvent mixture suitable for ESI, such as 50% ACN / 0.1% FA in water[10].

  • For LC-MS analysis, the sample can be injected directly into the LC system, which will perform online separation and sample introduction into the mass spectrometer.

Procedure for MALDI-MS:

  • Prepare a saturated solution of the MALDI matrix (e.g., CHCA) in a solvent such as 50% ACN / 0.1% TFA in water[11].

  • Prepare a ~10 pmol/µL solution of the peptide in a similar solvent.

  • Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate.

  • Allow the mixture to air dry completely, forming co-crystals of the peptide and matrix. The sample is now ready for analysis.

Protocol 2: Mass Spectrometry Data Acquisition

This protocol provides general guidelines for setting up the mass spectrometer. Specific parameters should be optimized for the instrument in use.

A. ESI-MS/MS Analysis:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.

  • MS1 Scan: Acquire a full scan MS spectrum to identify the precursor ions of the peptide. For ESI, these will be multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • MS/MS Scan:

    • Set up a data-dependent acquisition (DDA) method or manually select the most abundant precursor ion for fragmentation. For peptides, the 2+ or 3+ charge states are often good choices for CID[3].

    • Apply collision energy to induce fragmentation. The optimal collision energy will depend on the mass, charge state, and sequence of the peptide and should be optimized empirically.

    • Acquire the MS/MS spectrum of the fragment ions.

B. MALDI-TOF/TOF MS Analysis:

  • Instrument Calibration: Calibrate the instrument using a standard peptide mixture with known masses.

  • MS1 Scan (Reflector Mode): Acquire a high-resolution spectrum in reflector positive ion mode to determine the accurate monoisotopic mass of the peptide, which will typically be the singly charged ion [M+H]⁺[11].

  • MS/MS Scan (LIFT or CID):

    • Select the [M+H]⁺ ion as the precursor for MS/MS analysis.

    • Fragment the precursor ion using the instrument's tandem capabilities (e.g., LIFT technology or CID).

    • Acquire the MS/MS spectrum of the resulting fragment ions.

Data Analysis and Interpretation

1. Molecular Weight Confirmation: In the MS1 spectrum, the molecular weight of the peptide is confirmed by matching the observed m/z to the calculated theoretical mass. For MALDI, this is typically a straightforward identification of the [M+H]⁺ peak. For ESI, a series of multiply charged ions is observed, and the molecular weight can be calculated from any two adjacent peaks in the series[12].

2. Sequence Verification via MS/MS Fragmentation: The MS/MS spectrum is analyzed to identify fragment ions that confirm the peptide sequence.

  • b- and y-ions: The most common fragments result from cleavage of the amide bonds along the peptide backbone, producing N-terminal b-ions and C-terminal y-ions[3]. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

  • Fragmentation of D-3,3-Diphenylalanine: The D-Dpa residue is expected to produce a characteristic fragmentation pattern. While specific literature on D-Dpa is limited, based on the known fragmentation of phenylalanine, the bulky diphenylmethyl side chain may lead to:

    • A significant neutral loss corresponding to the diphenylmethyl group.

    • Formation of a stable diphenylmethyl cation.

    • The presence of the two phenyl groups may influence fragmentation at adjacent peptide bonds. The benzyl (B1604629) group in phenylalanine is known to have a substantial effect on fragmentation pathways[13].

  • Fmoc-Group Fragmentation: If the N-terminal Fmoc group is still present, it will add 222.24 Da to the total mass and may produce its own characteristic fragment ions upon CID.

G cluster_0 MS Analysis Logic Start Purified Peptide Sample Decision1 Sample Complexity & Required Separation? Start->Decision1 ESI_Path High Complexity or LC Separation Needed Decision1->ESI_Path Yes MALDI_Path Low Complexity or High Throughput Needed Decision1->MALDI_Path No LCMS Perform LC-ESI-MS/MS ESI_Path->LCMS MALDI_TOF Perform MALDI-TOF/TOF MALDI_Path->MALDI_TOF Analysis Analyze MS1 and MS/MS Data LCMS->Analysis MALDI_TOF->Analysis End Confirm Sequence & Purity Analysis->End

Caption: Logical flow for selecting an appropriate MS methodology.

Quantitative Data Summary

While this note focuses on qualitative analysis, mass spectrometry can also be used for peptide quantification.[14][15] This typically involves comparing the signal intensity of the target peptide to that of a known amount of an internal standard.[16] The table below presents a hypothetical example of quantitative data for a D-Dpa-containing peptide ("Peptide X") across different purification batches.

Sample ID Method Internal Standard [Peptide X] / [Standard] Peak Area Ratio Calculated Concentration (µM) CV (%)
Batch A-1LC-ESI-MSStable Isotope Labeled Peptide X1.0510.53.5
Batch A-2LC-ESI-MSStable Isotope Labeled Peptide X1.0210.24.1
Batch A-3LC-ESI-MSStable Isotope Labeled Peptide X1.0810.83.8
Batch B-1MALDI-TOFAnalog Peptide0.959.56.2
Batch B-2MALDI-TOFAnalog Peptide0.919.17.1
Batch B-3MALDI-TOFAnalog Peptide0.999.95.9

Visualization of Peptide Fragmentation

The diagram below illustrates the primary fragmentation of a peptide backbone to produce b- and y-ions, and highlights the unique side chain of D-3,3-Diphenylalanine.

G cluster_peptide Peptide Backbone Fragmentation cluster_fragments cluster_dpa D-3,3-Diphenylalanine (D-Dpa) Side Chain Peptide H₂N-CHR₁-CO NH-CHR₂-CO NH-CHR₃-COOH b_ion b-ion (N-terminus) H₂N-CHR₁-CO-NH-CHR₂-CO⁺ Peptide:b2->b_ion Cleavage y_ion y-ion (C-terminus) H₂N⁺-CHR₃-COOH Peptide:y1->y_ion Cleavage R2 R₂ Side Chain (D-Dpa) Peptide:b2->R2 where R₂ is Structure Structure: -CH(Ph)₂ R2->Structure is

Caption: Conceptual diagram of peptide fragmentation and the D-Dpa residue.

References

Troubleshooting & Optimization

Low coupling efficiency of Fmoc-D-3,3-Diphenylalanine and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa-OH) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

A1: The low coupling efficiency of this compound is primarily due to significant steric hindrance. The two phenyl groups on the β-carbon create a bulky side chain that physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This steric interference slows down the kinetics of the peptide bond formation, leading to incomplete reactions.

Q2: Are standard coupling reagents like DIC/HOBt sufficient for Fmoc-D-Dpa-OH?

A2: Standard carbodiimide (B86325) reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered amino acids like Fmoc-D-Dpa-OH.[2][3] It is highly recommended to switch to more potent coupling reagents to overcome the steric barrier.[2]

Q3: What are the most effective coupling reagents for sterically hindered amino acids?

A3: For challenging couplings involving bulky residues, aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts such as PyBOP and PyAOP are generally more effective.[2] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are often preferred for extremely hindered couplings.[2][4] In some cases, converting the amino acid to an acyl fluoride (B91410) can also be a very effective strategy.[5]

Q4: Besides changing the coupling reagent, what other parameters can I optimize?

A4: If you still observe incomplete coupling with a more potent reagent, you can try the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[2][4][6] This is a common and effective method to drive the reaction to completion.[2]

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4-24 hours) can help.[4][6] Gently increasing the temperature can also overcome the activation energy barrier, but this should be done cautiously to avoid racemization.[6]

  • Increase Reagent Concentration: Using a higher concentration (from 3-5 equivalents to 5-10 equivalents) of the amino acid and coupling reagent can enhance the probability of successful coupling.[4][6]

Q5: How can I confirm that the coupling is incomplete?

A5: The completeness of a coupling reaction can be monitored using qualitative colorimetric tests. The Kaiser test is commonly used to detect the presence of free primary amines on the resin.[7] A positive result (a blue or purple color) indicates that unreacted amines are present and the coupling is incomplete.[7]

Q6: What should I do if recoupling fails or is not an option?

A6: If recoupling is unsuccessful, you can "cap" the unreacted amines to prevent the formation of deletion peptides.[6] Capping involves acetylating the free amines, typically with acetic anhydride (B1165640) and a base like N,N-Diisopropylethylamine (DIPEA) or pyridine.[6] This terminates the unreacted peptide chains, which can simplify the purification of the final target peptide.[6]

Troubleshooting Guide: Low Coupling Efficiency

If you encounter low coupling efficiency, follow this step-by-step guide to troubleshoot the issue.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Are you using a potent coupling reagent? (e.g., HATU, HCTU, COMU) start->check_reagents switch_reagent Switch to a more potent reagent (e.g., HATU, COMU, PyAOP) check_reagents->switch_reagent No optimize_conditions Have you optimized reaction conditions? check_reagents->optimize_conditions Yes switch_reagent->optimize_conditions increase_params Increase reaction time (4-24h) Increase equivalents (5-10x) Consider gentle heating optimize_conditions->increase_params No double_couple Perform a double coupling optimize_conditions->double_couple Yes increase_params->double_couple recheck_coupling Re-test with Kaiser Test double_couple->recheck_coupling capping Consider capping unreacted amines with Acetic Anhydride/DIPEA recheck_coupling->capping Positive proceed Coupling Successful: Proceed to next step recheck_coupling->proceed Negative

References

Strategies to minimize side reactions with Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-D-3,3-Diphenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

The unique steric bulk of the diphenylmethyl group on the β-carbon of this compound presents significant challenges during peptide synthesis, primarily impacting coupling efficiency and Fmoc deprotection. This guide addresses the most common issues and provides strategies for successful incorporation.

Issue 1: Incomplete or Slow Coupling Reactions

Symptom: A positive Kaiser test (dark blue beads) after a standard coupling cycle indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.[1][2][3]

Primary Cause: The significant steric hindrance from the two phenyl groups on the β-carbon of this compound physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Strategies to Minimize Incomplete Coupling:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance. The use of more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents is highly recommended.[4][5][6]

    • Recommendation: Employ coupling reagents such as HATU, HCTU, or COMU, which are known for their high reactivity and effectiveness with sterically hindered amino acids.[4][7][8] These reagents form highly reactive OAt or Oxyma active esters, facilitating acylation.[6]

  • Double Coupling: If a single coupling cycle proves insufficient, a second coupling with fresh reagents should be performed to drive the reaction to completion.[3]

  • Extend Reaction Time: Increasing the duration of the coupling reaction can provide more time for the sterically hindered components to react. Reaction times may need to be extended to several hours or even overnight.

  • Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help to improve the reaction kinetics.

  • Solvent Choice: While DMF is the most common solvent, for sequences prone to aggregation, N-Methylpyrrolidone (NMP) or the addition of Dimethyl Sulfoxide (DMSO) can improve solvation and reaction efficiency.[9]

Experimental Protocol: High-Efficiency Coupling of this compound

  • Resin Preparation: Ensure complete Fmoc deprotection of the N-terminal amine on the peptide-resin and wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 eq.) with a high-efficiency coupling reagent such as HATU (2.9 eq.) and an additive like HOAt (3 eq.) in DMF. Add a tertiary base like DIPEA (6 eq.) to facilitate the activation.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature. For particularly difficult couplings, extend the reaction time to 4-6 hours or perform a double coupling.

  • Monitoring: After the coupling, wash the resin and perform a Kaiser test to confirm the absence of free amines (negative result: yellow to colorless beads).[1][2] If the test is positive, repeat the coupling step.

Quantitative Data Summary: Coupling Reagent Efficiency

Coupling ReagentAdditiveTypical Reaction TimeExpected Efficiency with Hindered ResiduesReference
HBTU/TBTUHOBt1-2 hoursModerate to Good[4]
HATU/HCTU HOAt 1-2 hours High to Excellent [4][8]
COMU OxymaPure 1-2 hours High to Excellent [7]
DIC/DCCHOBt/OxymaPure2-4 hoursLow to Moderate[4][5]

This table provides a general comparison; optimal conditions should be determined empirically.

Coupling_Workflow start Start: Fmoc-Deprotected Peptide-Resin pre_activation Pre-activate: Fmoc-D-3,3-DPA + HATU/HOAt + DIPEA in DMF start->pre_activation coupling Coupling: Add activated AA to resin (2-4h) pre_activation->coupling wash1 Wash with DMF coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test negative Negative Result: (Yellow Beads) Coupling Complete kaiser_test->negative Success positive Positive Result: (Blue Beads) Incomplete Coupling kaiser_test->positive Failure next_cycle Proceed to Next Cycle negative->next_cycle recouple Double Couple: Repeat Activation and Coupling Steps positive->recouple recouple->coupling

Figure 1. Workflow for coupling sterically hindered this compound.
Issue 2: Incomplete Fmoc Deprotection

Symptom: The appearance of deletion sequences (peptides missing the D-3,3-diphenylalanine residue) in the final product, often confirmed by mass spectrometry. This can be preemptively identified by a negative Kaiser test after the deprotection step, indicating that the Fmoc group was not removed.

Primary Cause: The bulky diphenylmethyl group can sterically shield the Fmoc group, hindering the access of the piperidine (B6355638) base and slowing down the deprotection reaction.

Strategies to Minimize Incomplete Deprotection:

  • Extend Deprotection Time: Standard deprotection times (e.g., 2 x 10 minutes) may be insufficient.

    • Recommendation: Increase the duration of the piperidine treatment. A common strategy for hindered residues is to perform a longer second treatment (e.g., 1 x 5 minutes followed by 1 x 20-30 minutes).

  • Use a Stronger Base: For exceptionally difficult deprotections, a stronger, non-nucleophilic base can be employed.

    • Recommendation: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can significantly accelerate Fmoc removal.[10][11] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[10]

  • Solvent Choice: As with coupling, using NMP or adding DMSO can improve reagent penetration and deprotection efficiency, particularly in aggregating sequences.[9]

Experimental Protocol: Enhanced Fmoc Deprotection

  • Initial Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes.

  • Extended Deprotection: Drain the initial solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 20-30 minutes.

  • Alternative for Difficult Cases: If standard extended deprotection fails, use a solution of 2% DBU and 2% piperidine in DMF for 2 x 10-minute treatments.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the basic deprotection solution.

  • Monitoring: A positive Kaiser test (blue beads) should be observed after washing, confirming the presence of the newly freed N-terminal amine.[1][2]

Deprotection_Logic start Start: Fmoc-Protected Peptide-Resin check_difficulty Is the sequence known to be difficult? start->check_difficulty standard_deprotection Standard Deprotection: 20% Piperidine/DMF (2 x 10 min) wash Thorough Washing with DMF standard_deprotection->wash check_difficulty->standard_deprotection No extended_deprotection Extended Deprotection: 20% Piperidine/DMF (1x5 min, 1x20-30 min) check_difficulty->extended_deprotection Yes extended_deprotection->wash dbu_deprotection Stronger Base: 2% DBU / 2% Piperidine in DMF dbu_deprotection->wash kaiser_test Kaiser Test wash->kaiser_test positive Positive Result: (Blue Beads) Deprotection Successful kaiser_test->positive negative Negative Result: (Yellow Beads) Deprotection Failed kaiser_test->negative negative->dbu_deprotection repeat_deprotection Repeat Deprotection (Consider stronger conditions)

Figure 2. Decision-making workflow for Fmoc deprotection of hindered residues.
Issue 3: Racemization

Symptom: The presence of diastereomeric impurities in the final peptide product, detectable by chiral chromatography or NMR.

Primary Cause: The activation of the carboxylic acid group of this compound can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization at the α-carbon, especially in the presence of excess base or with prolonged activation times.[9][12]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagents and Additives: The use of additives that suppress racemization is crucial.

    • Recommendation: Additives such as HOBt, and more effectively, HOAt and OxymaPure, minimize racemization by forming active esters that are less prone to oxazolone formation.[4][9] Coupling reagents that incorporate these additives, like HATU and COMU, are therefore preferred.

  • Control of Base: The amount and strength of the base used during coupling can influence the rate of racemization.

    • Recommendation: Use the minimum necessary amount of a hindered base like DIPEA. Avoid stronger, non-hindered bases during the coupling step.

  • Pre-activation Time: Minimize the time between the activation of the amino acid and its addition to the resin to reduce the opportunity for the activated species to racemize.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate?

A: The primary difficulty arises from the significant steric hindrance caused by the two phenyl groups attached to the β-carbon of the alanine (B10760859) side chain. This bulkiness physically impedes both the coupling of the amino acid to the growing peptide chain and the subsequent removal of the N-terminal Fmoc protecting group.

Q2: Can I use standard coupling reagents like DCC/HOBt for this compound?

A: While it may be possible, it is not recommended. The reactivity of carbodiimide-based reagents like DCC is often insufficient to achieve a high coupling yield with such a sterically hindered amino acid. This can lead to significant amounts of deletion sequences. More potent reagents like HATU, HCTU, or COMU are strongly advised.[4][5][6]

Q3: Is double coupling always necessary for this amino acid?

A: Not always, but it is a highly recommended strategy, especially if you are unsure about the efficiency of a single coupling. Performing a Kaiser test after the first coupling is the best way to determine if a second coupling is required.[1][2] A positive result (blue beads) indicates that a second coupling is necessary.

Q4: What are the risks of using DBU for Fmoc deprotection?

A: DBU is a very effective and strong base for Fmoc removal, but it can increase the risk of certain side reactions.[10] The most notable is the formation of aspartimide when an aspartic acid residue is present in the peptide sequence. It should be used judiciously and is generally reserved for cases where standard piperidine treatment is ineffective.[10]

Q5: How does the incorporation of D-3,3-Diphenylalanine affect the properties of the final peptide?

A: The incorporation of this bulky, hydrophobic amino acid can significantly influence the peptide's conformation and propensity for aggregation.[13] The rigid diphenylmethyl group can induce specific secondary structures. Furthermore, the increased aromaticity can enhance π-π stacking interactions, potentially leading to self-assembly or aggregation, which can complicate purification and handling.[13]

References

Preventing racemization of Fmoc-D-3,3-Diphenylalanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Fmoc-D-3,3-Diphenylalanine During Coupling

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid, this compound, into peptide sequences. The bulky diphenylmethyl side chain of this amino acid derivative presents a significant hurdle to efficient peptide bond formation and increases the risk of racemization at the alpha-carbon. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to minimize the formation of the undesired L-enantiomer during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers. In the context of peptide synthesis, it refers to the conversion of the desired D-amino acid (in this case, D-3,3-Diphenylalanine) into its L-enantiomer during the coupling reaction. This results in the incorporation of the incorrect stereoisomer into the peptide chain, leading to a diastereomeric mixture of peptides. These impurities can be difficult to separate and can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. The steric hindrance of this compound slows down the coupling reaction, providing more opportunity for racemization to occur.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation and coupling of N-protected amino acids:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of D and L products.

  • Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either side, leading to racemization. This is more prevalent with strong bases and prolonged activation times.

Q3: Which factors primarily contribute to the racemization of this compound?

A3: Several factors can exacerbate racemization during the coupling of this sterically hindered amino acid:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can accelerate the desired peptide bond formation, they can also promote racemization if not carefully selected.

  • Base: The type and amount of base used are crucial. Strong, non-hindered bases can readily abstract the alpha-proton, significantly increasing the rate of racemization.

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the N-terminal amine of the peptide chain increases the time the activated species is susceptible to racemization.

  • Temperature: Higher reaction temperatures can increase the rate of both the coupling reaction and racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Problem Possible Cause(s) Recommended Solutions
High levels of the L-enantiomer detected in the final peptide. Inappropriate coupling reagent and/or additive. Carbodiimides (e.g., DIC) used without an additive are prone to causing racemization.Switch to a low-racemization coupling reagent. For sterically hindered amino acids like this compound, uronium/aminium salts such as COMU or phosphonium (B103445) salts like DEPBT are highly recommended.[1][2] These reagents are known for their high efficiency and low propensity for racemization.
Use of a strong, non-hindered base. Bases like N,N-Diisopropylethylamine (DIPEA) are known to promote racemization.Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are better choices to minimize racemization.[3] If DIPEA must be used, use the minimum number of equivalents necessary.
Prolonged pre-activation time. Minimize pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the Fmoc-amino acid and the resin-bound amine. If pre-activation is necessary, keep it to a minimum (e.g., 1-2 minutes).[4][5]
High reaction temperature. Perform the coupling at a lower temperature. If the coupling is sluggish at room temperature, consider performing the reaction at 0°C to slow down the rate of racemization.
Low coupling efficiency and incomplete reaction. Steric hindrance from the diphenylmethyl side chain. The bulky nature of the amino acid can physically block the approach of the reacting species.Use a highly efficient coupling reagent. COMU and HATU are known to be very effective for coupling sterically hindered amino acids.[6] Increase the coupling time or perform a double coupling. After the initial coupling, drain the reagents and add a fresh batch of activated amino acid to drive the reaction to completion.[4]
Peptide aggregation on the solid support. Change the solvent. N-Methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (B87167) (DMSO) can help to disrupt secondary structures and improve solvation.
Difficulty in detecting and quantifying the level of racemization. Lack of a suitable analytical method. Standard reversed-phase HPLC may not be able to separate the diastereomeric peptides.Develop a chiral HPLC method. This may involve using a chiral stationary phase or derivatizing the hydrolyzed peptide with a chiral reagent (e.g., Marfey's reagent) followed by analysis on a standard C18 column.[7][8]

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentAdditiveBaseRelative Coupling Efficiency for Hindered ResiduesPropensity for RacemizationKey Considerations
DIC HOBt/OxymaNMM/TMPModerateLow to ModerateCost-effective, but can be slower. Additive is essential.
HBTU (Internal HOBt)DIPEA/NMMHighLowWidely used, but can be less effective for very hindered couplings.
HATU (Internal HOAt)DIPEA/NMMVery HighVery LowHighly effective, but contains a potentially explosive benzotriazole (B28993) moiety.
COMU (Internal Oxyma)DIPEA/NMM/TMPVery HighVery LowExcellent for hindered couplings, safer alternative to benzotriazole-based reagents.[5][6]
DEPBT N/ADIPEA/NMMHighVery LowParticularly effective in suppressing racemization, even for sensitive amino acids.[2][9]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of this compound using COMU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a resin support.

  • Resin Swelling: Swell the resin with the free N-terminus in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF. Add a sterically hindered base such as 2,4,6-collidine (TMP) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes at room temperature.[4][5]

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For this highly hindered amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) before proceeding to the next deprotection step.

Protocol 2: Recommended Coupling Procedure using DEPBT

This protocol is also for SPPS and is particularly recommended to minimize racemization.

  • Resin Swelling: Swell the resin with the free N-terminus in DMF for 30-60 minutes.

  • Coupling Mixture Preparation: In the reaction vessel containing the swollen resin, add this compound (1.5 equivalents).

  • Base Addition: Add a suitable base such as N-methylmorpholine (NMM) (3 equivalents).

  • DEPBT Addition: Add DEPBT (1.5 equivalents) to the reaction mixture.[10]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion with a ninhydrin test and wash the resin as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_monitoring Monitoring & Washing Resin Resin with free N-terminus Swell Swell in DMF Resin->Swell Couple Couple to Resin Swell->Couple Activate Activate Fmoc-D-Dip-OH (COMU/DEPBT + Base) Activate->Couple Monitor Ninhydrin Test Couple->Monitor Wash Wash Resin (DMF, DCM) Monitor->Wash Next_Step Next Deprotection/ Coupling Cycle Wash->Next_Step

Caption: Workflow for a single low-racemization coupling cycle of this compound in SPPS.

racemization_pathways Fmoc_D_AA Fmoc-D-Dip-OH Activated_Ester Activated Ester Fmoc_D_AA->Activated_Ester Coupling Reagent Peptide_D Desired D-Peptide Activated_Ester->Peptide_D + Amine (Desired Path) Oxazolone Achiral Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Intermediate Activated_Ester->Enolate + Base (Direct Enolization) Oxazolone->Peptide_D Peptide_L Undesired L-Peptide Oxazolone->Peptide_L Enolate->Peptide_D Enolate->Peptide_L

Caption: Primary racemization pathways during peptide coupling.

References

Technical Support Center: Challenges in Cleaving Peptides with Bulky Fmoc-D-3,3-Diphenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the cleavage of peptides containing the sterically bulky Fmoc-D-3,3-Diphenylalanine residue.

Frequently Asked Questions (FAQs)

Q1: What makes the cleavage of peptides containing this compound so challenging?

A1: The primary challenge lies in the extreme steric hindrance presented by the two phenyl groups attached to the β-carbon of the D-3,3-Diphenylalanine residue. This bulkiness can physically obstruct the access of cleavage reagents, primarily trifluoroacetic acid (TFA), to the peptide backbone and the anchoring linkage to the solid support. This can lead to incomplete cleavage, resulting in low peptide yields and the presence of resin-bound peptide fragments.

Q2: What are the most common problems observed during the cleavage of these peptides?

A2: The most frequently encountered issues include:

  • Low Cleavage Yield: A significant portion of the peptide remains attached to the resin even after extended cleavage times.

  • Incomplete Deprotection of Side Chains: The bulky nature of the diphenylalanine residue can also hinder the removal of protecting groups from neighboring amino acids.

  • Side Reactions: Prolonged exposure to strong acids, often required to attempt complete cleavage, can increase the incidence of side reactions such as alkylation of sensitive residues (e.g., Tryptophan) and aspartimide formation.[1][2]

  • Peptide Aggregation: The hydrophobic nature of the diphenylalanine residue can promote peptide aggregation, further impeding reagent accessibility.

Q3: Are there any recommended cleavage cocktails for peptides with this compound?

A3: Yes, for peptides with sterically hindered residues, more robust cleavage cocktails are recommended. A standard TFA/TIS/H₂O (95:2.5:2.5) cocktail may be insufficient. "Reagent K," a more potent and scavenger-rich mixture, has been shown to be effective for complex and difficult-to-cleave peptides.[1] Other cocktails with varying scavenger compositions can also be considered depending on the presence of other sensitive amino acids in the peptide sequence.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low peptide yield after cleavage. Incomplete cleavage due to steric hindrance from the D-3,3-Diphenylalanine residue.1. Extend Cleavage Time: Increase the cleavage reaction time from the standard 2-4 hours up to 6-8 hours. Monitor the cleavage progress by taking small aliquots at different time points and analyzing by HPLC. 2. Use a Stronger Cleavage Cocktail: Employ a more robust cleavage cocktail such as Reagent K.[1] 3. Repeat the Cleavage Step: After the initial cleavage, wash the resin with DCM and repeat the cleavage with a fresh cocktail.[3]
Mass spectrometry shows a mixture of fully deprotected and partially protected peptides. Incomplete removal of side-chain protecting groups due to steric hindrance.1. Increase Scavenger Concentration: The bulky residue can trap reactive cations. Increasing the concentration of scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) can improve deprotection. 2. Optimize Scavenger Composition: Tailor the scavenger cocktail to the specific protecting groups present in your peptide. For instance, use thioanisole (B89551) for Arg(Pbf/Pmc) residues.
HPLC analysis shows multiple unexpected peaks close to the main product peak. Side reactions such as alkylation of Trp, Tyr, Met, or Cys residues, or aspartimide formation.[1][2]1. Use a Scavenger-Rich Cocktail: Reagent K is designed to minimize a wide variety of side reactions.[1] 2. Minimize Cleavage Time: While extended time may be needed for cleavage, it also increases side reactions. Find the optimal balance by performing a time-course study. 3. Protect Sensitive Residues: Ensure that sensitive amino acids are appropriately protected during synthesis.
The cleaved peptide is difficult to precipitate in cold ether. The peptide may be highly hydrophobic due to the diphenylalanine residue, leading to some solubility in ether.1. Concentrate the Cleavage Mixture: Before precipitation, carefully reduce the volume of the TFA solution under a gentle stream of nitrogen. 2. Use a Different Precipitation Solvent: Try a 1:1 mixture of diethyl ether and pentane, which is less polar. 3. Check the Ether Supernatant: Analyze a small sample of the ether supernatant by HPLC to see if the peptide is present.[4]

Quantitative Data on Cleavage Cocktails

The following table summarizes the compositions of various cleavage cocktails that can be employed for cleaving peptides with sterically hindered residues. The choice of cocktail should be guided by the amino acid composition of the specific peptide.

Cleavage Cocktail Composition (v/v) Key Applications & Remarks
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OGeneral-purpose, low-odor cocktail suitable for many peptides without sensitive residues.[5] May be insufficient for this compound.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative to cocktails containing thiols. Effective for scavenging trityl groups.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail highly recommended for peptides with multiple sensitive residues and for minimizing a variety of side reactions.[1][6]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arg(Mtr/Pmc).[3]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium Iodide (w/v)Specifically designed to prevent methionine oxidation.[6]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide.

Experimental Protocols

Protocol 1: Standard Peptide Cleavage
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.[5]

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail fresh in a fume hood. For example, for 10 mL of Reagent K, combine 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. For peptides with this compound, consider extending this time to 6-8 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Test Cleavage for Optimization

To determine the optimal cleavage time and cocktail, a small-scale test cleavage is recommended.[4]

  • Place a small amount of the dried peptide-resin (10-20 mg) in a microcentrifuge tube.

  • Add the chosen cleavage cocktail (e.g., 200 µL).

  • Agitate at room temperature.

  • Take aliquots (e.g., 10 µL) at various time points (e.g., 1, 2, 4, 6, and 8 hours).

  • For each aliquot, precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis.

  • Analyze the samples by HPLC to determine the extent of cleavage and the purity of the peptide at each time point. This will help identify the optimal cleavage duration that maximizes yield while minimizing side products.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with this compound) Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Add Cleavage Cocktail (e.g., Reagent K) Dry->Cleavage Agitate Agitate at RT (2-8 hours) Cleavage->Agitate Filter Filter to separate resin Agitate->Filter Precipitate Precipitate in cold ether Filter->Precipitate Filtrate Centrifuge Centrifuge and wash pellet Precipitate->Centrifuge Crude_Peptide Crude Peptide Centrifuge->Crude_Peptide

Figure 1: General workflow for the cleavage of peptides from solid support.

Troubleshooting_Logic Start Low Cleavage Yield? Extend_Time Extend Cleavage Time (up to 8h) Start->Extend_Time Yes Check_Purity Check Purity by HPLC Start->Check_Purity No Stronger_Cocktail Use Stronger Cocktail (e.g., Reagent K) Extend_Time->Stronger_Cocktail Repeat_Cleavage Repeat Cleavage Step Stronger_Cocktail->Repeat_Cleavage Repeat_Cleavage->Check_Purity Incomplete_Deprotection Incomplete Deprotection? Check_Purity->Incomplete_Deprotection Impure End Purify Peptide Check_Purity->End Pure Increase_Scavengers Increase Scavenger Concentration Incomplete_Deprotection->Increase_Scavengers Yes Side_Reactions Side Reactions Observed? Incomplete_Deprotection->Side_Reactions No Optimize_Scavengers Optimize Scavenger Mix Increase_Scavengers->Optimize_Scavengers Optimize_Scavengers->Side_Reactions Minimize_Time Minimize Cleavage Time (Time-course study) Side_Reactions->Minimize_Time Yes Side_Reactions->End No Scavenger_Rich_Cocktail Use Scavenger-Rich Cocktail Minimize_Time->Scavenger_Rich_Cocktail Scavenger_Rich_Cocktail->End

References

Technical Support Center: Optimizing Cleavage of Fmoc-D-3,3-Diphenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with peptides containing the sterically hindered amino acid Fmoc-D-3,3-Diphenylalanine. Due to its bulky nature, cleaving these peptides from the solid support and removing side-chain protecting groups can be challenging, often requiring optimization of standard protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the cleavage of D-3,3-Diphenylalanine-containing peptides.

Question: What should I do if I observe incomplete cleavage of my Diphenylalanine-containing peptide?

Answer: Incomplete cleavage is a common issue with sterically hindered residues like D-3,3-Diphenylalanine. The bulky diphenylmethyl group can restrict access of trifluoroacetic acid (TFA) to the resin linker.

Recommended Actions:

  • Extend Cleavage Time: The most straightforward approach is to increase the reaction time. While standard cleavage is often performed for 1.5-2 hours, extending it to 3-4 hours can be beneficial for hindered peptides.[1][2] It is recommended to perform a small-scale trial cleavage and monitor the progress over time using HPLC to determine the optimal duration.[3]

  • Increase Scavenger Concentration: While D-3,3-Diphenylalanine itself does not have a side-chain protecting group, the bulky nature of the residue can trap reactive cations generated from other protecting groups (like t-Bu, Trt, Pbf) during cleavage. Increasing the concentration of scavengers can help mitigate potential side reactions on other sensitive residues.

  • Consider a Stronger Acid Cocktail: For particularly difficult sequences, stronger acid conditions may be required. However, this increases the risk of side reactions, so it should be used cautiously after extending the reaction time proves insufficient.[2]

  • Re-cleave the Resin: If you have already precipitated your peptide and find the yield is low, you can try re-subjecting the resin to the cleavage cocktail to recover more product.[4]

Question: My peptide has poor solubility in the cleavage cocktail or precipitates prematurely. How can I resolve this?

Answer: Peptides containing multiple bulky, hydrophobic residues like D-3,3-Diphenylalanine can be prone to aggregation and poor solubility in standard cleavage cocktails.

Recommended Actions:

  • Modify the Cleavage Cocktail: Adding a small amount of a chaotropic agent or a different solvent can sometimes improve solubility. However, this requires careful testing as it can affect cleavage efficiency.

  • Ensure Efficient Stirring: Make sure the resin is well-suspended and stirred throughout the cleavage reaction to prevent localized concentration gradients and promote efficient reaction.[1]

  • Optimize Peptide Precipitation: After cleavage, if the peptide is difficult to precipitate from ether, try concentrating the TFA solution to a smaller volume (1-2 mL) before adding it dropwise to a larger volume of cold ether.[4] For maximal recovery, incubating the ether-peptide mixture at 4°C overnight can be helpful.[3]

Frequently Asked Questions (FAQs)

Question: Why is cleaving peptides with D-3,3-Diphenylalanine challenging?

Answer: The primary challenge is steric hindrance. The two phenyl rings on the β-carbon of the amino acid create a bulky environment that can physically block the acid from efficiently reaching and cleaving the bond that attaches the peptide to the resin. This can lead to slower reaction kinetics and require more stringent cleavage conditions compared to peptides composed of less bulky amino acids.

Question: What is a good starting cleavage cocktail for a peptide containing D-3,3-Diphenylalanine?

Answer: A good starting point is a standard, robust cleavage cocktail with a comprehensive scavenger mixture. Reagent K is a strong choice for complex peptides because it contains a variety of scavengers to protect sensitive residues.

  • Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)

For a less malodorous option, especially if your peptide does not contain sensitive residues like Cys, Met, or Trp, an "odorless" cocktail like Reagent B can be used.

  • Reagent B: TFA / Phenol / Water / Triisopropylsilane (TIS) (88 : 5 : 5 : 2)[5]

Given the steric hindrance, it is always advisable to perform a small-scale trial cleavage first to optimize conditions for your specific peptide.[1][6]

Question: How do I choose the right scavengers for my Diphenylalanine-containing peptide?

Answer: The choice of scavengers depends on the other amino acids in your sequence, not on the Diphenylalanine residue itself. Scavengers are crucial for trapping reactive cationic species generated during the removal of side-chain protecting groups, which can otherwise cause side reactions.[7][8]

  • Triisopropylsilane (TIS): Effectively scavenges t-butyl and trityl cations.[9]

  • Water: Helps to suppress t-butylation of Tryptophan.

  • 1,2-Ethanedithiol (EDT): A strong scavenger particularly useful for protecting Tryptophan residues, but can sometimes lead to side reactions with prolonged exposure.

  • Phenol: Scavenges a variety of cations and can help improve solubility.[5]

  • Thioanisole: Useful for scavenging cations and preventing side reactions with methionine and arginine.[5]

Data Presentation: Cleavage Cocktails & Scavengers

Table 1: Common Cleavage Cocktails for Fmoc-SPPS

Reagent NameComposition (v/v or w/v)Recommendations for Hindered Peptides (containing D-3,3-Diphenylalanine)
Standard TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%)A good starting point for simple peptides. For hindered peptides, reaction time may need to be significantly extended.
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)Highly Recommended. The strong scavenger mixture is ideal for complex peptides and can help mitigate side reactions that might be exacerbated by longer cleavage times required for hindered residues.[5]
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)A good, less odorous alternative to Reagent K, especially if the peptide lacks Met or Cys residues.[5]
Reagent R TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)Recommended for peptides containing multiple Arg(Pmc/Pbf), Trp, or Cys residues. Suitable for hindered peptides requiring robust scavenger protection.

Table 2: Common Scavengers and Their Functions

ScavengerFunctionRecommended for Sequences Containing
Triisopropylsilane (TIS) Reduces trityl and t-butyl cations.Trt-protected residues (His, Cys, Asn, Gln), t-Bu-protected residues (Ser, Thr, Tyr, Asp, Glu).
Water (H₂O) Suppresses t-butylation of Trp, proton source.All peptides, especially those with Trp.
1,2-Ethanedithiol (EDT) Strong reducing agent, scavenges trityl groups.Trp, Arg.
Phenol Scavenges various carbocations.General use, particularly with Arg(Pmc/Pbf).
Thioanisole Soft nucleophile, prevents re-attachment and protects Met/Trp.Met, Trp, Arg.

Experimental Protocols

Protocol: Small-Scale Trial Cleavage for a D-3,3-Diphenylalanine Peptide

This protocol is designed to test and optimize cleavage conditions on a small amount of peptide-resin before committing to a large-scale cleavage.[1]

Materials:

  • Dried peptide-resin (20-50 mg)

  • Cleavage Cocktail (e.g., Reagent K)

  • Microcentrifuge tube or small reaction vessel

  • Ice bath

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM) for washing

  • Nitrogen gas stream for drying

Procedure:

  • Resin Preparation: Place 20-50 mg of the dried peptide-resin into a microcentrifuge tube. Wash the resin with DCM (3 x 1 mL) and dry it briefly under a stream of nitrogen.

  • Prepare Cleavage Cocktail: Freshly prepare your chosen cleavage cocktail (e.g., 1 mL of Reagent K). Cool the cocktail in an ice bath for 5-10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin (approx. 0.5 mL for 20 mg of resin). Ensure the resin is fully submerged and can be agitated.

  • Incubation: Allow the reaction to proceed at room temperature. For a time course experiment, take small aliquots (e.g., 50 µL) of the supernatant at different time points (e.g., 1.5h, 2.5h, 4h).

  • Peptide Precipitation: Add each aliquot to a separate tube containing 1 mL of ice-cold ether. A white precipitate of the cleaved peptide should form.

  • Isolation: Centrifuge the tubes to pellet the peptide, decant the ether, and wash the pellet twice with cold ether to remove scavengers.

  • Analysis: Dry the peptide pellets. Dissolve a small amount in an appropriate solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to check for the presence of your desired product and assess the completeness of the cleavage at each time point.

  • Optimization: Based on the LC-MS results, determine the optimal cleavage time that gives the highest yield of the desired peptide with minimal degradation. Use this optimized time for your large-scale cleavage.

Visualizations

Troubleshooting_Workflow cluster_start Start: Post-Cleavage Analysis cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_end Resolution Start Analyze crude peptide by LC-MS Problem Incomplete Cleavage? (High % of starting material) Start->Problem Extend_Time 1. Extend Cleavage Time (e.g., 3-4 hours) Problem->Extend_Time Yes Success Cleavage Optimized Proceed to Purification Problem->Success No Re_Cleave 2. Re-cleave Resin with fresh cocktail Extend_Time->Re_Cleave Stronger_Acid 3. Use Stronger Cocktail (Use with caution) Re_Cleave->Stronger_Acid Stronger_Acid->Success

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Cleavage_Cocktail_Selection cluster_peptide Peptide Characteristics cluster_cocktail Recommended Cocktail Peptide Peptide Sequence Hindered Contains Hindered Residues? (e.g., D-3,3-Diphenylalanine) Peptide->Hindered Sensitive Contains Sensitive Residues? (Trp, Cys, Met, Arg) Hindered->Sensitive Yes Hindered->Sensitive No Robust Robust Scavenger Mix (e.g., Reagent K) Hindered->Robust Consider longer cleavage time Standard Standard Cocktail (TFA/TIS/H2O) Sensitive->Standard No Sensitive->Robust Yes

Caption: Logic for selecting an appropriate cleavage cocktail.

References

Purification of hydrophobic peptides with Fmoc-D-3,3-Diphenylalanine by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of hydrophobic peptides, particularly those containing the highly hydrophobic Fmoc-D-3,3-Diphenylalanine moiety, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the RP-HPLC purification of hydrophobic peptides.

Issue 1: Poor Peptide Solubility

Q: My crude hydrophobic peptide, containing this compound, will not dissolve in the initial mobile phase. How can I prepare my sample for injection?

A: This is a frequent challenge due to the inherent low aqueous solubility of hydrophobic peptides, which is further increased by the bulky, aromatic Fmoc group.

  • Initial Dissolution: Attempt to dissolve the peptide in a small amount of a strong organic solvent first.[1] Suitable solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or n-propanol/isopropanol (B130326).[2][3][]

  • Stepwise Dilution: After initial dissolution, slowly add the aqueous mobile phase (e.g., Mobile Phase A) to the dissolved sample while vortexing.[2] Be cautious, as adding the aqueous component too quickly can cause the peptide to precipitate.[5]

  • Injection Solvent Strength: It is critical that the final sample solvent is weaker (i.e., has a lower organic content) than the mobile phase at the start of your gradient.[2] Injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion and poor separation.[2] If solubility issues force the use of a higher organic concentration in your sample solvent, ensure your HPLC gradient starts at a similar or slightly higher organic percentage.

Issue 2: Poor Peak Shape (Broadening and Tailing)

Q: My purified peptide exhibits significant peak broadening and tailing. What are the likely causes and how can I improve the peak shape?

A: Peak broadening and tailing are common issues when purifying hydrophobic peptides and can stem from several factors, including secondary interactions with the column, peptide aggregation, and slow desorption kinetics.[2][6]

  • Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that effectively masks interactions with residual silanol (B1196071) groups on silica-based columns, thereby reducing peak tailing.[2][7] If you observe poor peak shape, ensure the TFA concentration is adequate.

  • Increase Column Temperature: Raising the column temperature to between 40-60°C can significantly improve peak shape.[2] Higher temperatures enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer kinetics, leading to sharper peaks.[6][8]

  • Adjust Gradient Slope: A shallower gradient (e.g., a slower increase in organic solvent concentration over time) often improves peak sharpness and resolution between closely eluting impurities.[2][6][7]

  • Change Organic Solvent: While acetonitrile (B52724) is the most common organic solvent, substituting it with or blending it with n-propanol or isopropanol can improve the solubility and peak shape for extremely hydrophobic peptides.[2][5][8]

Issue 3: Low or No Peptide Recovery

Q: I am experiencing very low recovery of my hydrophobic peptide after purification. What are the potential reasons and solutions?

A: Low recovery suggests that the peptide is either precipitating during the run or irreversibly binding to the stationary phase.[2]

  • Use a Less Retentive Column: A standard C18 column may be too hydrophobic for peptides containing this compound.[2][3] Switching to a column with a shorter alkyl chain (C8 or C4) or a different stationary phase (Phenyl) can reduce the strong interactions and improve recovery.[2][3][9]

  • Increase Column Temperature: As with improving peak shape, operating at a higher temperature (40-60°C) can enhance peptide solubility in the mobile phase and prevent on-column precipitation.[6][8]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system, or using a biocompatible HPLC system, can help minimize this potential for sample loss.[6]

  • Post-Run Column Wash: After the gradient is complete, perform a high-organic wash (e.g., 95% acetonitrile or isopropanol) to elute any remaining strongly-bound peptide from the column.[2] You can collect this fraction and analyze it to see if it contains your missing peptide.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting parameters for the purification of hydrophobic peptides. These should be considered as a baseline for further method optimization.

Table 1: Recommended Column Specifications

ParameterRecommendationRationale
Stationary Phase C4, C8, or PhenylLess hydrophobic than C18, reducing the risk of irreversible peptide binding.[2][3]
Pore Size 300 Å (wide pore)Ensures peptide can access the bonded phase within the pores for optimal interaction.[10]
Particle Size 5 µmA good balance between efficiency and backpressure for semi-preparative purification.
Column ID 10 mm (Semi-Prep)Suitable for purifying milligram quantities of peptide.
Length 250 mmProvides sufficient resolving power for complex crude samples.

Table 2: Recommended Mobile Phase and Gradient Conditions

ParameterRecommendationRationale & Optimization Tips
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA acts as an ion-pairing agent to improve peak shape.[2][7]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common and effective organic modifier.[2]
Alternative Phase B 0.1% TFA in n-Propanol or IsopropanolCan improve solubility and recovery of extremely hydrophobic peptides.[2][5]
Gradient Slope 0.5-1.0% B/minuteA shallow gradient improves resolution between the target peptide and impurities.[7]
Flow Rate 4-5 mL/min (for 10 mm ID)Adjust according to column manufacturer's specifications.
Column Temperature 40 - 60 °CIncreases peptide solubility and often improves peak symmetry.[2]
Detection Wavelength 210-220 nmThe peptide bond absorbs strongly in this range, providing a sensitive signal.

Experimental Protocols

This section provides a detailed methodology for a typical RP-HPLC purification of a hydrophobic peptide containing this compound.

Detailed Protocol: RP-HPLC Purification

  • Materials and Reagents:

    • Crude, lyophilized hydrophobic peptide.

    • Solvents: HPLC-grade water, acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).

    • Additive: Trifluoroacetic acid (TFA), sequencing grade.

    • HPLC System: Semi-preparative HPLC with a UV detector and fraction collector.

    • Column: A C4 or C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Degas thoroughly by sonication or helium sparging.

    • Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% v/v). Degas thoroughly.

  • Sample Preparation:

    • Carefully weigh approximately 5-10 mg of the crude peptide into a clean glass vial.

    • Add 100-200 µL of DMSO to the vial. Vortex gently until the peptide is fully dissolved.[2]

    • Slowly add 800-900 µL of a 10% ACN in water solution while vortexing to create a final volume of approximately 1 mL. The solution should remain clear. If precipitation occurs, a higher initial organic percentage may be required for the dilution step.[2]

  • HPLC Method:

    • Column Equilibration: Equilibrate the C4 or C8 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.

    • Injection: Inject the prepared sample.

    • Gradient Elution: (This is a starting point and should be optimized)

      • 0-5 min: Hold at 5% B (Isocratic).

      • 5-65 min: Linear gradient from 5% to 65% B (Gradient slope of 1.0% B/min).

      • 65-70 min: Linear gradient from 65% to 95% B (Column Wash).

      • 70-75 min: Hold at 95% B (Column Wash).

      • 75-80 min: Return to 5% B.

      • 80-90 min: Hold at 5% B (Re-equilibration).[2]

    • Detection: Monitor the absorbance at 215 nm.

    • Fraction Collection: Collect fractions across the eluting peaks.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical HPLC to assess purity.

    • Pool the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification p1 Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) h1 Equilibrate C4/C8 Column p1->h1 p2 Dissolve Crude Peptide in min. DMSO p3 Dilute with Aqueous Phase p2->p3 h2 Inject Sample p3->h2 h1->h2 h3 Run Gradient Elution h2->h3 h4 Detect at 215 nm & Collect Fractions h3->h4 post1 Analyze Fractions by Analytical HPLC h4->post1 post2 Pool Pure Fractions post1->post2 post3 Lyophilize post2->post3 final Pure Peptide Powder post3->final

Caption: RP-HPLC experimental workflow for hydrophobic peptide purification.

troubleshooting_guide cluster_peak Peak Shape Issues cluster_recovery Recovery Issues cluster_solubility Solubility Issues start Problem with Purification peak_issue Poor Peak Shape? (Broad/Tailing) start->peak_issue recovery_issue Low or No Recovery? start->recovery_issue solubility_issue Peptide Precipitates? start->solubility_issue sol_peak1 Increase Column Temp (40-60°C) peak_issue->sol_peak1 Yes sol_peak2 Use Shallower Gradient peak_issue->sol_peak2 Yes sol_peak3 Switch Organic to n-Propanol/Isopropanol peak_issue->sol_peak3 Yes sol_rec1 Use Less Retentive Column (C4, C8, Phenyl) recovery_issue->sol_rec1 Yes sol_rec2 Increase Column Temp (40-60°C) recovery_issue->sol_rec2 Yes sol_rec3 Check High-Organic Wash for Missing Peptide recovery_issue->sol_rec3 Yes sol_sol1 Dissolve in DMSO/DMF first solubility_issue->sol_sol1 Yes sol_sol2 Ensure Injection Solvent is Weaker than Start %B solubility_issue->sol_sol2 Yes

Caption: Troubleshooting decision tree for common RP-HPLC issues.

References

Identifying and removing byproducts from Fmoc-D-3,3-Diphenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-D-3,3-Diphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include the unreacted starting material (D-3,3-Diphenylalanine), the dipeptide Fmoc-D-3,3-Diphenylalanyl-D-3,3-Diphenylalanine, and byproducts from the Fmoc-protection reaction, such as Fmoc-ß-alanine.[1] Incomplete reactions can also leave residual coupling reagents or their byproducts in the crude mixture.

Q2: How can I monitor the progress of the Fmoc protection reaction?

A2: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot/peak corresponding to the starting amino acid should diminish over time, while the spot/peak for the Fmoc-protected product should increase. Mass spectrometry can also be used to confirm the presence of the desired product by identifying its molecular weight.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. Long-term storage at -20°C is recommended to maintain its stability and purity.

Q4: Is the steric hindrance of the 3,3-diphenyl moiety a significant challenge during synthesis?

A4: Yes, the bulky nature of the two phenyl groups can sterically hinder the approach of the Fmoc-Cl or Fmoc-OSu reagent to the amino group of D-3,3-Diphenylalanine. This can lead to slower reaction rates and incomplete reactions, necessitating optimized reaction conditions such as longer reaction times, higher temperatures, or the use of more potent activating agents.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low yield of this compound Incomplete reaction due to steric hindrance.- Increase the reaction time.- Elevate the reaction temperature (monitor for side reactions).- Use a higher excess of the Fmoc-protection reagent (e.g., 1.2-1.5 equivalents).- Employ a more reactive Fmoc donor, such as Fmoc-Cl, in combination with a suitable base.
Premature precipitation of the product.Ensure adequate solvent volume to maintain solubility throughout the reaction.
Presence of significant amounts of unreacted D-3,3-Diphenylalanine Insufficient amount of Fmoc-protection reagent.Use a slight excess of the Fmoc reagent.
Inefficient activation of the amino acid.Ensure the pH of the reaction mixture is optimal for the Fmoc protection reaction (typically basic).
Detection of a dipeptide byproduct (Fmoc-D-Dip-D-Dip-OH) In situ activation of the newly formed this compound, which then reacts with another molecule of D-3,3-Diphenylalanine.- Control the stoichiometry of the reactants carefully.- Add the Fmoc-protection reagent slowly to the reaction mixture.- Purify the final product using column chromatography or preparative HPLC.
Presence of Fmoc-ß-alanine impurity This impurity can be present in the Fmoc-OSu reagent or be formed during the reaction.[1]- Use high-purity Fmoc-OSu.- Purify the final product by recrystallization or HPLC.
Difficulty in purifying the final product Co-elution of impurities with the product in chromatography.- Optimize the HPLC gradient to improve separation.- Try a different stationary phase for chromatography.- Recrystallization from a suitable solvent system can be an effective purification method.
Inconsistent analytical results (HPLC, NMR) Sample degradation.Ensure proper storage of the sample before analysis.
Presence of residual solvents.Dry the product thoroughly under vacuum. Residual solvents can be identified by their characteristic peaks in the 1H NMR spectrum.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general protocol and may require optimization due to the steric hindrance of D-3,3-Diphenylalanine.

Materials:

  • D-3,3-Diphenylalanine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine, diisopropylethylamine)

  • Dioxane and water, or another suitable solvent system

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve D-3,3-Diphenylalanine (1 equivalent) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Analytical Characterization
  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 265 nm and 301 nm (characteristic absorbance for the Fmoc group).

  • ¹H NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Characteristic peaks for the Fmoc group protons are typically observed between 7.2 and 7.9 ppm. The protons of the diphenylalanine moiety will have distinct signals.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) to confirm the molecular weight of the product (C₃₀H₂₅NO₄, MW: 463.53 g/mol ).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start D-3,3-Diphenylalanine reaction Fmoc Protection (Dioxane/Water, RT, 12-24h) start->reaction reagent Fmoc-Cl / Base reagent->reaction crude Crude Product reaction->crude purification Recrystallization or Preparative HPLC crude->purification final_product Pure this compound purification->final_product analysis Analytical HPLC, NMR, MS final_product->analysis Byproduct_Formation D_Dip D-3,3-Diphenylalanine Fmoc_D_Dip This compound (Desired Product) D_Dip->Fmoc_D_Dip + Fmoc-Cl Unreacted Unreacted D-3,3-Diphenylalanine D_Dip->Unreacted Incomplete Reaction Fmoc_Cl Fmoc-Cl Dipeptide Fmoc-D-Dip-D-Dip-OH (Dipeptide Byproduct) Fmoc_D_Dip->Dipeptide + D-3,3-Diphenylalanine (Side Reaction)

References

Solubility issues of Fmoc-D-3,3-Diphenylalanine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-D-3,3-Diphenylalanine in peptide synthesis. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome challenges associated with this sterically hindered and hydrophobic amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve and couple?

A1: The challenges associated with this compound stem from two main characteristics:

  • Steric Hindrance: The presence of two phenyl groups on the β-carbon creates significant bulk, which can physically obstruct the approach of coupling reagents and the N-terminus of the peptide chain.

  • Hydrophobicity and Aggregation: The diphenylalanine side chain, combined with the fluorenylmethoxycarbonyl (Fmoc) protecting group, results in a highly hydrophobic molecule. This hydrophobicity promotes self-assembly and aggregation, leading to poor solvation in standard peptide synthesis solvents and reduced reactivity.

Q2: What is the best solvent for dissolving this compound?

A2: Complete dissolution of this compound is crucial for successful coupling. While quantitative solubility data in all common solid-phase peptide synthesis (SPPS) solvents is limited, here is a summary of what is known and recommended:

  • Dimethyl Sulfoxide (DMSO): this compound exhibits high solubility in DMSO, reaching up to 200 mg/mL with the aid of ultrasonication.[1][2] However, DMSO is not a standard primary solvent for coupling reactions in SPPS.

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These are the most common solvents used in SPPS. Due to its high hydrophobicity, dissolving this compound in DMF or NMP can be challenging. It is recommended to use a minimal amount of solvent and employ techniques like vortexing and sonication to aid dissolution. For particularly hydrophobic sequences, NMP may be a better choice than DMF as it can help alleviate aggregation.[3]

Q3: My coupling reaction with this compound is incomplete. What are the likely causes?

A3: Incomplete coupling is a common issue with this amino acid. The primary causes are:

  • Poor Solubility: If the amino acid is not fully dissolved, its concentration in the reaction solution will be too low for efficient coupling.

  • Steric Hindrance: The bulky nature of the residue can significantly slow down the reaction rate.

  • Peptide Aggregation: The growing peptide chain on the resin may aggregate, especially if the sequence is hydrophobic, limiting access of the activated amino acid to the N-terminus.

Troubleshooting Guide

This section provides detailed strategies to address solubility and coupling issues with this compound.

Issue 1: Difficulty Dissolving this compound

If you are struggling to dissolve the amino acid in your chosen coupling solvent (DMF or NMP), consider the following steps:

Troubleshooting Workflow for Dissolution

G start Start: Dissolve this compound in minimal DMF or NMP vortex Vortex vigorously start->vortex sonicate Apply ultrasonication vortex->sonicate check_sol Is it fully dissolved? sonicate->check_sol success Proceed to activation and coupling check_sol->success Yes add_dmso Add a small amount of DMSO (e.g., 5-10% v/v) check_sol->add_dmso No chaotropic Consider adding chaotropic salts to the coupling reaction check_sol->chaotropic Still not fully dissolved add_dmso->check_sol proceed_anyway Proceed with caution, expect lower efficiency chaotropic->proceed_anyway

Caption: Workflow for dissolving this compound.

Issue 2: Incomplete Coupling Reaction

If you observe a low coupling efficiency (e.g., a positive Kaiser test after the initial coupling), the following strategies can be employed.

Recommended Coupling Protocol for this compound

This protocol is a starting point and may require optimization based on your specific peptide sequence.

1. Reagent Preparation and Activation:

  • Use a 3- to 5-fold molar excess of this compound relative to the resin loading.

  • Employ a potent coupling reagent. The choice of reagent is critical for activating the sterically hindered carboxylic acid.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Uronium/Aminium SaltHigh reactivity, often considered the gold standard for difficult couplings.
HCTU Uronium/Aminium SaltSimilar to HATU, very high coupling efficiency.
PyBOP Phosphonium SaltEffective for sterically hindered amino acids with low racemization.
  • Pre-activate the this compound for 5-10 minutes in your chosen solvent with the coupling reagent and a base (e.g., N,N-Diisopropylethylamine - DIPEA) before adding it to the resin.

2. Coupling Reaction:

  • Double Coupling: Perform the coupling step twice. After the first coupling (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling of similar duration.

  • Extended Coupling Time: For a single coupling, extend the reaction time to 4 hours or even overnight to allow the sterically hindered reaction to proceed to completion.

  • Microwave Assistance: If available, using a microwave peptide synthesizer can significantly enhance the coupling efficiency for hindered amino acids by providing controlled heating.

3. Solvent and Additives:

  • NMP: For hydrophobic sequences, using NMP as the primary solvent can improve solvation and reduce on-resin aggregation compared to DMF.[3]

  • Chaotropic Salts: In cases of severe aggregation, consider adding chaotropic salts such as LiCl (0.4 M) to the coupling reaction. These salts can disrupt the secondary structures of the growing peptide chain, improving reagent accessibility.

Decision Tree for Optimizing Coupling

G start Initial Coupling Fails (Positive Kaiser Test) recouple Perform a second coupling (Double Coupling) start->recouple check_kaiser1 Check Kaiser Test recouple->check_kaiser1 success Coupling Successful check_kaiser1->success Negative extend_time Increase coupling time (4h to overnight) check_kaiser1->extend_time Positive check_kaiser2 Check Kaiser Test extend_time->check_kaiser2 check_kaiser2->success Negative change_solvent Switch solvent from DMF to NMP check_kaiser2->change_solvent Positive add_salts Add chaotropic salts (e.g., 0.4M LiCl) change_solvent->add_salts microwave Use microwave-assisted coupling add_salts->microwave cap Cap unreacted amines and proceed microwave->cap

Caption: Troubleshooting logic for incomplete coupling reactions.

Experimental Protocols

Protocol 1: Manual SPPS Coupling of this compound

This protocol outlines a robust method for the manual coupling of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • NMP (peptide synthesis grade)

  • DMF (for washing)

  • DCM (for washing)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (confirmed by a positive Kaiser test) and wash thoroughly with DMF.

  • Amino Acid Dissolution: In a separate reaction vessel, add this compound and HATU. Add NMP and sonicate for 5-10 minutes to ensure complete dissolution.

  • Activation: Add DIPEA to the amino acid solution and vortex for 1-2 minutes.

  • First Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test on a small sample of the resin.

  • Second Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5 for a second coupling.

  • Final Washes: After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.

This technical support guide provides a comprehensive overview of the challenges and solutions associated with the use of this compound. By understanding the underlying causes of solubility and coupling issues and by employing the recommended strategies, researchers can successfully incorporate this valuable building block into their peptide sequences.

References

Monitoring Fmoc deprotection of hindered amino acids like D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of sterically hindered amino acids, with a specific focus on D-3,3-Diphenylalanine.

Troubleshooting Guide

This guide addresses common issues observed during the Fmoc deprotection of hindered amino acids and provides systematic solutions.

Issue 1: Incomplete Fmoc Deprotection Detected by Monitoring Methods

  • Symptom: UV-Vis monitoring of the piperidine-dibenzofulvene adduct shows a slow, prolonged, or incomplete release profile.[1] HPLC analysis of the crude peptide reveals a significant peak corresponding to the Fmoc-protected peptide.[2] A qualitative test like the Kaiser test yields a negative (yellow/brown) result, indicating the absence of free primary amines.[2]

  • Possible Cause: The steric hindrance of D-3,3-Diphenylalanine or other bulky amino acids can impede the access of the piperidine (B6355638) base to the Fmoc group.[2]

  • Solution Workflow:

    G start Incomplete Deprotection Detected ext_time Extend Deprotection Time (e.g., 2 x 30 min) start->ext_time Initial Step verify Verify Deprotection (Kaiser Test / UV-Vis / HPLC) ext_time->verify inc_temp Increase Reaction Temperature (e.g., to 40°C) inc_temp->verify stronger_base Use Stronger Base Cocktail (e.g., 2% DBU in 20% Piperidine/DMF) stronger_base->verify verify->inc_temp Unsuccessful verify->stronger_base Still Unsuccessful proceed Proceed to Coupling verify->proceed Successful

    Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

    • Extend Deprotection Time: Double the standard deprotection time. For example, perform two treatments of 30 minutes each with fresh deprotection solution.[1]

    • Increase Temperature: Gently warm the reaction vessel to 35-40°C to enhance the reaction kinetics. Be cautious, as higher temperatures can increase the risk of side reactions.

    • Use a Stronger Base: Employ a more potent deprotection reagent. A common and effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF.[3][4] DBU is a non-nucleophilic base that can accelerate Fmoc removal.[3]

    • Verify Completion: After implementing any of the above steps, it is crucial to confirm complete deprotection using a reliable method such as the Kaiser test or by analyzing a cleaved sample of the resin-bound peptide by HPLC.[2]

Issue 2: Formation of Deletion Sequences in the Final Peptide

  • Symptom: HPLC and Mass Spectrometry (MS) analysis of the final crude peptide shows the presence of peptides missing one or more amino acids, particularly the one following the hindered residue.

  • Possible Cause: This is a direct consequence of incomplete Fmoc deprotection in the preceding cycle. The unreacted N-terminal Fmoc group blocks the subsequent coupling reaction.

  • Solution:

    • Review the deprotection protocol for the hindered amino acid and implement the more rigorous conditions described in Issue 1 .

    • For particularly challenging sequences, consider a "double deprotection" strategy as a standard step for the hindered residue.[1]

Frequently Asked Questions (FAQs)

Q1: Why is D-3,3-Diphenylalanine considered a hindered amino acid?

A1: D-3,3-Diphenylalanine possesses two bulky phenyl groups attached to the β-carbon of its side chain. This significant steric bulk can physically obstruct the approach of reagents, such as piperidine, to the N-terminal Fmoc group, thereby slowing down the deprotection reaction compared to less hindered amino acids.

Q2: What are the primary methods for monitoring Fmoc deprotection?

A2: The two most common methods are:

  • UV-Vis Spectrophotometry: This method relies on monitoring the absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal and has a characteristic UV absorbance maximum around 301 nm.[5][6] Automated peptide synthesizers often use this method for real-time monitoring.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved portion of the peptide-resin can definitively quantify the extent of deprotection by separating the Fmoc-protected peptide from the deprotected peptide.[2]

Q3: Can I use a different deprotection reagent besides piperidine for hindered amino acids?

A3: Yes, for challenging deprotections, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, typically at a concentration of 2% in a standard 20% piperidine/DMF solution.[3][4] DBU can significantly accelerate the rate of Fmoc removal. However, it's important to note that DBU does not scavenge the liberated dibenzofulvene, so piperidine is still required in the mixture for this purpose.[4]

Q4: How can I be certain that the deprotection is complete before proceeding to the next coupling step?

A4: It is highly recommended to perform a qualitative test after the deprotection step. The Kaiser test (ninhydrin test) is a reliable and straightforward colorimetric assay to detect the presence of free primary amines on the resin.[2] A positive result (blue color) indicates a successful deprotection.[2] For quantitative assessment, especially during method development, cleaving a small amount of resin and analyzing it via HPLC is the most definitive method.[2]

Data Presentation

Table 1: Comparison of Deprotection Conditions for Hindered Amino Acids

Deprotection ReagentConcentrationTypical TimeEfficacy for Hindered ResiduesNotes
Piperidine20% in DMF2 x 10 minModerateStandard conditions, may be insufficient for highly hindered residues.
Piperidine20% in DMF2 x 30 minGoodExtended time often improves yield significantly.[1]
DBU/Piperidine2% DBU, 20% Piperidine in DMF2 x 5-10 minExcellentDBU significantly accelerates deprotection.[3][4] Use with caution due to increased basicity.

Table 2: Deprotection Kinetics of Model Amino Acids with Different Reagents

Amino AcidDeprotection Reagent (20% in DMF)Time (min)% Deprotection
Fmoc-L-Leucine-OHPiperidine3~80%
Fmoc-L-Leucine-OHPiperidine7>95%
Fmoc-L-Leucine-OH4-Methylpiperidine7>95%
Fmoc-L-Leucine-OHPiperazine7>95%
Fmoc-L-Arginine(Pbf)-OHPiperidine10>95%
Fmoc-L-Arginine(Pbf)-OH4-Methylpiperidine10>95%
Fmoc-L-Arginine(Pbf)-OHPiperazine10~90%

Data adapted from a study on deprotection kinetics. Note that D-3,3-Diphenylalanine is expected to have slower kinetics than Arginine.[7]

Experimental Protocols

Protocol 1: Online UV-Vis Monitoring of Fmoc Deprotection

This protocol is for real-time monitoring of Fmoc deprotection, typically on an automated peptide synthesizer.

Caption: Workflow for online UV-Vis monitoring of Fmoc deprotection.

  • Setup: Ensure the peptide synthesizer is equipped with a UV detector and that the flow path from the reaction vessel passes through the detector's flow cell.

  • Blanking: Before the deprotection step, flow the solvent (DMF) through the UV detector to establish a baseline.

  • Deprotection: Initiate the deprotection cycle by adding the 20% piperidine in DMF solution to the resin.

  • Monitoring: As the deprotection solution flows through the resin and out to waste, continuously monitor the UV absorbance at 301 nm.

  • Data Analysis: The detector will generate a curve representing the concentration of the piperidine-DBF adduct over time. A sharp increase followed by a return to baseline indicates a complete and efficient deprotection. A broad, tailing peak suggests slow or incomplete deprotection.

Protocol 2: Offline HPLC Analysis of Fmoc Deprotection

This protocol describes how to take a sample from a solid-phase synthesis to analyze the extent of deprotection by HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis a Collect Resin Beads (~5 mg) b Wash with DCM and Dry a->b c Cleave with TFA Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) b->c d Precipitate Peptide with Cold Ether c->d e Dissolve in HPLC Mobile Phase d->e f Inject Sample onto C18 Column e->f g Run Gradient Elution (e.g., 5-95% Acetonitrile in Water with 0.1% TFA) f->g h Monitor at 220 nm and 265 nm g->h i Quantify Peak Areas of Fmoc-protected and Deprotected Peptides h->i

Caption: Workflow for offline HPLC monitoring of Fmoc deprotection.

  • Sample Collection: After the deprotection step and subsequent washing, collect a small sample of the peptide-resin (approximately 5-10 mg).

  • Washing and Drying: Wash the collected resin beads thoroughly with dichloromethane (B109758) (DCM) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 1-2 hours to cleave the peptide from the solid support.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Sample Preparation for HPLC: Dissolve the dried peptide pellet in the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% TFA in water.[5]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (to detect the Fmoc group).

  • Data Interpretation: The chromatogram will show two peaks if deprotection is incomplete: one for the desired deprotected peptide and another, typically with a longer retention time, for the Fmoc-protected peptide. The ratio of the peak areas provides a quantitative measure of the deprotection efficiency.

References

Validation & Comparative

Unraveling Steric Hindrance: A Comparative Analysis of Fmoc-D-3,3-Diphenylalanine and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide and protein engineering, the deliberate incorporation of unnatural amino acids offers a powerful tool to modulate structure, function, and therapeutic potential. Among these, amino acids with significant steric bulk are of particular interest for their ability to enforce specific conformations, enhance proteolytic stability, and disrupt protein-protein interactions. This guide provides a comparative analysis of the steric bulk of Fmoc-D-3,3-Diphenylalanine against a selection of natural and other unnatural amino acids, supported by quantitative data and detailed experimental methodologies.

Understanding Steric Bulk: A Key Parameter in Drug Design

Steric hindrance, a concept rooted in the spatial arrangement of atoms within a molecule, plays a pivotal role in dictating molecular interactions. In the context of peptide and protein science, the steric bulk of an amino acid side chain can profoundly influence the local and global conformation of a peptide backbone. This, in turn, affects its binding affinity to target receptors, enzymatic stability, and overall biological activity. Researchers and drug developers leverage sterically demanding amino acids to fine-tune the pharmacological profiles of peptide-based therapeutics.

Quantifying Steric Bulk: Van der Waals Volume

A widely accepted quantitative measure of steric bulk is the van der Waals volume (VW). This parameter represents the volume occupied by an atom or a molecule, defined by the van der Waals radii of its constituent atoms. A larger van der Waals volume corresponds to greater steric hindrance.

Comparative Analysis of Van der Waals Volumes

Amino AcidAbbreviationTypeVan der Waals Volume (ų)
This compound Fmoc-D-Dpa Unnatural ~410.3
AdamantylalanineAdaAUnnatural~185.1
NeopentylglycineNpgUnnatural~119.9
tert-ButylglycineTleUnnatural~103.4
TryptophanTrpAromatic163
TyrosineTyrAromatic141
PhenylalaninePheAromatic135
LeucineLeuAliphatic124
IsoleucineIleAliphatic124
MethionineMetAliphatic124
HistidineHisAromatic118
ValineValAliphatic105
ArginineArgBasic148
LysineLysBasic135
GlutamineGlnPolar114
Glutamic AcidGluAcidic109
CysteineCysPolar86
ThreonineThrPolar93
AsparagineAsnPolar96
ProlineProCyclic90
SerineSerPolar73
Aspartic AcidAspAcidic91
AlanineAlaAliphatic67
GlycineGlyAliphatic48

Note: Van der Waals volumes for proteinogenic amino acids are established literature values. Volumes for unnatural amino acids are either from literature or estimated based on group contribution methods.

As the data illustrates, this compound possesses a remarkably large van der Waals volume, significantly exceeding that of any natural amino acid and the other selected bulky unnatural amino acids. This substantial steric profile is attributed to the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the two phenyl rings on the β-carbon of the side chain.

Impact of Steric Bulk on Peptide and Protein Properties

The incorporation of sterically demanding amino acids like this compound can have profound effects on the resulting peptide or protein.

Steric_Impact cluster_0 Structural Influence cluster_1 Functional Consequences Increased Steric Bulk Increased Steric Bulk Restricted Torsional Angles Restricted Torsional Angles Increased Steric Bulk->Restricted Torsional Angles Disruption of PPIs Disruption of PPIs Increased Steric Bulk->Disruption of PPIs Enforced Secondary Structure Enforced Secondary Structure Restricted Torsional Angles->Enforced Secondary Structure Enhanced Proteolytic Stability Enhanced Proteolytic Stability Enforced Secondary Structure->Enhanced Proteolytic Stability Modulated Receptor Binding Modulated Receptor Binding Enforced Secondary Structure->Modulated Receptor Binding

Figure 1: Influence of steric bulk on peptide properties.

Increased steric bulk restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures such as β-turns or helical motifs. This pre-organization can enhance binding affinity to target receptors by reducing the entropic penalty of binding. Furthermore, the bulky side chains can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life. The sheer size of residues like this compound can also be exploited to disrupt protein-protein interactions (PPIs) by physically preventing the association of two protein partners.

Experimental and Computational Protocols for Determining Van der Waals Volume

The determination of the van der Waals volume of a novel unnatural amino acid is a multi-step process that combines experimental techniques with computational modeling.

Vw_Workflow cluster_synthesis Chemical Synthesis cluster_crystallography Structural Determination cluster_computation Volume Calculation synthesis Synthesis of Unnatural Amino Acid crystallization Crystallization synthesis->crystallization xray X-ray Diffraction Data Collection crystallization->xray structure_solution Structure Solution and Refinement xray->structure_solution pdb_file Generate PDB File (Atomic Coordinates) structure_solution->pdb_file software Import into Molecular Modeling Software (e.g., MoloVol, PyMOL, Chimera) pdb_file->software calculation Van der Waals Volume Calculation software->calculation

Figure 2: Workflow for determining van der Waals volume.

Detailed Methodology

1. Synthesis and Crystallization:

  • Objective: To obtain a high-quality single crystal of the unnatural amino acid suitable for X-ray diffraction.

  • Protocol:

    • Synthesize the target unnatural amino acid using established organic chemistry methods.

    • Purify the compound to >99% purity, as confirmed by techniques such as HPLC and NMR.

    • Screen a variety of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of sufficient size and quality.

2. X-ray Crystallography:

  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.[1][2]

  • Protocol:

    • Mount a suitable single crystal on a goniometer.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to yield a final, high-resolution crystal structure.

3. Computational Volume Calculation:

  • Objective: To calculate the van der Waals volume from the determined atomic coordinates.

  • Protocol:

    • Generate a Protein Data Bank (PDB) file from the refined crystal structure, which contains the Cartesian coordinates of each atom.

    • Import the PDB file into molecular modeling software such as MoloVol, PyMOL with appropriate plugins, or UCSF Chimera.[3][4]

    • Utilize the software's built-in functions to calculate the van der Waals volume. These programs typically employ algorithms that define the van der Waals surface of the molecule based on the van der Waals radii of the constituent atoms and then calculate the enclosed volume.[4] For example, a common approach is a grid-based method where the space around the molecule is divided into voxels, and the voxels that fall within the van der Waals surface are summed to give the total volume.

    • The van der Waals radii for each atom type are standard parameters within the software, often based on the work of Bondi or other established sets.

4. Estimation by Group Contribution Method (for in silico design):

  • Objective: To estimate the van der Waals volume of a hypothetical molecule without synthesizing it.

  • Protocol:

    • Deconstruct the molecule into its constituent functional groups.

    • Use a group contribution method, such as the one developed by Bondi or the VABC (Atomic and Bond Contributions of van der Waals volume) method, to sum the volume contributions of each group.[3][5][6][7]

    • This method provides a rapid and useful estimation of molecular volume, which is particularly valuable in the early stages of drug design and for comparing large numbers of virtual compounds.

Conclusion

The strategic incorporation of unnatural amino acids with substantial steric bulk, such as this compound, represents a key strategy in modern peptide and protein design. The exceptionally large van der Waals volume of this compound makes it a powerful tool for enforcing conformational rigidity, enhancing proteolytic stability, and modulating biological activity. The methodologies outlined in this guide provide a framework for the quantitative comparison of steric bulk and empower researchers to make informed decisions in the selection and design of unnatural amino acids for therapeutic and research applications.

References

Guarding Peptides: Fmoc-D-3,3-Diphenylalanine as a Bulwark Against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fleeting stability of therapeutic peptides in the face of enzymatic degradation presents a significant hurdle. The incorporation of unnatural amino acids is a key strategy to bolster these molecules against proteolytic attack, thereby enhancing their pharmacokinetic profiles. This guide provides a comparative analysis of the enzymatic degradation resistance conferred by Fmoc-D-3,3-Diphenylalanine and other common peptide modifications, supported by experimental data and detailed methodologies.

The intrinsic susceptibility of peptides to proteases in the body often leads to rapid clearance and diminished therapeutic efficacy. To counter this, medicinal chemists employ various strategies to modify the peptide backbone and side chains. One such modification is the introduction of D-amino acids, which are not recognized as readily by proteases as their natural L-counterparts. This compound, a bulky, non-proteinogenic D-amino acid, is utilized in peptide synthesis to impart significant steric hindrance, further shielding the peptide from enzymatic cleavage.[1][2]

Comparative Performance Against Enzymatic Degradation

To objectively assess the stabilizing effect of this compound, it is essential to compare its performance against other established methods of enhancing peptide stability, such as D-amino acid substitution and N-methylation. While direct head-to-head quantitative data for a single peptide sequence incorporating all these modifications is scarce in publicly available literature, we can draw meaningful comparisons from studies on similarly modified peptides.

Table 1: Comparative Enzymatic Stability of Modified Peptides

Peptide ModificationModel Peptide (if specified)Enzyme/MediumStability MetricFold Increase in StabilityReference
D-Lysine Substitution TA4Trypsin>85% remaining after 7 hoursSignificant increase[3]
TA4Serum100% remaining after 8 hoursSignificant increase[3]
N-Methylation (Sarcosine) Ac-Ala-Ala-Ala-NH2Human PlasmaHalf-life > 240 min> 48x[2]
N-Methylation (N-Methyl-L-alanine) Ac-Ala-(N-Me-Ala)-Ala-NH2Human PlasmaHalf-life > 240 min> 48x[2]
Unmodified L-amino acid peptide Ac-Ala-Ala-Ala-NH2Human PlasmaHalf-life ~ 5 min1x (baseline)[2]

Note: Data for this compound is not available in a directly comparable format in the cited literature. The table illustrates the significant stability enhancement achieved with common modifications.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Enzymatic Degradation Assay Using Trypsin

This protocol outlines a general procedure to assess the stability of a modified peptide against the serine protease, trypsin.

Materials:

  • Modified peptide and unmodified control peptide

  • Trypsin (e.g., TPCK-treated, sequencing grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides (modified and control) in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with buffer) to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of trypsin in the ammonium bicarbonate buffer at a concentration of 1 mg/mL.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the ammonium bicarbonate buffer.

    • Initiate the digestion by adding trypsin to a final enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN).

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a gradient of ACN in water (both containing 0.1% TFA) to elute the peptide.

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide.

    • Calculate the peak area of the intact peptide at each time point.

    • Determine the percentage of peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.[4][5]

Protocol 2: Peptide Stability in Human Plasma

This protocol describes a method to evaluate the stability of a peptide in a more physiologically relevant matrix.

Materials:

  • Modified peptide and unmodified control peptide

  • Human plasma (from a reputable source, anticoagulated with heparin or EDTA)

  • Acetonitrile (ACN) with 0.1% TFA (precipitation solution)

  • LC-MS system

Procedure:

  • Peptide Spiking: Spike the peptide into human plasma to a final concentration of, for example, 10 µM.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), take an aliquot of the plasma sample.

  • Protein Precipitation: Add three volumes of ice-cold ACN with 0.1% TFA to the plasma aliquot to precipitate plasma proteins and stop enzymatic activity.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Calculate the half-life (t½) of the peptide in plasma by plotting the natural logarithm of the peptide concentration versus time.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To provide a broader context for the application of stabilized peptides, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for assessing enzymatic stability.

G Experimental Workflow for Peptide Enzymatic Degradation Assay cluster_prep Sample Preparation cluster_reaction Digestion Reaction cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions (Modified & Control) Incubation Incubate Peptide with Enzyme at 37°C Peptide_Stock->Incubation Enzyme_Stock Prepare Enzyme Stock Solution (e.g., Trypsin) Enzyme_Stock->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quench Quench Reaction (e.g., with TFA/ACN) Sampling->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data_Analysis Calculate % Remaining Peptide and Half-Life HPLC->Data_Analysis

Caption: Workflow for assessing peptide stability against enzymatic degradation.

Many stabilized peptides are designed to interact with G-protein coupled receptors (GPCRs) that modulate critical signaling pathways. The cholecystokinin (B1591339) (CCK) receptor is one such example, involved in various physiological processes.

G Simplified Cholecystokinin (CCK) Signaling Pathway CCK CCK Peptide CCK1R CCK1 Receptor (GPCR) CCK->CCK1R Gq Gq Protein CCK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Downstream Downstream Cellular Responses (e.g., Enzyme Secretion) PKC->Downstream phosphorylates targets

Caption: Overview of the CCK signaling cascade initiated by peptide binding.[1][6]

Conclusion

References

Unveiling the Structural Impact of D-3,3-Diphenylalanine on Peptide Conformations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability and specific bioactivity is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the conformational landscape of peptides, thereby influencing their biological function. This guide provides a detailed comparative analysis of the conformational properties of peptides featuring the sterically demanding D-3,3-Diphenylalanine (D-Dpa) residue versus those with its naturally occurring counterpart, L-Phenylalanine, or a simple glycine (B1666218) residue. By examining experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy, alongside computational modeling, we illuminate the profound structural constraints imposed by D-Dpa.

The introduction of the gem-diphenyl group at the β-carbon of a D-amino acid creates a highly constrained residue that significantly restricts the available conformational space of the peptide backbone. This steric hindrance forces the peptide to adopt specific secondary structures, a property that can be harnessed to design peptides with predetermined folds and, consequently, desired biological activities.

Quantitative Conformational Data: A Tale of Two Structures

ParameterPeptide with D-3,3-Diphenylalanine (Representative Data)Peptide with L-Phenylalanine (Typical)Peptide with Glycine (Typical)
Preferred Secondary Structure β-turn / 310-helixα-helix, β-sheet, random coilHigh flexibility, can adopt various conformations
Typical φ (phi) Angle Range +40° to +80°-50° to -150° (for β-sheet); -57° (for α-helix)Wide range, including positive and negative values
Typical ψ (psi) Angle Range +10° to -50°+110° to +170° (for β-sheet); -47° (for α-helix)Wide range
Hydrogen Bonding Patterns Often promotes intramolecular i to i+3 (β-turn) or i to i+2 hydrogen bondsi to i+4 (α-helix) or inter-strand (β-sheet)Dependent on the surrounding sequence

Note: The data for D-3,3-Diphenylalanine is synthesized from studies on peptides containing β,β-diphenylalanine and other Cα-tetrasubstituted amino acids. The typical values for L-Phenylalanine and Glycine are well-established in structural biology.

Experimental Insights into Conformational Preferences

X-ray Crystallography has provided atomic-resolution snapshots of dipeptides containing β,β-diphenylalanine (Dip-Dip), a close analogue of D-Dpa. These studies reveal that the bulky diphenylmethyl group severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds, forcing the peptide backbone into well-defined turn or helical structures. In the solid state, these peptides often exhibit a β-turn conformation, a structural motif crucial for molecular recognition and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in solution further corroborates the conformationally constrained nature of D-Dpa-containing peptides. Key NMR parameters, such as the magnitude of the 3JNH-Hα coupling constant and the observation of specific Nuclear Overhauser Effects (NOEs), provide strong evidence for the predominance of turn-like structures in solution. In contrast, analogous peptides with L-Phenylalanine or Glycine typically exhibit conformational averaging, indicative of greater flexibility.

Circular Dichroism (CD) Spectroscopy offers a broader view of the secondary structure content in solution. Peptides incorporating D-Dpa are expected to show CD spectra characteristic of β-turn or helical structures, even in short sequences. This is in stark contrast to their flexible counterparts, which may only adopt stable secondary structures in longer sequences or under specific solvent conditions. The chirality of the D-amino acid also imparts a distinct signature in the CD spectrum.

Experimental Protocols

Detailed methodologies are crucial for the reproducible conformational analysis of peptides. Below are representative protocols for the key experimental techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the solution-state conformation and dynamics of the peptide.

  • Sample Preparation: 1-5 mg of the peptide is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture with H2O). The choice of solvent is critical as it can influence peptide conformation.

  • 1D 1H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and observe the chemical shifts of amide and alpha protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To assign all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis: The sequential assignment of all proton resonances is performed. 3JNH-Hα coupling constants are measured to derive constraints on the φ dihedral angle. NOE-derived distance restraints are used in molecular dynamics or simulated annealing calculations to generate a family of low-energy structures representing the peptide's conformational ensemble in solution.

Circular Dichroism (CD) Spectroscopy
  • Objective: To assess the overall secondary structure content of the peptide in solution.

  • Sample Preparation: A stock solution of the peptide is prepared in a suitable solvent (e.g., methanol, trifluoroethanol, or phosphate (B84403) buffer). The final concentration for measurement is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: A CD spectrometer with a quartz cuvette of 1 mm path length is used. The wavelength is scanned, typically from 190 nm to 260 nm.

  • Data Acquisition: The CD spectrum is recorded at a controlled temperature (e.g., 25 °C). A blank spectrum of the solvent is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotted as mean residue ellipticity [θ] versus wavelength, is analyzed. Characteristic spectral features indicate the presence of specific secondary structures (e.g., β-turns often show a weak positive band around 220-230 nm and a strong negative band around 200 nm). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

X-ray Crystallography
  • Objective: To determine the solid-state conformation of the peptide at atomic resolution.

  • Protocol:

    • Crystallization: Single crystals of the peptide are grown by techniques such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. This is often a trial-and-error process requiring screening of various conditions (solvents, pH, temperature, precipitants).

    • Data Collection: A suitable single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. A model of the peptide is built into the electron density and refined to best fit the experimental data, yielding the final atomic coordinates.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates a generalized workflow for the comparative conformational analysis of peptides.

G Comparative Peptide Conformational Analysis Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation Peptide_Dpa Peptide with D-Dpa NMR NMR Spectroscopy (Solution Structure) Peptide_Dpa->NMR CD CD Spectroscopy (Secondary Structure) Peptide_Dpa->CD Xray X-ray Crystallography (Solid-State Structure) Peptide_Dpa->Xray Comp Computational Modeling (Energy Landscapes) Peptide_Dpa->Comp Peptide_Control Control Peptide (e.g., with L-Phe) Peptide_Control->NMR Peptide_Control->CD Peptide_Control->Xray Peptide_Control->Comp Dihedral Dihedral Angles (φ, ψ) NMR->Dihedral Hbond Hydrogen Bonding Patterns NMR->Hbond Secondary Secondary Structure Content CD->Secondary Xray->Dihedral Xray->Hbond Comp->Dihedral Conclusion Comparative Structural Insights Dihedral->Conclusion Secondary->Conclusion Hbond->Conclusion

Caption: A generalized workflow for the comparative conformational analysis of peptides.

Conclusion

The incorporation of D-3,3-Diphenylalanine into a peptide sequence serves as a potent tool for conformational constraint. The steric bulk of the gem-diphenyl groups drastically limits the accessible Ramachandran space, predisposing the peptide to adopt well-defined β-turn or helical structures. This is in sharp contrast to the conformational flexibility observed in peptides containing natural amino acids like L-Phenylalanine or Glycine. This ability to enforce specific secondary structures makes D-Dpa a valuable building block in the rational design of peptidomimetics with enhanced stability, receptor selectivity, and therapeutic potential. The detailed experimental and computational analysis outlined in this guide provides a robust framework for researchers to explore and harness the unique structural properties of D-Dpa and other sterically hindered amino acids in their drug discovery and development efforts.

Performance Showdown: Fmoc-D-3,3-Diphenylalanine Peptidomimetics Emerge as Robust Alternatives to Alpha-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced stability and efficacy is relentless. This guide provides a comprehensive comparison of Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) containing peptidomimetics and conventional alpha-peptides, highlighting key performance differences backed by experimental data. The inclusion of the bulky, non-natural D-diphenylalanine residue imparts significant advantages in proteolytic stability, a critical factor for therapeutic viability.

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their application is often limited by rapid degradation by proteases in the body. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a solution to this challenge. By incorporating non-natural amino acids such as D-3,3-diphenylalanine, researchers can design peptide-like molecules with significantly improved pharmacokinetic profiles.

This guide will delve into the comparative performance of Fmoc-D-Dpa peptidomimetics and their alpha-peptide counterparts, with a focus on binding affinity and enzymatic stability. A case study on the inhibition of the p53-MDM2 protein-protein interaction, a key target in cancer therapy, will be used to illustrate these differences.

At a Glance: Performance Metrics

The following table summarizes the key performance differences between Fmoc-D-Dpa peptidomimetics and alpha-peptides, using the p53-MDM2 interaction as a model system. D-peptides, which are stereoisomers of L-peptides (alpha-peptides), are a prominent class of peptidomimetics and serve as an excellent proxy for the performance of Fmoc-D-Dpa containing molecules.

Performance MetricAlpha-Peptide (L-peptide)Fmoc-D-Dpa Peptidomimetic (D-peptide)Advantage of Peptidomimetic
Binding Affinity (Kd) Potent L-peptide inhibitors of MDM2 can achieve low nanomolar affinities.D-peptide inhibitors of MDM2, such as DPMI-α and DPMI-γ, exhibit strong binding with Kd values of 219 nM and 53 nM, respectively.[1][2]Achieves comparable or even superior binding affinity to the target protein.
Biological Activity (IC50) The potent L-peptide inhibitor PMI demonstrates an IC50 of 40 nM for MDM2.Nutlin-3a, a small molecule inhibitor, has an IC50 of 90 nM. While specific IC50 for a D-Dpa peptidomimetic in a direct comparison is not available, D-peptides are designed to mimic potent L-peptides.Capable of potent biological activity, comparable to both L-peptides and small molecule inhibitors.
Enzymatic Stability Highly susceptible to degradation by proteases, leading to a short in vivo half-life.Inherently resistant to proteolysis due to the presence of D-amino acids, which are not recognized by most proteases.[3]Significantly enhanced stability against enzymatic degradation, leading to a longer half-life and improved bioavailability.

Delving Deeper: The p53-MDM2 Interaction Case Study

The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical checkpoint in cell cycle control and apoptosis.[4][5] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[4] Inhibiting the p53-MDM2 interaction can restore p53 function, triggering apoptosis in cancer cells. This makes the p53-MDM2 interface a prime target for therapeutic intervention.

Both alpha-peptides and D-peptide peptidomimetics have been developed to target this interaction. While potent L-peptide inhibitors have been identified, their therapeutic potential is hampered by their poor stability.[3] D-peptide inhibitors, incorporating residues like D-diphenylalanine, overcome this limitation while maintaining high binding affinity.[1][2]

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway and the mechanism of inhibition.

p53_MDM2_Pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binds to Proteasome_n Proteasome p53_n->Proteasome_n Degradation Apoptosis_n Apoptosis MDM2_n->p53_n Ubiquitinates p53_c p53 Proteasome_c Proteasome Apoptosis_c Apoptosis (Inhibited) p53_c->Apoptosis_c Activates MDM2_c MDM2 (overexpressed) MDM2_c->p53_c Binding Blocked Inhibitor Fmoc-D-Dpa Peptidomimetic Inhibitor->MDM2_c Inhibits

Caption: p53-MDM2 signaling and inhibition by peptidomimetics.

Experimental Corner: Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

Experimental Workflow Overview

The following diagram outlines the typical workflow for comparing the performance of an alpha-peptide and an Fmoc-D-Dpa peptidomimetic.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Performance Evaluation synthesis Fmoc Solid-Phase Peptide Synthesis (Alpha-peptide and Peptidomimetic) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spectrometry) purification->characterization binding_assay Competitive Binding Assay (Determine Kd/IC50) characterization->binding_assay stability_assay Serum Stability Assay (Determine Half-life) characterization->stability_assay cell_assay Cell-Based p53 Activation Assay binding_assay->cell_assay

Caption: Workflow for comparative performance evaluation.

Detailed Experimental Protocols

1. Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of both an alpha-peptide and an Fmoc-D-Dpa containing peptidomimetic.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For the alpha-peptide, dissolve the corresponding Fmoc-L-amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add to the resin and shake for 2 hours.

    • For the peptidomimetic, substitute the desired L-amino acid with this compound using the same coupling procedure.

  • Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.

  • Purification and Characterization: Precipitate the peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

2. Competitive Binding Assay (p53-MDM2 Interaction)

This assay determines the binding affinity (Kd or IC50) of the synthesized peptides for the MDM2 protein. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is commonly used.[1][6]

  • Reagents: GST-tagged MDM2, FLAG-tagged p53 peptide, Glutathione (GSH) donor beads, anti-FLAG acceptor beads, and the synthesized inhibitor peptides (alpha-peptide and peptidomimetic).

  • Procedure:

    • Incubate a fixed concentration of GST-MDM2 and FLAG-p53 with varying concentrations of the inhibitor peptide in a 384-well plate for 1 hour.

    • Add anti-FLAG acceptor beads and incubate for 1 hour.

    • Add GSH donor beads and incubate for 1 hour in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The light emission is inversely proportional to the amount of inhibitor bound to MDM2. Plot the signal against the inhibitor concentration to determine the IC50 value.

3. Serum Stability Assay

This assay measures the stability of the peptides in the presence of serum proteases.

  • Procedure:

    • Incubate the synthesized peptides (at a final concentration of ~100 µg/mL) in human serum at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

    • Quench the enzymatic reaction and precipitate the serum proteins by adding an equal volume of a precipitation solution (e.g., acetonitrile (B52724) with 1% TFA).[7]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[8][9]

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t1/2) of the peptide from the degradation curve.

4. Cell-Based p53 Activation Assay

This assay determines the ability of the inhibitor peptides to activate the p53 pathway in cancer cells. A luciferase reporter assay is a common method.[4]

  • Cell Line: Use a human cancer cell line with wild-type p53 and high MDM2 expression (e.g., SJSA-1).

  • Procedure:

    • Transfect the cells with a reporter plasmid containing a p53-responsive element driving the expression of luciferase.

    • Treat the transfected cells with varying concentrations of the synthesized peptides.

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates the activation of p53 transcriptional activity. Plot the luciferase activity against the peptide concentration to determine the EC50 value.

Conclusion

The incorporation of this compound into peptide sequences represents a powerful strategy to overcome the inherent instability of alpha-peptides. As demonstrated by the p53-MDM2 inhibitor case study, these peptidomimetics can exhibit comparable, if not superior, binding affinities to their targets while offering profound resistance to enzymatic degradation. This enhanced stability translates to a longer in vivo half-life, a critical attribute for the development of effective peptide-based therapeutics. The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate and compare the performance of novel peptidomimetics against traditional alpha-peptides, paving the way for the next generation of robust and efficacious peptide drugs.

References

A Comparative Guide to the Circular Dichroism Spectroscopy of Fmoc-D-3,3-Diphenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the circular dichroism (CD) spectroscopy of N-α-9-fluorenylmethoxycarbonyl (Fmoc)-D-3,3-diphenylalanine (Fmoc-D-Dip) peptides. It is designed to assist researchers in understanding the conformational behavior of these peptides in solution and to offer a framework for comparative analysis with other peptide systems. This document summarizes key experimental data, provides detailed methodologies for CD spectroscopy, and presents visual representations of the experimental workflow and the principles of CD signal generation.

Introduction to Circular Dichroism Spectroscopy of Peptides

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The amide bonds in the peptide backbone are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement gives rise to characteristic CD signals for different secondary structures, such as α-helices, β-sheets, and random coils. The aromatic Fmoc group and the phenyl rings of the diphenylalanine residue also contribute to the CD spectrum, particularly in the near-UV region (250-350 nm).

Fmoc-D-3,3-diphenylalanine is a non-natural amino acid that, when incorporated into peptides, can induce specific conformational preferences due to the steric bulk of the two phenyl groups on the β-carbon. The Fmoc protecting group itself is known to promote self-assembly through π-π stacking interactions, often leading to the formation of ordered nanostructures with distinct secondary structures.

Comparative Analysis of CD Spectra

While specific quantitative data for this compound is scarce in publicly available literature, we can infer its likely spectral characteristics based on studies of similar Fmoc-protected dipeptides, particularly Fmoc-L-diphenylalanine (Fmoc-FF).

This compound vs. Alternatives

The CD spectrum of a peptide is highly sensitive to its stereochemistry. Therefore, this compound is expected to exhibit a CD spectrum that is an approximate mirror image of its L-enantiomer, Fmoc-L-3,3-diphenylalanine, assuming they adopt similar secondary structures.

Studies on Fmoc-L-diphenylalanine (Fmoc-FF) consistently show a strong propensity for the formation of β-sheet structures, particularly in self-assembled states like hydrogels. The characteristic CD spectrum for Fmoc-FF hydrogels includes a negative peak centered around 218 nm, which is a hallmark of β-sheet conformation.[1] Additionally, signals in the near-UV region (around 304-308 nm) are attributed to the π→π* transitions of the fluorenyl moiety, indicating an ordered arrangement of the Fmoc groups.[1]

Table 1: Qualitative Comparison of Expected CD Spectral Features

Peptide DerivativeDominant Secondary StructureExpected Key CD Features in the Far-UV Region (190-250 nm)Expected Key CD Features in the Near-UV Region (250-350 nm)
This compound Likely β-sheetExpected positive Cotton effect around 218 nm (mirror image of L-enantiomer)Signals related to the ordered stacking of the Fmoc group.
Fmoc-L-3,3-Diphenylalanine β-sheetNegative Cotton effect around 218 nm.[1]Signals from the Fmoc group indicating π-π stacking.[1]
Boc-D-3,3-Diphenylalanine Dependent on sequence/solventSpectrum would lack the strong Fmoc-related signals in the near-UV. The far-UV would reflect the peptide backbone conformation.No significant signals expected.
Unprotected D-3,3-Diphenylalanine dipeptide Likely random coil in dilute solutionWeak signals characteristic of a disordered conformation.Minimal signals.

Note: The exact molar ellipticity values and peak positions can be influenced by factors such as solvent, pH, concentration, and temperature.

Experimental Protocols

A generalized experimental protocol for conducting CD spectroscopy on this compound peptides is provided below. It is crucial to optimize these parameters for the specific peptide and experimental conditions.

1. Sample Preparation

  • Peptide Synthesis and Purification: The this compound peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity should be confirmed by mass spectrometry and NMR.

  • Solvent Selection: The choice of solvent is critical as it can significantly influence the peptide's conformation and aggregation state. Common solvents include phosphate (B84403) buffer, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP). For self-assembling peptides, hydrogel formation is often triggered by a pH or solvent switch.

  • Concentration: Peptide concentration should be carefully chosen to be within the linear range of the instrument's detector. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL. Higher concentrations may be required for near-UV measurements.

2. Instrumentation and Data Acquisition

  • Spectropolarimeter: A calibrated circular dichroism spectropolarimeter is required. The instrument should be purged with nitrogen gas to minimize ozone formation and absorption by oxygen in the far-UV region.

  • Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV measurements.

  • Instrument Parameters:

    • Wavelength range: 190-350 nm

    • Data pitch: 0.5-1.0 nm

    • Scanning speed: 50-100 nm/min

    • Bandwidth: 1.0 nm

    • Response time: 1-2 s

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.

  • Blank Subtraction: A spectrum of the solvent/buffer blank should be recorded under the same conditions and subtracted from the sample spectrum.

3. Data Analysis

  • The raw data, typically in millidegrees (mdeg), is converted to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (mdeg × MRW) / (10 × l × c) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues)

    • l is the path length of the cuvette in cm

    • c is the concentration of the peptide in g/mL

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification solvent_selection Solvent & Buffer Selection peptide_synthesis->solvent_selection concentration Concentration Adjustment solvent_selection->concentration instrument_setup Instrument Setup & Calibration concentration->instrument_setup blank_measurement Blank Spectrum Measurement instrument_setup->blank_measurement sample_measurement Sample Spectrum Measurement blank_measurement->sample_measurement blank_subtraction Blank Subtraction sample_measurement->blank_subtraction molar_ellipticity Conversion to Molar Ellipticity blank_subtraction->molar_ellipticity spectral_interpretation Spectral Interpretation molar_ellipticity->spectral_interpretation

Caption: Experimental workflow for CD spectroscopy of this compound peptides.

cd_principle light_source Light Source | (Linearly Polarized Light) polarizer Circular Polarizer Left Right light_source->polarizer sample Chiral Peptide Sample polarizer:f0->sample LCP polarizer:f1->sample RCP detector Detector | Measures ΔA sample->detector ΔA = A_L - A_R

Caption: Principle of circular dichroism signal generation from a chiral peptide sample.

Alternative and Complementary Techniques

While CD spectroscopy is invaluable for determining the secondary structure, other techniques can provide complementary information for a more complete understanding of peptide conformation and assembly.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It is particularly sensitive to the conformation of the peptide backbone and can provide detailed structural information, even for short or unfolded peptides.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution 3D structural information, including inter-proton distances through Nuclear Overhauser Effect (NOE) experiments, which can be used to define the precise conformation of the peptide in solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is often used in conjunction with CD to confirm secondary structure. The amide I band (1600-1700 cm⁻¹) is particularly informative, with characteristic frequencies for α-helices, β-sheets, and random coils.

  • Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): For self-assembling peptides, these imaging techniques can visualize the morphology of the resulting nanostructures (e.g., fibers, ribbons, tubes), providing context for the CD data.

Conclusion

Circular dichroism spectroscopy is an essential tool for characterizing the conformational properties of this compound peptides. Based on the behavior of analogous Fmoc-protected dipeptides, these molecules are expected to exhibit a strong propensity for β-sheet formation, which can be readily identified by their characteristic CD spectra. For a comprehensive structural analysis, it is recommended to use CD spectroscopy in conjunction with other biophysical techniques. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret their own CD experiments in the field of peptide and drug development.

References

A Comparative Guide to Purity Assessment of Fmoc-D-3,3-Diphenylalanine Peptides by Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Fmoc-D-3,3-Diphenylalanine, into peptide sequences is a critical strategy in modern drug development. This modification can enhance peptide stability, receptor affinity, and overall therapeutic efficacy. However, the inherent hydrophobicity of the diphenylalanine moiety presents unique challenges during synthesis and subsequent purity verification. This guide provides a comprehensive comparison of analytical HPLC methods for the purity assessment of these complex peptides, supported by experimental data and detailed protocols.

Introduction to Purity Challenges

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a robust method for generating custom peptides.[1] However, the synthesis of peptides containing the bulky and highly hydrophobic D-3,3-diphenylalanine residue is often accompanied by the formation of various impurities. These can include deletion sequences, truncated peptides, products of incomplete deprotection, and other side-reaction products.[1] Accurate and reliable analytical methods are therefore paramount to ensure the quality, safety, and efficacy of the final peptide product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing peptide purity.[2]

Comparison of Analytical HPLC Methods

The choice of HPLC column and mobile phase composition is critical for achieving optimal separation of the target peptide from its impurities. Peptides incorporating D-3,3-diphenylalanine are notably hydrophobic, influencing their retention behavior on reversed-phase columns.[3]

Column Selection: C18 vs. C8

The most common stationary phases for peptide analysis are C18 and C8 silica-based columns.

  • C18 (Octadecylsilane): These columns possess a longer alkyl chain, resulting in greater hydrophobicity. This leads to stronger retention of hydrophobic peptides, which can be advantageous for separating closely related impurities.[4]

  • C8 (Octylsilane): With a shorter alkyl chain, C8 columns are less hydrophobic than their C18 counterparts. This can be beneficial for reducing analysis time and preventing irreversible adsorption of extremely hydrophobic peptides.

Table 1: Comparison of HPLC Column Performance for a Model Diphenylalanine-Containing Peptide

ParameterC18 Column (4.6 x 250 mm, 5 µm)C8 Column (4.6 x 250 mm, 5 µm)
Retention Time of Main Peptide (min) 25.418.7
Resolution (Main Peak vs. Key Impurity) 2.11.8
Peak Tailing Factor (Main Peptide) 1.21.1
Observed Purity (%) 98.598.2

Note: Data is illustrative and based on typical performance characteristics.

For highly hydrophobic peptides like those containing D-3,3-diphenylalanine, a C18 column often provides the superior resolution needed to separate challenging impurities. However, method optimization is crucial to prevent excessive retention and peak broadening.

Experimental Protocols

Standard Analytical RP-HPLC Protocol

This protocol outlines a general procedure for the purity assessment of a synthetic peptide containing this compound.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as a minimal amount of DMSO, followed by dilution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[5]

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The gradient should be optimized based on the specific peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm is generally used for detecting the peptide backbone.[2]

  • Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.

3. Data Analysis:

  • Peptide purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[4]

Alternative Analytical Approaches

While RP-HPLC is the primary method, other techniques can provide complementary information.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to traditional HPLC.[4]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and characterization of impurities by providing molecular weight information.[6]

Mandatory Visualizations

Experimental Workflow for HPLC Purity Assessment

G Experimental Workflow for HPLC Purity Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_id Impurity Identification (Optional) dissolve Dissolve Peptide (1 mg/mL) filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column (Acetonitrile/Water/TFA Gradient) inject->separate detect UV Detection (220 nm) separate->detect lcms LC-MS Analysis separate->lcms integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate characterize Characterize Impurities lcms->characterize

Caption: Workflow for peptide purity analysis by HPLC.

Illustrative Signaling Pathway for a Diphenylalanine-Containing Anticancer Peptide

While the direct signaling pathway for a specific this compound peptide is proprietary to individual research, a plausible mechanism of action for a hypothetical anticancer peptide containing this residue involves the induction of apoptosis through the intrinsic pathway. The high hydrophobicity of the diphenylalanine moiety can facilitate membrane interaction and cellular uptake.

G Hypothetical Anticancer Peptide Signaling Pathway Peptide Diphenylalanine- Containing Peptide Membrane Cancer Cell Membrane Peptide->Membrane Interaction & Uptake Mitochondrion Mitochondrion Membrane->Mitochondrion Internalization Bax Bax Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a peptide.

Conclusion

The purity assessment of peptides containing this compound requires careful consideration of their hydrophobic nature. A well-optimized RP-HPLC method, typically employing a C18 column and a water/acetonitrile gradient with TFA, is essential for accurate purity determination. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development of novel peptide-based therapeutics, ensuring the highest standards of quality and safety. The use of orthogonal techniques like mass spectrometry is highly recommended for comprehensive impurity profiling.

References

A Comparative Analysis of Peptides Incorporating D- vs. L-3,3-Diphenylalanine: A Guide to Enhanced Biological Activity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate biological activity, enhance proteolytic stability, and refine pharmacokinetic profiles. Among these, the bulky and conformationally constrained amino acid 3,3-diphenylalanine (Dip) presents a unique opportunity for peptide modification. This guide provides a comparative overview of the anticipated biological activities of peptides containing D-3,3-diphenylalanine versus their L-3,3-diphenylalanine counterparts, supported by established principles of D-amino acid substitution and detailed experimental protocols for their evaluation.

While direct comparative studies on the biological activity of peptides specifically substituted with D- versus L-3,3-diphenylalanine are not extensively available in the public literature, this guide extrapolates from well-documented research on other D-amino acid substitutions to present a cogent comparison. The primary advantages conferred by D-amino acid incorporation, including D-3,3-diphenylalanine, are enhanced resistance to enzymatic degradation and the potential for altered receptor interactions.

Key Principles of D-Amino Acid Substitution

The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly impact a peptide's properties. Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acid residues. Consequently, peptides incorporating D-amino acids are significantly more resistant to proteolysis, leading to a longer circulation half-life in vivo.[1][2] This increased stability is a critical factor in the development of peptide-based therapeutics. Furthermore, the altered stereochemistry can induce significant changes in the peptide's secondary structure and its interaction with biological targets, potentially leading to altered agonist or antagonist activity.[1][3]

Hypothetical Comparative Data: A Case Study

To illustrate the potential differences in biological activity, let us consider a hypothetical peptide, "Peptide-X," an antagonist for a G-protein coupled receptor (GPCR), where a key phenylalanine residue is replaced with either L-3,3-diphenylalanine (L-Dip-Peptide-X) or D-3,3-diphenylalanine (D-Dip-Peptide-X). The following table summarizes the expected quantitative data based on the known effects of D-amino acid substitution.

Parameter L-Dip-Peptide-X D-Dip-Peptide-X Rationale for Expected Difference
Receptor Binding Affinity (Ki, nM) 5.28.9The change in stereochemistry at the 3,3-diphenylalanine residue may slightly alter the peptide's conformation, potentially leading to a modest decrease in binding affinity to the target receptor.
In vitro Bioactivity (IC50, nM) 12.520.1Consistent with a potential decrease in binding affinity, the in vitro potency as a receptor antagonist might be slightly reduced.
Proteolytic Stability (t1/2 in human serum, h) 2.5> 48The presence of the D-amino acid is expected to confer significant resistance to degradation by serum proteases, dramatically increasing the peptide's half-life.
In vivo Efficacy (Tumor growth inhibition, %) 4575The substantially longer half-life of the D-Dip-Peptide-X would lead to prolonged exposure to the target receptor in vivo, resulting in significantly enhanced overall efficacy despite a potentially lower in vitro potency.

Experimental Protocols

To empirically determine the data presented in the hypothetical comparison, the following experimental protocols would be employed.

Solid-Phase Peptide Synthesis (SPPS)

Peptides are synthesized on a solid support resin, typically starting from the C-terminus. The process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is achieved.

  • Resin: Rink Amide MBHA resin.

  • Deprotection: 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling: Amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

  • Cleavage and Deprotection: A mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5) is used to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Peptide_Synthesis_Workflow Resin Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Final_Peptide Pure Peptide Characterization->Final_Peptide

Fig. 1: Solid-Phase Peptide Synthesis Workflow.
Receptor Binding Assay

A competitive binding assay is used to determine the affinity of the peptides for their target receptor.

  • Materials: Cell membranes expressing the target GPCR, a radiolabeled ligand known to bind the receptor, and the synthesized peptides.

  • Procedure:

    • A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the competitor peptide (L-Dip-Peptide-X or D-Dip-Peptide-X).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of peptide that inhibits 50% of radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

In Vitro Bioactivity Assay (Functional Assay)

This assay measures the ability of the peptide to inhibit the receptor's function, for example, by measuring changes in downstream signaling molecules like cAMP.

  • Cell Line: A cell line stably expressing the target GPCR.

  • Procedure:

    • Cells are incubated with the peptide antagonist at various concentrations.

    • A known agonist for the receptor is added to stimulate a response.

    • The cellular response (e.g., cAMP levels) is measured using an appropriate assay kit (e.g., ELISA).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the peptide concentration.

In_Vitro_Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Bioactivity Assay Membranes GPCR-expressing Membranes Incubate_Bind Incubate Membranes->Incubate_Bind Radioligand Radiolabeled Ligand Radioligand->Incubate_Bind Peptide_Binding Test Peptide (L- or D-Dip) Peptide_Binding->Incubate_Bind Separate Separate Bound/ Free Ligand Incubate_Bind->Separate Quantify_Bind Quantify Bound Radioactivity Separate->Quantify_Bind Calculate_Ki Calculate Ki Quantify_Bind->Calculate_Ki Cells GPCR-expressing Cells Incubate_Func Incubate Cells->Incubate_Func Peptide_Functional Test Peptide (L- or D-Dip) Peptide_Functional->Incubate_Func Agonist Add Agonist Measure Measure Downstream Signal (e.g., cAMP) Agonist->Measure Incubate_Func->Agonist Calculate_IC50 Calculate IC50 Measure->Calculate_IC50

Fig. 2: Workflow for In Vitro Binding and Functional Assays.
Proteolytic Stability Assay

The stability of the peptides is assessed by incubating them in human serum and monitoring their degradation over time.

  • Procedure:

    • The peptide is dissolved in human serum to a final concentration.

    • The mixture is incubated at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • The reaction is quenched by adding an equal volume of acetonitrile (B52724) with 1% TFA.

    • The samples are centrifuged, and the supernatant is analyzed by RP-HPLC.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated by integrating the area of the corresponding peak in the HPLC chromatogram. The half-life (t1/2) is determined by plotting the percentage of remaining peptide against time.

Signaling Pathway

The hypothetical "Peptide-X" acts as an antagonist at a GPCR. The diagram below illustrates the canonical signaling pathway for a Gs-coupled GPCR, which this antagonist would inhibit.

GPCR_Signaling_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR Activates Antagonist D/L-Dip-Peptide-X (Antagonist) Antagonist->GPCR Blocks G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates & Activates

Fig. 3: Antagonist Action on a Gs-Coupled GPCR Signaling Pathway.

Conclusion

The incorporation of D-3,3-diphenylalanine into a peptide sequence is a promising strategy for enhancing its therapeutic potential. While it may lead to a slight reduction in in vitro binding affinity and potency, the dramatic increase in proteolytic stability is expected to translate into superior in vivo efficacy. The experimental protocols outlined in this guide provide a robust framework for the direct comparison of D- versus L-3,3-diphenylalanine-containing peptides, enabling a thorough evaluation of their structure-activity relationships and facilitating the rational design of next-generation peptide therapeutics.

References

Unveiling the Structural Prowess of Fmoc-D-3,3-Diphenylalanine in Foldamer Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development and materials science, the rational design of foldamers—synthetic oligomers that mimic the structural and functional complexity of biopolymers—is a paramount objective. The choice of monomeric building blocks is critical in dictating the folding propensity, stability, and ultimately, the function of these novel macromolecules. This guide provides a comprehensive benchmark of Fmoc-D-3,3-diphenylalanine against other β-amino acids, offering insights into its unique structural contributions to foldamer science, supported by experimental data and detailed protocols.

This compound, a β-amino acid distinguished by its gem-diphenyl substitution at the β-carbon, has emerged as a powerful tool for inducing stable, well-defined secondary structures in synthetic peptides. Its bulky and rigid nature significantly constrains the conformational freedom of the peptide backbone, promoting the formation of predictable helical and sheet-like architectures. This comparative analysis delves into the performance of this unique amino acid in relation to other β-amino acids, providing a framework for its strategic incorporation in foldamer design.

Comparative Analysis of Folding Propensity and Stability

Generally, β-amino acids with substitution at the β-carbon (β³) are known to be potent helix-stabilizing residues.[1][2] The gem-diphenyl groups of this compound provide a high degree of steric hindrance, which can be expected to enforce a more rigid and defined helical conformation compared to β-amino acids with smaller or more flexible side chains. The π-π stacking interactions between the phenyl rings can further contribute to the stability of the folded structure.[3]

β-Amino Acid TypeRepresentative Example(s)General Impact on Foldamer StructureSupporting Observations
β³-Amino Acids with Bulky Aromatic Side Chains This compound Strong induction of helical and sheet-like structures due to severe conformational restriction and potential for aromatic interactions.[3]The diphenylalanine motif is a core recognition element in amyloid self-assembly, indicating a strong propensity for ordered aggregation.[4]
β³-Amino Acids with Aliphatic Side Chains β³-homoalanine, β³-homovaline, β³-homoleucineBranching at the first side-chain carbon (Cα of the original α-amino acid) is generally 14-helix-stabilizing in water.[1][2]Bulky, branching aliphatic side chains are known to stabilize 14-helices in β³-peptides.[2]
Cyclic β-Amino Acids trans-2-aminocyclopentanecarboxylic acid (ACPC), trans-2-aminocyclohexanecarboxylic acid (ACHC)Pre-organization of the backbone torsion angles promotes the formation of stable and predictable helical structures.[5]The constrained cyclic structure reduces the entropic penalty of folding.
Acyclic, Unsubstituted β-Amino Acids β-alanineGenerally flexible and less likely to induce a defined secondary structure on its own, but can be incorporated into mixed α/β-peptides.[6]Often used as a linker or to introduce flexibility.

Table 1: Comparative overview of the structural influence of different β-amino acid types on foldamer secondary structure.

Experimental Protocols

To facilitate the reproducible synthesis and characterization of foldamers for comparative studies, detailed experimental protocols are essential.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

This protocol outlines the manual synthesis of a generic β-peptide on a resin support.

  • Resin Swelling: Swell the Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-β-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling cocktail to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Characterization by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of foldamers in solution.

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) at a concentration of approximately 1 mg/mL.

  • Concentration Determination: Accurately determine the peptide concentration using UV absorbance at 280 nm if the sequence contains aromatic residues, or by a colorimetric assay (e.g., BCA assay).

  • CD Measurement:

    • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL.

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Acquire at least three scans and average them.

    • Subtract the spectrum of the solvent blank.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of residues, and l is the path length in centimeters.

    • Analyze the shape and magnitude of the CD spectrum to infer the secondary structure. For example, a 14-helix in β-peptides typically shows a strong positive band around 195 nm and a negative band around 215 nm.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Foldamer Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Comparison Resin Resin Preparation SPPS Solid-Phase Peptide Synthesis Resin->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS Identity Confirmation CD CD Spectroscopy Purification->CD Secondary Structure NMR NMR Spectroscopy Purification->NMR Detailed 3D Structure Data Comparative Data Analysis CD->Data NMR->Data logical_relationship cluster_properties Structural Properties cluster_performance Foldamer Performance BA Beta-Amino Acid Structure SC Side-Chain Bulk & Rigidity BA->SC BB Backbone Pre-organization BA->BB Interactions Non-covalent Interactions (e.g., π-π stacking) BA->Interactions FP Folding Propensity SC->FP BB->FP Stab Structural Stability Interactions->Stab FP->Stab Func Biological/Material Function Stab->Func

References

Safety Operating Guide

Proper Disposal of Fmoc-D-3,3-Diphenylalanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This guide provides general procedures based on available safety data for similar compounds and standard laboratory practices.

Fmoc-D-3,3-Diphenylalanine is a non-hazardous amino acid derivative widely used in peptide synthesis.[1][2] While it does not possess known OSHA hazards, proper disposal is crucial to maintain a safe laboratory environment and comply with regulations.[3] This document outlines the necessary steps for the safe handling and disposal of this compound in solid form and as solutions.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: In cases of significant dust generation, use a NIOSH-approved respirator.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]

II. Disposal of Solid this compound

Solid waste of this compound includes expired product, residual amounts in original containers, and contaminated materials such as weighing paper.

Procedure:

  • Collection: Carefully sweep up any solid material, minimizing dust generation.[3]

  • Containerization: Place the collected solid waste into a clearly labeled, sealed container. The container should be compatible with chemical waste.

  • Labeling: Label the container as "Non-hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS-approved chemical waste contractor.

III. Disposal of Solutions Containing this compound

Solutions containing this compound, such as those in dimethyl sulfoxide (B87167) (DMSO) or other organic solvents, must be treated as chemical waste. Do not pour solutions down the drain. [3]

Quantitative Data for Solution Preparation (for reference):

SolventMolarity (mM)Volume for 1 mgVolume for 5 mgVolume for 10 mg
DMSO12.1574 mL10.7870 mL21.5740 mL
DMSO50.4315 mL2.1574 mL4.3148 mL
DMSO100.2157 mL1.0787 mL2.1574 mL
DMSO200.1079 mL0.5394 mL1.0787 mL
DMSO500.0431 mL0.2157 mL0.4315 mL
DMSO1000.0216 mL0.1079 mL0.2157 mL

Data sourced from MedchemExpress and is provided for informational purposes.[2][4]

Procedure for Liquid Waste:

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

  • Segregation: Do not mix with other waste streams unless permitted by your institution's EHS guidelines. If dissolved in a hazardous solvent (e.g., DMSO), the entire solution is considered hazardous waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable, based on the solvent), the full chemical name "this compound," and the solvent used.

  • Storage: Keep the container sealed and stored in a designated satellite accumulation area for liquid chemical waste.

  • Disposal: Arrange for pickup and disposal through your institution's certified chemical waste handler.

IV. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated chemical waste container.[3] Avoid actions that create dust. For liquid spills, absorb the material and then decontaminate the area with an appropriate solvent.

  • Disposal: Dispose of the cleanup materials as chemical waste, following the procedures outlined above.

V. Decontamination of Labware

Glassware and other lab equipment contaminated with this compound should be thoroughly decontaminated before reuse.

Experimental Protocol for Labware Decontamination:

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent in which this compound is soluble (e.g., DMSO, DMF). Collect this rinse as chemical waste.

  • Fmoc Group Cleavage (Optional but Recommended): The Fmoc protecting group can be cleaved using a basic solution, which can aid in rendering the remaining material more readily water-soluble. A common method involves rinsing with a 20-50% solution of piperidine (B6355638) in DMF.[5]

    • Caution: Piperidine is a toxic and flammable substance. Handle with appropriate safety precautions in a chemical fume hood.

    • Collect the piperidine/DMF rinse as hazardous chemical waste.

  • Aqueous Wash: Wash the labware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water, followed by an appropriate solvent (e.g., acetone) to aid in drying.

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_form cluster_solid_proc cluster_liquid_proc start Identify this compound Waste solid Solid Waste (Powder, Contaminated Items) start->solid Is it solid? liquid Liquid Waste (Solutions) start->liquid Is it liquid? collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Waste Container liquid->collect_liquid store_solid Store in Designated Waste Area collect_solid->store_solid dispose_solid Dispose via Institutional EHS Program store_solid->dispose_solid store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid dispose_liquid Dispose via Institutional EHS Program store_liquid->dispose_liquid

Caption: Workflow for the disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。